molecular formula C10H17NO B132026 3-aminoadamantan-1-ol CAS No. 702-82-9

3-aminoadamantan-1-ol

Cat. No.: B132026
CAS No.: 702-82-9
M. Wt: 167.25 g/mol
InChI Key: DWPIPTNBOVJYAD-BQKDNTBBSA-N
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Description

3-Aminoadamantan-1-ol is a versatile amino alcohol with a rigid adamantane backbone, making it a valuable building block in medicinal chemistry and pharmaceutical research. Its primary research application is as a key intermediate in the synthesis of Vildagliptin , a prominent drug used in the management of type 2 diabetes. Vildagliptin functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which works by improving the body's response to insulin and effectively lowering blood sugar levels . Beyond this specific application, the unique structural properties of this compound also make it a reagent of interest in the preparation of other inhibitors with potential antihyperglycemic properties, contributing to the development of new treatments for diabetes and related metabolic disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

702-82-9

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(5S,7R)-3-aminoadamantan-1-ol

InChI

InChI=1S/C10H17NO/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9/h7-8,12H,1-6,11H2/t7-,8+,9?,10?

InChI Key

DWPIPTNBOVJYAD-BQKDNTBBSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)O)N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)N

Appearance

Powder

Other CAS No.

702-82-9

Pictograms

Irritant

Synonyms

3-Amino-1-adamantanol;  3-Amino-tricyclo[3.3.1.13,7]decan-1-ol;  1-Amino-3-hydroxyadamantane;  (3-Hydroxyadamantan-1-yl)amine; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminoadamantan-1-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural features of 3-aminoadamantan-1-ol, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. This document consolidates essential data on its physicochemical characteristics, spectroscopic profile, and synthetic methodologies. Detailed experimental protocols and visual diagrams are included to support research and development activities. While primarily recognized for its role in drug synthesis, this guide also explores the potential for intrinsic biological activity inherent to its adamantane (B196018) scaffold.

Chemical Structure and Properties

This compound possesses a rigid, tricyclic cage-like structure characteristic of adamantane derivatives. This unique three-dimensional arrangement imparts notable chemical and physical properties. The molecule incorporates both a primary amine (-NH₂) and a tertiary alcohol (-OH) functional group, contributing to its reactivity and potential for hydrogen bonding.

The systematic IUPAC name for this compound is (1s,3r,5R,7S)-3-aminoadamantan-1-ol. It is also commonly referred to by several synonyms, including 1-amino-3-adamantanol and 3-hydroxy-1-aminoadamantane.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, permeability, and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (1s,3r,5R,7S)-3-aminoadamantan-1-ol[1]
Synonyms 1-Amino-3-adamantanol, 3-Amino-1-hydroxyadamantane, 3-Hydroxy-1-aminoadamantane[2][3]
CAS Number 702-82-9
Molecular Formula C₁₀H₁₇NO[3]
Molecular Weight 167.25 g/mol
Appearance White to off-white crystalline solid[2][4]
Melting Point 265-269 °C (decomposes)[5]
Boiling Point (Predicted) 266.8 ± 23.0 °C[5]
Solubility Soluble in organic solvents such as methanol (B129727) and DMSO; insoluble in water.[5][6]
pKa (Predicted) 15.07 ± 0.40[5]
logP (Predicted) 0.5[1]
Structural Representation

The rigid adamantane core of this compound is a key feature influencing its chemical and biological behavior.

G start Amantadine Hydrochloride step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate 3-Nitro-1-aminoadamantane (in situ) step1->intermediate step2 Hydroxylation (Alkaline conditions) intermediate->step2 product This compound step2->product purification Purification (Crystallization) product->purification final_product Pure this compound purification->final_product

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Aminoadamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminoadamantan-1-ol is a key pharmaceutical intermediate, most notably utilized in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[1][2] Its rigid, cage-like adamantane (B196018) structure imparts unique physicochemical properties that are critical for its role as a building block in drug development. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, along with general experimental protocols for their determination and its role in the synthesis of Vildagliptin.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, formulation, and synthesis into active pharmaceutical ingredients (APIs).

PropertyValueSource
Molecular Formula C₁₀H₁₇NO[1][3][4]
Molecular Weight 167.25 g/mol [1][3][4]
CAS Number 702-82-9[1][3]
Appearance White to almost white or light yellow crystalline powder[1][2]
Melting Point 265-269 °C (decomposes)[1]
Boiling Point (Predicted) 266.8 ± 23.0 °C[1][2]
Density (Predicted) 1.252 ± 0.06 g/cm³[1][2]
pKa (Predicted) 15.07 ± 0.40[1]
Solubility Soluble in methanol; slightly soluble in DMSO; insoluble in water[1][2]
Flash Point 110 °C (230 °F) - closed cup

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a pharmaceutical intermediate like this compound is crucial for quality control and process development. Below are generalized experimental protocols for key characterization techniques.

Melting Point Determination

The melting point is a critical indicator of purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. Given that this compound decomposes, the temperature at which decomposition is observed should also be noted.

Solubility Assessment

Solubility is a key parameter influencing the reaction kinetics and purification processes.

  • Apparatus: Vials, analytical balance, magnetic stirrer, and a temperature-controlled environment.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., methanol, water, DMSO) in a vial.

    • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, to quantify its solubility.

pKa Determination

The acid dissociation constant (pKa) is important for understanding the ionization state of the molecule at different pH values.

  • Apparatus: Potentiometric titrator with a pH electrode.

  • Procedure:

    • A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored as a function of the volume of titrant added.

    • The pKa value is determined from the titration curve, typically at the half-equivalence point.

Role in Vildagliptin Synthesis and Mechanism of Action

This compound is a crucial starting material for the synthesis of Vildagliptin.[1][3] The synthesis involves the reaction of the amino group of this compound with a derivative of chloroacetyl chloride and L-proline.

Below is a simplified workflow for the synthesis of Vildagliptin from this compound.

Vildagliptin_Synthesis A This compound C Condensation Reaction A->C B Chloroacetyl Chloride Derivative & L-Proline Derivative B->C D Vildagliptin C->D Synthesis

Caption: Simplified workflow for Vildagliptin synthesis.

Vildagliptin functions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby lowering blood glucose levels.

The following diagram illustrates the mechanism of action of Vildagliptin.

Vildagliptin_MOA cluster_0 Normal Physiology cluster_1 With Vildagliptin A Food Intake B Incretins (GLP-1, GIP) Released A->B C DPP-4 Enzyme B->C Degraded by E Pancreas: - Increased Insulin - Decreased Glucagon B->E Stimulates D Inactive Incretins C->D F Lower Blood Glucose E->F V Vildagliptin DPP4_inhibited DPP-4 Enzyme V->DPP4_inhibited Inhibits Incretins_active Increased Active Incretins Pancreas_stimulated Enhanced Pancreatic Response: - Increased Insulin - Decreased Glucagon Incretins_active->Pancreas_stimulated Enhances stimulation of Glucose_lowered Improved Glycemic Control Pancreas_stimulated->Glucose_lowered

References

Synthesis of 3-Aminoadamantan-1-ol from Amantadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-aminoadamantan-1-ol from amantadine (B194251). The document details the prevalent synthetic route, provides a thorough experimental protocol, and presents key quantitative data for researchers in medicinal chemistry and drug development. This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, used in the management of type 2 diabetes.[1][2]

Synthetic Pathway Overview

The primary and most industrially viable method for the synthesis of this compound from amantadine proceeds through a two-step process:

  • Nitration: Amantadine is first reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the tertiary carbon position, forming a 3-nitro-1-aminoadamantane intermediate.[3]

  • Hydroxylation: The nitro-intermediate is then subjected to hydroxylation under alkaline conditions to yield the final product, this compound.[1][2][3]

This direct C-H functionalization of the adamantane (B196018) core is a key transformation, leveraging the inherent reactivity of the bridgehead positions.

Experimental Workflow

The following diagram illustrates the synthetic workflow from amantadine to this compound.

Synthesis_Workflow Amantadine Amantadine Nitration Nitration Amantadine->Nitration H₂SO₄, HNO₃ Intermediate 3-Nitro-1-aminoadamantane intermediate Nitration->Intermediate Hydroxylation Hydroxylation Intermediate->Hydroxylation Alkaline conditions Product This compound Hydroxylation->Product

Caption: Synthetic workflow for this compound from amantadine.

Quantitative Data Summary

The following table summarizes the quantitative data reported in various sources for the synthesis of this compound from amantadine.

ParameterValueReference
Yield
Overall Yield>80% (up to 90.1%)[1][2]
Overall Yield75%[4]
Overall Yield63%[3]
Physical Properties
Melting Point266-267 °C[5]
Melting Point267-269 °C[6]
Molecular Weight167.25 g/mol [2]
Spectroscopic Data
ESI-MS (m/z)168 [M+H]⁺[5]
¹H NMR (400MHz, MeOD) δ1.56–1.65 (m, 12H, CH₂×6), 2.23 (S, 2H, CH×2), 4.70 (S, 3H, OH, NH₂)[5]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on information from multiple patents and chemical literature.[1][2][3][4][7] Researchers should adapt this protocol with appropriate safety precautions and laboratory techniques.

Step 1: Nitration of Amantadine

  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 30 °C. The molar ratio of nitric acid to sulfuric acid can vary, with ratios around 1:7.5 being reported.[7]

  • Reaction Setup: In a separate reaction vessel, add amantadine or amantadine hydrochloride to concentrated sulfuric acid at a temperature between 10-30 °C and stir until fully dissolved.[1][2][7]

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the amantadine-sulfuric acid solution. The reaction is typically carried out in an ice-water bath for 1-2 hours, followed by stirring at room temperature for 1-30 hours.[4] The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

Step 2: Hydroxylation and Isolation of this compound

  • Quenching: After the nitration is complete, the reaction mixture is carefully poured into ice water with continuous stirring. This quenching step should be performed slowly to manage the exothermic reaction.[4][8]

  • Basification and Hydroxylation: The acidic aqueous solution is then basified by the addition of a solid base, such as sodium hydroxide (B78521) or potassium hydroxide, while keeping the temperature below 80 °C.[4] The pH is adjusted to 10-14.[4][8] This alkaline environment facilitates the hydroxylation of the nitro-intermediate. The mixture is stirred for a period, for instance, 30 minutes, to ensure the completion of the hydrolysis.[4]

  • Isolation and Purification: The resulting solid product, this compound, can be isolated by filtration. The crude product is then typically purified by recrystallization from a suitable solvent, such as ethyl acetate (B1210297) or methanol, to yield a white crystalline solid.[4][6] The final product should be dried under vacuum.

Signaling Pathways and Logical Relationships

While the primary focus of this guide is the chemical synthesis, it is important to note the biological context of the final product. This compound is a key building block for Vildagliptin, a drug that targets the dipeptidyl peptidase-4 (DPP-4) enzyme.

Signaling_Pathway cluster_synthesis Chemical Synthesis cluster_drug_synthesis Drug Synthesis cluster_pharmacology Pharmacological Action Amantadine Amantadine Synthesis Multi-step Synthesis Amantadine->Synthesis AAO This compound Synthesis->AAO Vildagliptin_Synth Synthesis of Vildagliptin AAO->Vildagliptin_Synth Vildagliptin Vildagliptin Vildagliptin_Synth->Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibition Effect Therapeutic Effect (Antihyperglycemic) DPP4->Effect Leads to

Caption: Relationship from starting material to therapeutic action.

This guide provides a foundational understanding for the synthesis of this compound from amantadine. For industrial-scale production, further optimization of reaction conditions and purification methods may be necessary to maximize yield and purity while ensuring process safety and environmental sustainability.

References

3-aminoadamantan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Aminoadamantan-1-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Molecular Data

This compound, also known as (3-hydroxyadamantan-1-yl)amine or 1-amino-3-hydroxyadamantane, is a tricyclic amino alcohol.[1][2] Its rigid, cage-like adamantane (B196018) structure is of significant interest in medicinal chemistry.

PropertyValueSource
Molecular Formula C10H17NO[2][3][4][5][6]
Molecular Weight 167.25 g/mol [2][3][4][5]
CAS Number 702-82-9[2][3][4]
Appearance White to light yellow crystalline powder[1][4]
Melting Point 265 °C (decomposes)[4]
Solubility Soluble in organic solvents, insoluble in water[4][7]

Experimental Protocols

The synthesis of this compound can be achieved through various routes, starting from different adamantane derivatives. Below are detailed methodologies from published literature and patents.

Protocol 1: Synthesis from Adamantane

This method involves the direct oxidation and amination of adamantane.[8]

  • Oxidation: Suspend 10 g (0.073 mol) of adamantane in 10 ml of glacial acetic acid.

  • Add 30 ml (0.73 mol) of fuming nitric acid dropwise, maintaining the temperature below 30 °C.

  • After the adamantane has dissolved, slowly add a solution of 11 g (0.183 mol) of urea (B33335) in 11 ml of water, again keeping the temperature below 30 °C.

  • Amination: Heat the reaction mixture at 120 °C until 1-adamantanol (B105290) is no longer detectable by Gas-Liquid Chromatography (GLC).

  • Work-up: Further reaction with concentrated sulfuric acid is performed, followed by heating for 6-25 hours at 60-120 °C to yield 3-amino-1-adamantanol.[8]

Protocol 2: Synthesis from Adamantanecarboxylic Acid

This procedure utilizes bromination and a modified Curtius rearrangement.[9]

  • Bromination: Slowly add 18 g of dry adamantanecarboxylic acid powder to a mixture of 80 mL of dry liquid bromine and 15 g of anhydrous aluminum trichloride (B1173362) over 4 hours, keeping the temperature at 10 °C.

  • Continue the reaction at 10 °C for 60 hours, then at 30 °C for 5 hours.

  • Rearrangement and Hydrolysis: The resulting 3-bromo-1-adamantanecarboxylic acid undergoes a modified Curtius rearrangement and hydrolysis to form bromate (B103136) 3-amino-1-adamantanol.

  • Final Step: The bromate is removed by treating the intermediate with a 10% sodium hydroxide (B78521) solution, heating to 30°C, and then cooling to precipitate the final product.

  • Purification: The crude product is recrystallized from methanol (B129727) and dried under vacuum to yield pure 3-amino-1-adamantanol.[9]

Protocol 3: Synthesis from Amantadine (B194251) Hydrochloride

This approach involves the nitration and subsequent hydroxylation of amantadine.[10]

  • Nitration: Add amantadine hydrochloride in batches to a nitrating agent (e.g., a mixture of sulfuric acid and nitric acid).

  • React in an ice-water bath for 1-2 hours, followed by reaction at room temperature for 1-30 hours.

  • Hydrolysis: Pour the resulting light-yellow liquid into ice and stir for 0.5-2 hours.

  • Hydroxylation & Work-up: Add a solid base to the solution while stirring to adjust the pH to 10-12, keeping the temperature below 80 °C.

  • Extract the reaction mixture with dichloromethane.

  • Dry the organic layer with anhydrous sodium sulfate, evaporate the solvent, and recrystallize the residue from ethyl acetate (B1210297) to obtain the white solid product.[10] This method reports a product yield of up to 75%.[10]

Analytical Protocol: Content Determination by Gas Chromatography

This method is used for determining the content of 3-amino-1-adamantanol in vildagliptin (B1682220) samples.[11]

  • Test Solution Preparation: Accurately weigh approximately 1.0 g of the product, place it in a 10 ml volumetric flask, dissolve and dilute to the mark with a solvent (methanol:dimethyl sulfoxide, 80:20 v/v), and shake well.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph.

    • Column: Specifics as per validated method.

    • Detection: Flame Ionization Detector (FID) or other suitable detector.

  • Analysis: Inject the prepared test solution into the gas chromatograph. The peak for 3-amino-1-adamantanol is expected at a retention time of approximately 3.3 minutes under the specified conditions.[11]

  • Quantification: The content is determined by comparing the peak area of 3-amino-1-adamantanol in the sample to that of a reference standard. The limit of quantification for this method is reported as 2 ng.[11]

Application in Pharmaceutical Synthesis

This compound is a crucial building block for the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[4][7] The workflow involves the condensation of this compound with a derivative of L-proline.

Vildagliptin_Synthesis A This compound C Condensation Reaction A->C B (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile B->C D Vildagliptin C->D

Caption: Synthetic pathway of Vildagliptin.

References

Solubility Profile of 3-Aminoadamantan-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminoadamantan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, used in the management of type 2 diabetes.[1][2] A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, detailing experimental protocols for solubility determination, and illustrating the experimental workflow.

Introduction

The molecular structure of this compound, featuring a rigid, bulky adamantane (B196018) cage functionalized with both a polar amino group and a hydroxyl group, imparts a unique solubility profile. This bifunctional nature allows for interactions with a range of solvents, yet the nonpolar adamantane backbone plays a significant role in its overall solubility characteristics. Generally, it is described as being soluble in organic solvents while being insoluble in water.[2][3] More specifically, it has been characterized as slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[2]

Quantitative Solubility Data

A key study by Li et al. (2016) systematically measured the mole fraction solubility of this compound in several pure organic solvents at various temperatures using the gravimetric method. The data from this study is summarized in the tables below for easy comparison.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)
Temperature (K)MethanolEthanoln-Propanoln-ButanolTetrahydrofuran (THF)
278.150.005820.002810.001610.001150.00078
283.150.006930.003390.001950.001400.00095
288.150.008240.004090.002360.001700.00116
293.150.009790.004930.002860.002070.00142
298.150.011620.005930.003460.002520.00173
303.150.013780.007140.004190.003070.00211
308.150.016330.008580.005080.003740.00258
313.150.019340.010310.006150.004560.00317
318.150.022880.012370.007440.005550.00388
323.150.027040.014810.008990.006750.00475
328.150.031930.017710.010850.008210.00583

Data extracted from Li, H., Yang, W., Hao, J., & Guo, Q. (2016). Experimental measurement and thermodynamic models for solid–liquid equilibrium of 3-amino-1-adamantanol in different pure solvents and in (H2O+ethanol) binary solvent mixtures. Journal of Molecular Liquids, 215, 181-187.

Experimental Protocols

The quantitative data presented above was determined using the gravimetric method, a reliable and widely used technique for measuring the solubility of solid compounds in liquids.

Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Analytical balance (readability ± 0.1 mg)

  • Syringe with a filter (e.g., 0.45 µm pore size)

  • Drying oven

Procedure:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

  • Equilibration: The vessel is sealed to prevent solvent evaporation, and the mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath. The system is allowed to equilibrate for a sufficient period (typically several hours) to ensure that the solution is saturated.

  • Sampling: After equilibration, the stirring is stopped, and the solid is allowed to settle. A sample of the clear supernatant is withdrawn using a pre-weighed syringe fitted with a filter to remove any undissolved solid particles.

  • Gravimetric Analysis: The weight of the syringe containing the saturated solution is recorded. The solution is then transferred to a pre-weighed container, and the empty syringe is re-weighed to determine the exact mass of the withdrawn solution.

  • Solvent Evaporation: The solvent in the container is evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is achieved.

  • Calculation: The mass of the dissolved this compound and the mass of the solvent in the sample are calculated. The solubility is then expressed as a mole fraction or in other units such as grams per 100 g of solvent.

Visualization of Experimental Workflow

The logical flow of the gravimetric method for determining the solubility of this compound can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to a known mass of solvent prep2 Place in a jacketed glass vessel prep1->prep2 equi1 Seal the vessel and stir at constant temperature prep2->equi1 equi2 Allow the system to reach equilibrium equi1->equi2 samp1 Stop stirring and allow solid to settle equi2->samp1 samp2 Withdraw supernatant with a filtered syringe samp1->samp2 ana1 Weigh the collected saturated solution samp2->ana1 ana2 Evaporate the solvent to obtain the dry solute ana1->ana2 ana3 Weigh the dry solute ana2->ana3 calc1 Calculate the mole fraction solubility ana3->calc1

References

Spectroscopic and Synthetic Profile of 3-Aminoadamantan-1-ol: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic routes for 3-aminoadamantan-1-ol, a critical intermediate in the production of various pharmaceuticals, notably the antidiabetic drug Vildagliptin. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and data analysis.

Spectroscopic Data

The structural confirmation of this compound is paramount for its use in pharmaceutical synthesis. The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data
Nucleus Solvent Chemical Shift (δ) in ppm Multiplicity Assignment
¹HCDCl₃1.35-1.48m12H (adamantane cage protons)
2.07brs2H (bridgehead CH)
3.20brs3H (-NH₂ and -OH)
¹HDMSO-d₆1.24bs2H
1.48d6H
1.55m6H
1.97s2H

Table 1: ¹H NMR spectroscopic data for this compound in different deuterated solvents.

Infrared (IR) Spectroscopy Data
Technique Wavenumber (cm⁻¹) Assignment
KBr3314O-H/N-H stretching
2886C-H stretching
1457C-H bending
1354-
1034C-O stretching
945-

Table 2: Infrared (IR) absorption peaks for this compound.

Mass Spectrometry (MS) Data
Ionization Method m/z Assignment
ESI168.3[M+H]⁺
MS168M⁺
149-
134-
132-
110-
94-

Table 3: Mass spectrometry data for this compound.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solid sample of this compound is finely ground and packed into a solid-state NMR rotor. ¹H NMR spectra are typically acquired on a spectrometer operating at a frequency of 200 MHz or higher. For solution-state NMR, the sample is dissolved in an appropriate deuterated solvent, such as CDCl₃ or DMSO-d₆. The use of Cross-Polarization Magic Angle Spinning (CPMAS) is recommended for solid-state analysis to enhance signal sensitivity and resolution. Key parameters include a sufficient number of scans to achieve an adequate signal-to-noise ratio and an appropriate relaxation delay between pulses.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of solid this compound. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis. The spectrum is typically collected over a range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass analysis of this compound. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation. The solution is then introduced into the ESI source. Typical ESI-MS parameters include optimizing the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable and intense signal for the protonated molecule [M+H]⁺.

Synthetic Workflow

The synthesis of this compound can be achieved through various routes. A common method involves the nitration and subsequent reduction and hydroxylation of amantadine (B194251) hydrochloride. The following diagram illustrates a typical workflow for this synthesis.

G cluster_0 Synthesis of this compound A Amantadine Hydrochloride C Nitration Reaction A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D Reaction Mixture (Light Yellow Liquid) C->D E Ice Quenching D->E F Hydrolysis (Blue-green Liquid) E->F G Base Addition (e.g., KOH) F->G H Hydroxylation Reaction G->H I Crude Product H->I J Extraction (Dichloromethane) I->J K Drying (Anhydrous Na₂SO₄) J->K L Recrystallization (Ethyl Acetate) K->L M This compound (White Solid) L->M

A generalized workflow for the synthesis of this compound.

Relevance in Drug Development: Vildagliptin's Mechanism of Action

This compound is a key building block for Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding the mechanism of action of the final drug product highlights the importance of its synthetic intermediates. The following diagram illustrates the signaling pathway affected by Vildagliptin.

G cluster_1 Vildagliptin's Mechanism of Action Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Released Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Pancreas Pancreas (β-cells) Incretins->Pancreas Stimulates Liver Liver Incretins->Liver Indirectly via Glucagon Inactivation Inactivation of Incretins DPP4->Inactivation Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin GlucoseUptake ↑ Glucose Uptake by Peripheral Tissues Insulin->GlucoseUptake GlucoseProduction ↓ Hepatic Glucose Production Insulin->GlucoseProduction Inhibits Glucagon ↓ Glucagon Secretion Liver->Glucagon α-cells in Pancreas Glucagon->GlucoseProduction Stimulates BloodGlucose ↓ Blood Glucose Levels GlucoseUptake->BloodGlucose GlucoseProduction->BloodGlucose Contributes to

The signaling pathway of Vildagliptin, a DPP-4 inhibitor.

This guide provides foundational data and protocols for researchers working with this compound. The provided spectroscopic data serves as a benchmark for quality control, while the synthetic workflow offers a visual guide for its preparation. The context of its application in the synthesis of Vildagliptin underscores its significance in modern medicine.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Thermal Stability and Melting Point of 3-Aminoadamantan-1-ol

This technical guide provides a comprehensive overview of the thermal properties of this compound, a crucial intermediate in the synthesis of various pharmaceutical compounds. The document details its melting point and thermal stability, outlines the experimental protocols for their determination, and contextualizes its significance in drug development.

Physicochemical and Thermal Properties

This compound is a white to off-white crystalline solid. Its rigid, cage-like adamantane (B196018) structure imparts distinct physical and chemical characteristics, including a high melting point and notable thermal stability. The quantitative physical and thermal data for this compound are summarized in the table below.

PropertyValue
Melting Point 265-269 °C (with decomposition)
Molecular Formula C₁₀H₁₇NO
Molecular Weight 167.25 g/mol
Appearance White to almost white crystalline powder
Solubility Slightly soluble in DMSO and Methanol. Insoluble in water, but soluble in organic solvents.[1]

Experimental Protocols for Thermal Analysis

Accurate determination of the melting point and thermal stability is critical for defining the storage, handling, and processing parameters of a chemical substance. The following sections describe standard methodologies for these analyses.

Melting Point Determination by Capillary Method

The capillary method is a standard technique for determining the melting point of a crystalline solid.[1][2]

Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form to allow for uniform packing.[2]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end, achieving a packed column of 2-3 mm in height.[3]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Initial Rapid Heating: Heat the sample rapidly to a temperature approximately 15 °C below the expected melting point of 265 °C.[3][4]

  • Controlled Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[3]

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point of the sample.[3][4]

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.[5]

Protocol:

  • Instrument Preparation: Power on the TGA instrument and allow it to stabilize.

  • Sample Preparation: Weigh a sample of this compound (typically 5-10 mg) into a TGA crucible.

  • Experimental Setup: Place the crucible into the TGA furnace.

  • Parameter Configuration: Set the desired temperature program. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min). Select the appropriate atmosphere, usually an inert gas like nitrogen, to prevent oxidative decomposition.[5]

  • Data Acquisition: Initiate the experiment. The instrument will record the sample's mass as the temperature increases.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the thermal stability of the compound.

Phase Transition Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine temperatures and heat flows associated with phase transitions.[6]

Protocol:

  • Sample Preparation: Accurately weigh 5-15 mg of this compound into a hermetically sealed DSC pan.[7] An empty, sealed pan is used as a reference.

  • Instrument Setup: Place both the sample and reference pans into the DSC cell.

  • Thermal History Erasure: To ensure that the observed thermal events are characteristic of the material itself, it is common to run a heat/cool/heat cycle to erase the sample's prior thermal history.[7]

  • Data Collection: Subject the sample to a controlled temperature ramp (e.g., -20 °C to 300 °C at 10 °C/min) under a nitrogen atmosphere.[7]

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak will correspond to the melting of the sample. The onset of this peak is taken as the melting point, and the area under the peak corresponds to the heat of fusion.

Visualizations

Synthesis of Vildagliptin

This compound is a key building block in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[8][9] The following diagram illustrates this synthetic pathway.

Vildagliptin_Synthesis A This compound C Vildagliptin A->C Condensation B (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile B->C

Synthesis of Vildagliptin from this compound.
Experimental Workflow for Thermal Analysis

The general workflow for conducting thermal analysis experiments such as TGA or DSC is depicted below.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Accurately Weigh prep2->prep3 analysis1 Load Sample into Crucible/Capillary prep3->analysis1 analysis2 Configure Experimental Parameters analysis1->analysis2 analysis3 Run Thermal Program analysis2->analysis3 data1 Record Thermogram analysis3->data1 data2 Analyze Transitions (Melting, Decomposition) data1->data2

General workflow for thermal analysis experiments.

References

3-Aminoadamantan-1-ol: A Technical Overview of its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoadamantan-1-ol is a synthetically important organic compound featuring a rigid tricyclic adamantane (B196018) core functionalized with both an amino and a hydroxyl group. While its primary role in the pharmaceutical industry is as a crucial building block in the synthesis of other therapeutic agents, the broader class of adamantane derivatives has a rich history of diverse biological activities. This technical guide provides a comprehensive overview of the known applications of this compound, delves into the wider pharmacological context of adamantane-containing molecules, and presents relevant experimental protocols for the evaluation of their biological effects.

Primary Application: Intermediate in Vildagliptin Synthesis

The most significant and well-documented application of this compound is its use as a key intermediate in the manufacturing of Vildagliptin.[1] Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The adamantane moiety in the final drug structure, introduced via this compound, contributes to the molecule's favorable pharmacokinetic properties.

The Broader Biological Context: Adamantane Derivatives in Medicinal Chemistry

The adamantane scaffold is a privileged structure in medicinal chemistry due to its unique combination of properties. Its rigid, cage-like structure and lipophilicity can enhance a drug's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Consequently, various adamantane derivatives have been developed and investigated for a wide range of therapeutic applications.

Antiviral Activity

The first generation of adamantane-based drugs, amantadine (B194251) and rimantadine, were developed as antiviral agents for the treatment of Influenza A infections.[3] Their mechanism of action involves the inhibition of the viral M2 ion channel, which is essential for viral uncoating and replication.[3] While the emergence of resistance has limited their clinical use, research into new adamantane derivatives with antiviral properties continues.[3][4]

Other Potential Biological Activities

Beyond antiviral effects, adamantane derivatives have shown promise in several other therapeutic areas, including:

  • Antibacterial and Antifungal Activity [5]

  • Anti-inflammatory Properties

  • Anticancer Activity

  • Antidiabetic Activity (as seen with Vildagliptin) [1]

The diverse biological activities of adamantane derivatives are summarized in the table below.

Biological ActivityExamples of Adamantane DerivativesPotential Assays
AntiviralAmantadine, RimantadinePlaque Reduction Assay, Viral Yield Reduction Assay
AntibacterialNovel synthetic derivativesMinimum Inhibitory Concentration (MIC) Assay
AntifungalNovel synthetic derivativesMinimum Inhibitory Concentration (MIC) Assay
DPP-4 InhibitionVildagliptin, SaxagliptinFluorescence-Based DPP-4 Inhibition Assay
Anti-inflammatoryAdapaleneCellular assays for inflammatory markers
AnticancerVarious investigational compoundsCytotoxicity assays (e.g., MTT assay)

Experimental Protocols

General Workflow for Antiviral Screening

A typical workflow for screening the antiviral activity of adamantane derivatives is illustrated below. This process begins with determining the cytotoxicity of the compound to select non-toxic concentrations for subsequent antiviral assays.

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis Cytotoxicity Assay Cytotoxicity Assay Antiviral Assay Antiviral Assay Cytotoxicity Assay->Antiviral Assay Determine non-toxic concentrations Determine CC50 Determine CC50 Cytotoxicity Assay->Determine CC50 Mechanism of Action Studies Mechanism of Action Studies Antiviral Assay->Mechanism of Action Studies Investigate how the compound works Determine EC50 Determine EC50 Antiviral Assay->Determine EC50 Calculate Selectivity Index (SI) Calculate Selectivity Index (SI) Determine CC50->Calculate Selectivity Index (SI) Determine EC50->Calculate Selectivity Index (SI)

Caption: A generalized experimental workflow for screening the antiviral activity of chemical compounds.

Fluorescence-Based DPP-4 Inhibition Assay

Given the role of this compound in the synthesis of the DPP-4 inhibitor Vildagliptin, a relevant assay to assess the potential of its derivatives would be a DPP-4 inhibition assay.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound and a known DPP-4 inhibitor (positive control, e.g., Vildagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • Add the DPP-4 enzyme to the wells of the microplate.

  • Add the serially diluted test compound and positive control to their respective wells. Include wells with enzyme only (no inhibitor) and wells with buffer only (blank).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C, protecting it from light.

  • Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Signaling Pathway Context: DPP-4 Inhibition

The inhibition of DPP-4 by drugs like Vildagliptin, which is synthesized from this compound, has a well-understood effect on a key signaling pathway involved in glucose homeostasis. DPP-4 is an enzyme that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.

G Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 Pancreas Pancreas Incretin Hormones (GLP-1, GIP)->Pancreas Stimulates Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Degrades Increased Insulin Secretion Increased Insulin Secretion Pancreas->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreas->Decreased Glucagon Secretion DPP-4 Inhibitor (e.g., Vildagliptin) DPP-4 Inhibitor (e.g., Vildagliptin) DPP-4 Inhibitor (e.g., Vildagliptin)->DPP-4 Inhibits

Caption: The mechanism of action of DPP-4 inhibitors in glucose homeostasis.

Conclusion and Future Directions

Currently, the primary recognized value of this compound lies in its role as a synthetic precursor to the antidiabetic drug Vildagliptin. There is a notable absence of publicly available data on the intrinsic biological activities of this compound itself. However, the extensive and varied bioactivities of other adamantane derivatives suggest that this molecule could possess its own unique pharmacological profile.

Future research should focus on a systematic evaluation of this compound and its novel derivatives across a range of biological assays. This could include screening for antiviral, antibacterial, antifungal, and anti-inflammatory activities, as well as exploring its potential to modulate various signaling pathways. Such studies would be instrumental in unlocking the full therapeutic potential of this and other related adamantane compounds.

References

Potential Therapeutic Applications of 3-Aminoadamantan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Aminoadamantan-1-ol is primarily recognized and utilized as a key chemical intermediate in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3] Direct therapeutic applications of this compound have not been extensively investigated, and the following guide explores its potential applications based on the well-established pharmacological profiles of structurally related adamantane (B196018) derivatives, namely Amantadine (B194251) and Memantine (B1676192). The therapeutic hypotheses presented herein are speculative and intended to guide future research.

Introduction to Adamantane Derivatives in Medicine

The rigid, lipophilic, three-dimensional structure of the adamantane cage has made it a valuable scaffold in medicinal chemistry. Its derivatives have shown a range of biological activities, with notable successes in antiviral and neurological therapies.[1][4] The unique properties of the adamantane nucleus can influence a drug's pharmacokinetics and pharmacodynamics, often enhancing its ability to cross the blood-brain barrier and interact with specific biological targets.

This whitepaper will delve into the established therapeutic actions of two prominent aminoadamantane drugs, Amantadine and Memantine, to build a case for the potential, yet unexplored, therapeutic applications of this compound.

Structural Analogs as a Predictive Framework

Amantadine: A Multi-Target Agent

Amantadine is approved for the treatment of influenza A and Parkinson's disease.[5][6][7] Its therapeutic effects are attributed to a complex mechanism of action that includes:

  • Antiviral Activity: Amantadine blocks the M2 proton channel of the influenza A virus, which is essential for viral uncoating and replication.[5][8]

  • Dopaminergic Effects: In Parkinson's disease, amantadine is thought to enhance dopaminergic transmission by promoting the release of dopamine (B1211576) from presynaptic neurons and inhibiting its reuptake.[5][7]

  • NMDA Receptor Antagonism: Amantadine acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective and anti-parkinsonian effects.[6][8]

Memantine: A Specific NMDA Receptor Antagonist

Memantine is primarily used in the treatment of moderate-to-severe Alzheimer's disease.[9][10] Its mechanism is more specific than that of amantadine, acting as a low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor.[11][12] This action is voltage-dependent and allows memantine to preferentially block the excessive, pathological activation of NMDA receptors associated with neurotoxicity, while preserving their normal physiological function.[9][12]

Quantitative Data for Amantadine and Memantine

The following tables summarize key quantitative data for Amantadine and Memantine, providing a reference for potential target affinities and effective concentrations that could be investigated for this compound.

Table 1: Receptor Binding Affinities and Potencies

CompoundTargetParameterValueReference
AmantadineNMDA ReceptorKi10 µM[8]
Sigma-1 ReceptorKi20.25 µM[6]
α4β2 Nicotinic ReceptorIC503.44 µM[13]
α7 Nicotinic ReceptorIC506.5 µM[13]
MemantineNMDA ReceptorIC500.5-1 µM[11]
Extrasynaptic NMDA ReceptorIC50~22 nM[11]
Dopamine D2High ReceptorIC50~137-917 nM[11]

Table 2: Clinical Efficacy Data for Memantine in Alzheimer's Disease (Meta-analysis of 6-month trials)

Outcome MeasurePopulationStandardized Mean Difference (SMD) vs. Placebo95% Confidence Interval (CI)p-valueReference
Cognition (ADAS-COG)All Severities-0.21-0.34 to -0.080.001[14]
Moderate to Severe-0.29-0.54 to -0.030.03[14]
Global Status (CIBIC-Plus)All Severities-0.19-0.27 to -0.10<0.01[14]
Moderate to Severe-0.27-0.39 to -0.14<0.001[14]
Activities of Daily Living (ADCS-ADL)All Severities-0.10-0.18 to -0.010.02[14]
Moderate to Severe-0.19-0.32 to -0.060.003[14]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways influenced by Amantadine and Memantine. These provide a visual framework for understanding their mechanisms of action, which could be analogous for this compound.

Amantadine_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_virus Influenza A Virus Amantadine_pre Amantadine Dopamine_vesicle Dopamine Vesicles Amantadine_pre->Dopamine_vesicle Promotes DAT Dopamine Transporter (DAT) Amantadine_pre->DAT Inhibits Reuptake Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release D2_receptor D2 Receptor Dopamine_release->D2_receptor Activates NMDA_receptor_post NMDA Receptor Ca_influx_post Ca²⁺ Influx NMDA_receptor_post->Ca_influx_post Reduces Amantadine_post Amantadine Amantadine_post->NMDA_receptor_post Blocks Amantadine_virus Amantadine M2_channel M2 Proton Channel Amantadine_virus->M2_channel Blocks Viral_uncoating Viral Uncoating M2_channel->Viral_uncoating Inhibits

Figure 1: Multifaceted mechanism of action of Amantadine.

Memantine_Mechanism cluster_synapse Glutamatergic Synapse cluster_legend Legend Glutamate Glutamate NMDA_receptor NMDA Receptor Glutamate->NMDA_receptor Activates Ion_channel Ion Channel NMDA_receptor->Ion_channel Opens Memantine Memantine Memantine->Ion_channel Uncompetitive Blockade Excitotoxicity Excitotoxicity Memantine->Excitotoxicity Prevents Ca_influx Ca²⁺ Influx Ion_channel->Ca_influx Ca_influx->Excitotoxicity Excessive Influx Leads to l1 Normal Physiological Activation: Glutamate binds, channel opens briefly, Memantine does not significantly interfere. l2 Pathological (Excitotoxic) Activation: Excess glutamate, prolonged channel opening, Memantine blocks the open channel, preventing excessive Ca²⁺ influx.

Figure 2: Mechanism of Memantine at the NMDA receptor.

Hypothesized Therapeutic Applications for this compound

Based on the pharmacology of Amantadine and Memantine, the following therapeutic areas are proposed for future investigation of this compound:

  • Neurodegenerative Disorders: The presence of the aminoadamantane core suggests a potential for NMDA receptor antagonism. The hydroxyl group at the 3-position may alter the binding affinity and kinetics at the NMDA receptor channel, potentially offering a different therapeutic window or side-effect profile compared to Memantine. Studies on its ability to mitigate excitotoxicity would be a critical first step.

  • Neuropathic Pain: NMDA receptor antagonists have shown efficacy in models of neuropathic pain. The unique polarity and stereochemistry of this compound could lead to novel interactions with NMDA receptor subunits involved in pain signaling.

  • Antiviral Activity: While Amantadine's antiviral spectrum is limited, the adamantane scaffold is a known antiviral pharmacophore. The hydroxyl group could influence interactions with viral ion channels or other viral proteins. Screening against a panel of viruses, including influenza and other enveloped viruses, is warranted.

  • Traumatic Brain Injury (TBI): Amantadine has been investigated for improving functional outcomes after TBI, likely through its combined dopaminergic and NMDA receptor-modulating effects.[15] this compound could be explored in preclinical TBI models to assess its impact on neuronal recovery and cognitive function.

Proposed Experimental Protocols

The following are representative, high-level protocols for key experiments to begin characterizing the therapeutic potential of this compound.

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the NMDA receptor.

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from rat cortical tissue.

  • Radioligand Binding: Incubate the membrane preparation with a known NMDA receptor radioligand (e.g., [³H]MK-801) in the presence of varying concentrations of this compound.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Patch-Clamp)

Objective: To characterize the functional effects of this compound on NMDA receptor-mediated currents.

Methodology:

  • Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits.

  • Whole-Cell Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • NMDA Application: Apply NMDA and a co-agonist (e.g., glycine) to elicit an inward current.

  • Drug Application: Perfuse the cell with varying concentrations of this compound and measure the effect on the NMDA-evoked current.

  • Data Analysis: Determine the IC₅₀ for the inhibition of the NMDA-mediated current. Assess the voltage dependency of the block by measuring the current at different holding potentials.

Dopamine Release and Reuptake Assay

Objective: To assess the effect of this compound on dopamine release and reuptake in striatal synaptosomes.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from fresh rat striatal tissue.

  • Dopamine Release: Pre-load synaptosomes with [³H]dopamine. Stimulate dopamine release with a depolarizing agent (e.g., high potassium concentration) in the presence or absence of this compound. Measure the amount of [³H]dopamine released.

  • Dopamine Reuptake: Incubate synaptosomes with [³H]dopamine and varying concentrations of this compound. Terminate the uptake by rapid filtration and washing.

  • Data Analysis: Quantify the amount of [³H]dopamine taken up by the synaptosomes and calculate the IC₅₀ for the inhibition of dopamine reuptake.

Antiviral Plaque Reduction Assay

Objective: To evaluate the in vitro antiviral activity of this compound against influenza A virus.

Methodology:

  • Cell Culture: Grow a monolayer of a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates.

  • Viral Infection: Infect the cell monolayers with a known titer of influenza A virus.

  • Drug Treatment: After a viral adsorption period, overlay the cells with a semi-solid medium (e.g., agar) containing various concentrations of this compound.

  • Plaque Visualization: Incubate the plates for several days to allow for plaque formation. Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques at each drug concentration and calculate the EC₅₀ (the concentration that reduces the number of plaques by 50%).

Conclusion and Future Directions

While this compound is currently established as a synthetic intermediate, its structural similarity to pharmacologically active adamantane derivatives like Amantadine and Memantine strongly suggests a potential for therapeutic applications, particularly in the realm of neurology and virology. The presence of a hydroxyl group offers a point of chemical differentiation that could lead to a novel pharmacological profile.

Future research should focus on systematically evaluating this compound and its derivatives in the experimental paradigms outlined above. A thorough investigation of its effects on NMDA receptor subtypes, dopaminergic pathways, and viral targets is necessary to uncover its true therapeutic potential. Such studies could pave the way for the development of new adamantane-based drugs for a range of unmet medical needs.

References

The Adamantane Advantage: 3-Aminoadamantan-1-ol as a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoadamantan-1-ol is a unique, rigid, and three-dimensional bifunctional molecule that has emerged as a critical building block in modern medicinal chemistry. Its defining feature is the adamantane (B196018) cage—a perfectly symmetrical, diamondoid hydrocarbon scaffold—substituted at the 1 and 3 bridgehead positions with hydroxyl and amino groups, respectively. This distinct 1,3-disubstitution pattern imparts favorable physicochemical and pharmacokinetic properties, including high lipophilicity, metabolic stability, and a rigid conformational framework. These attributes make this compound an attractive scaffold for designing potent and selective therapeutic agents. Its most notable application is as a key intermediate in the synthesis of Vildagliptin (B1682220), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and pathway visualizations.

Physicochemical Properties

The robust and stable nature of this compound is reflected in its physical and chemical properties, which are crucial for its role as a reliable pharmaceutical intermediate.[2][3]

PropertyValueReferences
CAS Number 702-82-9[3][4]
Molecular Formula C₁₀H₁₇NO[3][4]
Molecular Weight 167.25 g/mol [3][4]
Appearance White to light yellow crystalline powder[5][6]
Melting Point 265-269 °C (decomposes)[3][7]
Solubility Soluble in organic solvents like Methanol and DMSO; insoluble in water.[3]
IUPAC Name This compound[4][6]
Synonyms 1-Amino-3-hydroxyadamantane, (3-Hydroxyadamantan-1-yl)amine[3][4]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most common starting from the readily available antiviral drug, amantadine (B194251) (1-aminoadamantane), or its hydrochloride salt. High yields have been achieved through a one-pot oxidation and hydroxylation process.

G cluster_start Starting Materials cluster_process Key Transformations cluster_end Final Product start1 Amantadine HCl proc1 Oxidation / Nitration & Hydroxylation start1->proc1 start2 Adamantane Carboxylic Acid proc2 Bromination & Curtius Rearrangement start2->proc2 end_product This compound proc1->end_product proc2->end_product

Caption: Common synthetic pathways to this compound.

Applications in Medicinal Chemistry

The rigid adamantane scaffold serves as an excellent anchor for binding to target proteins, while the amino and hydroxyl groups provide versatile handles for synthetic modification.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The primary and most commercially successful application of this compound is in the synthesis of Vildagliptin, a potent DPP-4 inhibitor.[2]

Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[8] GLP-1 stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1, leading to improved glycemic control in patients with type 2 diabetes.[8][9] The adamantyl group of Vildagliptin anchors the molecule into a hydrophobic pocket of the DPP-4 enzyme.

G cluster_stimulus Stimulus cluster_pathway Physiological Pathway cluster_inactivation Inactivation Pathway food Food Intake L_cells Intestinal L-Cells food->L_cells GLP1 Active GLP-1 L_cells->GLP1 secretes Pancreas Pancreas GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 is degraded by Insulin ↑ Insulin Release Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Vildagliptin Vildagliptin Vildagliptin->DPP4 INHIBITS G reactant1 This compound product Vildagliptin reactant1->product reactant2 (S)-1-(2-chloroacetyl) -2-cyanopyrrolidine reactant2->product reagents Base (e.g., K₂CO₃) Solvent (e.g., THF) reagents->product

References

Methodological & Application

Application Notes: Synthesis of Vildagliptin Utilizing 3-Aminoadamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vildagliptin (B1682220) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By preventing the breakdown of these hormones, vildagliptin increases their levels, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release, thereby improving glycemic control.[2][3][4] A key intermediate in the chemical synthesis of vildagliptin is 3-amino-1-adamantanol, a white crystalline solid whose unique cage-like structure is integral to the final drug's efficacy.[5][6] These application notes provide detailed protocols for the synthesis of vildagliptin, focusing on the utilization of 3-aminoadamantan-1-ol.

Synthesis Pathway Overview

The synthesis of vildagliptin is primarily achieved through the condensation of two key intermediates: 3-amino-1-adamantanol and (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[7][8] The overall process can be broken down into three main stages:

  • Synthesis of 3-amino-1-adamantanol from amantadine (B194251) hydrochloride.

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline.

  • Coupling of the two intermediates to yield vildagliptin.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-1-adamantanol

This protocol details the preparation of 3-amino-1-adamantanol from amantadine hydrochloride via an oxidation reaction.[1][7]

Materials:

  • Amantadine hydrochloride

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃, 65% w/w) or fuming nitric acid

  • Boric acid (H₃BO₃) (catalyst)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Crushed ice

Procedure:

  • In a suitable reaction vessel, add amantadine hydrochloride to concentrated sulfuric acid at a controlled temperature of 10-30°C.[9]

  • Add boric acid as a catalyst.[1][7]

  • Cool the mixture to 0-5°C.[10]

  • Slowly add nitric acid dropwise to the mixture, maintaining the temperature between 10-20°C.[7]

  • After the addition is complete, stir the reaction mixture for several hours at a controlled temperature.[10]

  • Upon completion of the reaction, slowly pour the mixture over crushed ice.[7]

  • Perform hydrolysis by adding a solution of potassium hydroxide (KOH) to the mixture to adjust the pH.[1]

  • The target compound, 3-amino-1-adamantanol, is then extracted using ethanol.[1][7]

  • The final product can be purified by crystallization.

Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol describes the synthesis of the second key intermediate from L-proline.[7]

Materials:

  • L-proline

  • Chloroacetyl chloride

  • Tetrahydrofuran (THF)

  • Acetonitrile (B52724) (MeCN)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • N-acylation: Dissolve L-proline in THF. At 0°C, slowly add chloroacetyl chloride dropwise.[7] After the addition, heat the mixture to 70°C and reflux.[7] This step yields (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[7]

  • Nitrile Formation: The resulting carboxylic acid is then treated with acetonitrile in the presence of sulfuric acid at an elevated temperature (e.g., 95°C) to form the corresponding nitrile, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[1]

Protocol 3: Synthesis of Vildagliptin

This final protocol details the coupling reaction to form vildagliptin.[8][11]

Materials:

  • 3-amino-1-adamantanol

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Methyl ethyl ketone or Ethyl acetate (B1210297) for crystallization

Procedure:

  • In a reaction vessel, dissolve 3-amino-1-adamantanol, potassium carbonate, and a catalytic amount of potassium iodide in dry THF.[11]

  • Cool the stirred mixture to below 0°C.[11]

  • Add (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile to the mixture.[11]

  • Allow the reaction to proceed for 1.5-2.5 hours, then warm the mixture to 10°C and continue stirring until the reaction is complete.[11]

  • After completion, the reaction mixture is worked up. This may involve filtration to remove inorganic salts and concentration of the filtrate under vacuum.[12]

  • The crude vildagliptin is then purified by crystallization from a suitable solvent such as methyl ethyl ketone or ethyl acetate to yield the final product.[12][13]

Data Presentation

Table 1: Summary of Reactant Quantities and Yields

StepStarting MaterialKey ReagentsProductReported YieldReference
1Amantadine HydrochlorideH₂SO₄, HNO₃, H₃BO₃3-amino-1-adamantanol~95%[1][7]
2L-prolineChloroacetyl chloride, MeCN, H₂SO₄(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile~39%[7]
33-amino-1-adamantanol & Intermediate from Step 2K₂CO₃, KI, THFVildagliptin~82%[7]

Table 2: Optimized Reaction Conditions

StepReactionTemperatureTimeSolventKey Catalyst/BaseReference
1Oxidation/Hydrolysis10-20°C4-12 hAqueousH₃BO₃[7][10]
2N-acylation/Nitrile Formation70-95°C~5.5 hTHF / AcetonitrileH₂SO₄[1][7]
3Condensation/Coupling<0°C to 10°C1.5-2.5 hTHFK₂CO₃, KI[11]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_inter1 Intermediate 1 Synthesis cluster_inter2 Intermediate 2 Synthesis cluster_final Final Product Synthesis Amantadine Amantadine HCl Oxidation Oxidation (H₂SO₄, HNO₃, H₃BO₃) Amantadine->Oxidation LProline L-Proline Acylation N-acylation (Chloroacetyl Chloride) LProline->Acylation Intermediate1 This compound Oxidation->Intermediate1 Condensation Condensation Reaction (K₂CO₃, THF) Intermediate1->Condensation NitrileFormation Nitrile Formation (MeCN, H₂SO₄) Acylation->NitrileFormation Intermediate2 (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile NitrileFormation->Intermediate2 Intermediate2->Condensation Vildagliptin Vildagliptin Condensation->Vildagliptin

Caption: Vildagliptin Synthesis Workflow.

Vildagliptin_Mechanism cluster_pancreas Islet Cell Response Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits Incretins Active Incretin Hormones (GLP-1, GIP) DPP4->Incretins Degrades BetaCells β-cells Incretins->BetaCells Stimulates AlphaCells α-cells Incretins->AlphaCells Inhibits Pancreas Pancreas Insulin ↑ Insulin Secretion (Glucose-dependent) BetaCells->Insulin Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon BloodGlucose ↓ Blood Glucose Insulin->BloodGlucose Glucagon->BloodGlucose ↓ Hepatic Glucose Production

Caption: Vildagliptin's Mechanism of Action.

References

Application Notes and Protocols: Laboratory Synthesis of 3-aminoadamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminoadamantan-1-ol is a key intermediate in the synthesis of various pharmaceuticals, most notably Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] Its rigid, three-dimensional adamantane (B196018) cage structure provides a unique scaffold for drug design. This document outlines a detailed protocol for the laboratory synthesis of this compound starting from amantadine (B194251) hydrochloride. The described method involves a nitration reaction followed by an alkaline hydroxylation.[1][3]

Reaction Principle

The synthesis proceeds in two main stages. First, amantadine hydrochloride undergoes electrophilic substitution where a nitro group is introduced onto one of the tertiary carbons of the adamantane skeleton using a nitrating mixture (sulfuric acid and nitric acid). In the second stage, the reaction mixture is treated with a strong base. This step facilitates a hydroxylation reaction at a different tertiary carbon position, followed by neutralization to yield the final product, this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )GradeNotes
Amantadine HydrochlorideC₁₀H₁₇N·HCl187.71ReagentStarting material.
Sulfuric Acid (98%)H₂SO₄98.08ReagentUsed for nitrating mixture.
Nitric Acid (65-70%)HNO₃63.01ReagentUsed for nitrating mixture.
Potassium Hydroxide (B78521) (KOH)KOH56.11ReagentSolid, for neutralization and hydroxylation.
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93ACSFor extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04ACSFor drying the organic phase.
Ethyl Acetate (B1210297)C₄H₈O₂88.11ACSFor recrystallization.
Deionized WaterH₂O18.02-For reaction quenching.
IceH₂O (solid)18.02-For temperature control.
Step-by-Step Synthesis Procedure

Step 1: Preparation of the Nitrating Mixture

  • In a fume hood, carefully prepare the nitrating agent by slowly adding nitric acid to concentrated sulfuric acid in a flask cooled in an ice-water bath. A typical ratio involves a significant excess of sulfuric acid. For example, add 94.5 g of nitric acid to 245.2 g of sulfuric acid, ensuring the temperature does not exceed 30°C.[3]

Step 2: Nitration of Amantadine Hydrochloride

  • Set up a three-necked flask equipped with a mechanical stirrer and a dropping funnel in an ice-water bath.

  • Add concentrated sulfuric acid (e.g., 245.2 g) to the reaction flask.[3]

  • Slowly add amantadine hydrochloride (e.g., 187.7 g) in portions to the stirred sulfuric acid while maintaining the temperature between 0-5°C.[3][4] A white, turbid liquid will form.

  • Slowly add the prepared nitrating mixture dropwise to the amantadine suspension. Maintain the reaction temperature at 0-5°C.[3]

  • After the addition is complete, allow the reaction to stir in the ice-water bath for 1-2 hours, and then let it warm to room temperature and stir for an additional 1-30 hours to obtain a light yellow liquid.[4]

Step 3: Quenching and Hydroxylation

  • Prepare a large beaker containing a substantial amount of ice (e.g., 1 part liquid to 1-10 parts ice by weight/volume).[4]

  • Slowly and carefully pour the light yellow reaction mixture onto the ice with continuous stirring. This quenching step is highly exothermic. A blue-green solution is expected to form.[4]

  • Continue stirring the resulting solution for 0.5-2 hours.[4]

Step 4: Basification and Product Formation

  • While stirring the blue-green solution, add solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) in portions.[4]

  • Monitor the temperature closely and ensure it does not rise above 80°C.[4]

  • Continue adding the base until the pH of the solution reaches 10-12.[4]

  • Stir the reaction mixture for an additional 30-60 minutes after the final pH is reached.[4]

Step 5: Extraction and Purification

  • Filter the mixture using suction filtration to remove any solids.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.[4]

  • Combine the organic layers.

  • Dry the combined organic phase over anhydrous sodium sulfate.[4]

  • Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield a crude white solid.[4]

Step 6: Recrystallization

  • Recrystallize the crude solid from hot ethyl acetate or methanol (B129727) to obtain pure this compound as white crystals.[4][5]

  • Dry the crystals under vacuum.

Data Presentation

Quantitative Summary
ParameterValueReference
Typical Yield63% - 75%[3][4]
Reported Max Yield90.1% - 95%[1][6]
Melting Point (m.p.)264 - 269 °C[4][5]
AppearanceWhite to yellow crystalline solid[1][4]
Characterization Data
AnalysisDataReference
Infrared (IR) Spectroscopy (KBr, cm⁻¹) 3314, 2886, 1457, 1354, 1034, 945[4]

Visualizations

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_end Final Product Amantadine Amantadine HCl Nitration Step 1: Nitration (0-5°C to RT) Amantadine->Nitration NitratingAgent Nitrating Mixture (H₂SO₄ + HNO₃) NitratingAgent->Nitration Quench Step 2: Ice Quench Nitration->Quench Light Yellow Liquid Hydroxylation Step 3: Hydroxylation (add KOH, pH 10-12) Quench->Hydroxylation Blue-Green Solution Extraction Step 4: DCM Extraction Hydroxylation->Extraction Crude Product in Solution Drying Step 5: Drying & Evaporation Extraction->Drying Recrystallization Step 6: Recrystallization (Ethyl Acetate) Drying->Recrystallization Crude White Solid FinalProduct This compound Recrystallization->FinalProduct Pure White Crystals

References

Application Notes and Protocols for the Large-Scale Production of 3-Aminoadamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 3-aminoadamantan-1-ol, a key intermediate in the manufacturing of various pharmaceuticals, notably the antidiabetic drug Vildagliptin.[1][2] The protocols described herein are compiled from various patented and published methods, focusing on scalability, yield, and operational safety.

Introduction

This compound is a critical building block in medicinal chemistry. Its rigid, three-dimensional structure imparts unique pharmacological properties to active pharmaceutical ingredients. The demand for efficient and cost-effective large-scale production methods is therefore significant. This document outlines two primary synthesis routes that have been identified as suitable for industrial-scale production.

Synthesis Route 1: From Amantadine (B194251) or its Salts via Nitration and Hydroxylation

This is a widely adopted method due to the availability of amantadine and its salts as starting materials. The process involves the nitration of the adamantane (B196018) cage followed by a hydroxylation step.

Step 1: Nitration of Amantadine

  • Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a cooling system is required.

  • Charging the Reactor: Charge the reactor with concentrated sulfuric acid (98%).[3]

  • Addition of Amantadine: Cool the sulfuric acid to 0-5°C using an ice-water bath. Slowly add amantadine hydrochloride in portions to the cooled sulfuric acid while maintaining the temperature between 10-30°C.[1][3]

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling to maintain a temperature below 30°C.[3]

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the amantadine-sulfuric acid suspension. The temperature of the reaction mixture should be strictly controlled and maintained between 0-5°C.[3] After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature, followed by stirring at room temperature for 1-30 hours.[4]

Step 2: Hydroxylation

  • Quenching: The reaction mixture, a pale-yellow liquid, is slowly poured into ice water with vigorous stirring.[3][4] This quenching step should be performed cautiously to manage the exothermic reaction. The resulting solution will appear blue-green.[4]

  • Basification: Cool the aqueous solution and add a strong base, such as solid sodium hydroxide (B78521) or potassium hydroxide, in portions to adjust the pH to 10-14.[3][5] The temperature should be maintained below 80°C during this process.[3][4]

  • Hydrolysis: Stir the basic mixture for 30 minutes to 1 hour to facilitate the hydrolysis of the nitro group to a hydroxyl group.[3] For some variations of this process, the hydrolysis is conducted at a temperature of 50-90°C.[5]

  • Isolation and Purification:

    • The solid product, this compound, will precipitate out of the solution.

    • Isolate the solid by filtration (e.g., suction filtration).[3]

    • Wash the filter cake with a suitable alcohol solvent.[6]

    • The crude product can be further purified by recrystallization from a solvent such as ethyl acetate.[4]

    • Alternatively, the reaction mixture can be extracted with a solvent like dichloromethane, the organic layer dried over anhydrous sodium sulfate, and the solvent evaporated to yield the product.[3][4]

For enhanced safety and efficiency, the nitration step can be performed in a microchannel reactor. This approach avoids the hazards associated with the highly exothermic nitration reaction in a large batch reactor.[5]

  • Process: An amantadine sulfuric acid solution and a nitric acid solution are continuously fed into a microchannel reactor.[5]

  • Reaction Conditions: The reaction is maintained at a temperature of 45-90°C.[5]

  • Advantages: This method offers better control over the reaction temperature, reduces the risk of runaway reactions, and minimizes the formation of dinitro byproducts, thus increasing the molar yield.[5]

ParameterValueReference
Starting MaterialAmantadine or Amantadine Hydrochloride[1][3]
Nitrating AgentMixture of concentrated H₂SO₄ and HNO₃[3]
Nitration Temperature0-30°C[1][3]
Hydrolysis BaseNaOH or KOH[3]
Hydrolysis pH10-14[3][5]
Overall Yield>80% (up to 90.1%)[1][2][3]
Recrystallization SolventEthyl Acetate[4]

Synthesis Route 2: From 3-Acetylamino-1-adamantanol via Hydrolysis

This route offers an alternative starting from a different adamantane derivative.

  • Reaction Setup: A closed, pressure-rated reactor is required for this high-temperature reaction.

  • Reaction Mixture: Mix 3-acetylamino-1-adamantanol, a strong base (e.g., NaOH or KOH), and an alcohol solvent in the reactor.[6]

  • Hydrolysis: Heat the mixture to 100-200°C in the sealed reactor and maintain the reaction for 5-10 hours.[6]

  • Work-up and Isolation:

    • Cool the reaction mixture to allow for crystallization of the product.[6]

    • Filter the mixture to collect the crystalline this compound.[6]

    • Wash the filter cake with the alcohol solvent used in the reaction.[6]

    • The filtrate can be concentrated by distilling off the solvent to recover any dissolved product.[6]

ParameterValueReference
Starting Material3-Acetylamino-1-adamantanol[6]
ReagentStrong Base (e.g., NaOH, KOH)[6]
SolventAlcohol[6]
Reaction Temperature100-200°C[6]
Reaction Time5-10 hours[6]

Visualizations

Synthesis_Pathway_1 Amantadine Amantadine / Amantadine HCl Nitration Nitration Amantadine->Nitration H₂SO₄, HNO₃ 0-30°C Nitro_Intermediate 3-Nitro-1-aminoadamantane Intermediate Nitration->Nitro_Intermediate Hydroxylation Hydroxylation Nitro_Intermediate->Hydroxylation Strong Base (NaOH/KOH) pH 10-14 Product This compound Hydroxylation->Product Production_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product start Raw Materials (Amantadine, Acids, Base) reaction Nitration & Hydroxylation (Batch or Flow Reactor) start->reaction quenching Quenching (Ice Water) reaction->quenching filtration Filtration / Extraction quenching->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying packaging Packaging & QC drying->packaging end end packaging->end Final Product

References

Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors Using 3-Aminoadamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1] They function by prolonging the action of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.[2][3] The adamantane (B196018) moiety, a rigid and lipophilic cage-like hydrocarbon, has been incorporated into the structure of several DPP-4 inhibitors to enhance their pharmacological properties.[4] 3-Aminoadamantan-1-ol is a key chiral building block in the synthesis of several potent and selective DPP-4 inhibitors, including Vildagliptin and Saxagliptin analogues.[5][6]

These application notes provide detailed protocols for the synthesis of a potent DPP-4 inhibitor, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, a Vildagliptin analogue, and a key intermediate for Saxagliptin, (S)-N-Boc-3-hydroxyadamantylglycine, both utilizing adamantane derivatives.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that cleaves the N-terminal dipeptide from various peptide hormones, including the incretins GLP-1 and GIP, rendering them inactive.[2] By inhibiting DPP-4, gliptins increase the circulating levels of active GLP-1 and GIP.[3] This leads to enhanced glucose-stimulated insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[2][7]

DPP4_Mechanism Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Intestine->GLP1_GIP release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Pancreas Pancreas GLP1_GIP->Pancreas Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites inactivates Beta_cells β-cells Pancreas->Beta_cells Alpha_cells α-cells Pancreas->Alpha_cells Insulin ↑ Insulin Secretion (Glucose-dependent) Beta_cells->Insulin stimulates Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon inhibits Glucose_uptake ↑ Glucose Uptake (Muscle, Adipose tissue) Insulin->Glucose_uptake Liver Liver Glucagon->Liver Glucose_production ↓ Hepatic Glucose Production Liver->Glucose_production Blood_Glucose ↓ Blood Glucose Glucose_uptake->Blood_Glucose Glucose_production->Blood_Glucose DPP4_Inhibitor DPP-4 Inhibitor (e.g., Adamantane-based) DPP4_Inhibitor->DPP4 inhibits

Mechanism of action of DPP-4 inhibitors.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and activity of adamantane-based DPP-4 inhibitors.

Table 1: Synthesis Yields for N-Boc-3-hydroxyadamantylglycine

StepProductOverall Yield (%)Reference
6-step synthesis from 1-adamantane carboxylic acidN-Boc-3-hydroxyadamantylglycine (racemic)38[8]
6-step synthesis from 1-adamantane carboxylic acidN-Boc-3-hydroxyadamantylglycine (racemic)36[6]

Table 2: In Vitro Activity of Adamantane-Based DPP-4 Inhibitors

CompoundTargetIC50 (nM)Assay ConditionsReference
1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (Vildagliptin analogue)DPP-4PotentNot specified in detail[9]
Trp-ArgDPP-4<45,000In vitro enzyme assay[10]
Trp-LysDPP-4<45,000In vitro enzyme assay[10]
Trp-LeuDPP-4<45,000In vitro enzyme assay[10]
Sitagliptin (for comparison)DPP-44.38In vitro enzyme assay[11]

Experimental Protocols

Protocol 1: Synthesis of 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine

This protocol describes a multi-step synthesis starting from L-proline.

Synthesis_Workflow_1 L_Proline L-Proline Step1 Step 1: Acylation (Chloroacetyl chloride, THF, reflux) L_Proline->Step1 Intermediate1 (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Nitrile Formation (Trifluoroacetic anhydride (B1165640), THF) Intermediate1->Step2 Intermediate2 (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Step2->Intermediate2 Step3 Step 3: Coupling (this compound, K2CO3, KI, THF, reflux) Intermediate2->Step3 Final_Product 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]- 2-cyano-(S)-pyrrolidine Step3->Final_Product

Synthesis of a Vildagliptin analogue.

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid [5]

  • To a flask containing L-proline (25.0 g, 0.217 mol) and dry tetrahydrofuran (B95107) (THF, 250 mL), add chloroacetyl chloride (32.7 mL, 0.434 mol) at room temperature.

  • Reflux the mixture for 3 hours.

  • After cooling to room temperature, pour the reaction mixture into water (15 mL) and stir for 30 minutes.

  • Add saturated brine (20 mL) and ethyl acetate (B1210297) (100 mL).

  • Separate the aqueous layer and extract with ethyl acetate (2 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Stir the residue in diisopropyl ether (80 mL) for 30 minutes at room temperature, then cool to 0 °C.

  • Filter the solid and dry to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [5]

  • To a solution of the product from Step 1 (10 g, 0.052 mol) in dry THF (100 mL), slowly add trifluoroacetic anhydride (10.9 g, 0.052 mol) in an ice bath.

  • Stir the mixture at room temperature for 2 hours to afford a yellow solution of the intermediate. Note: This intermediate is typically used in the next step without isolation.

Step 3: Synthesis of 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine [5]

  • Prepare a mixture of this compound (8.0 g, 0.052 mol) in THF (100 mL), potassium iodide (0.8 g, 0.005 mol), and potassium carbonate (36.1 g, 0.260 mol).

  • Slowly add the yellow solution from Step 2 to this mixture at 40 °C over 1.5 hours.

  • Stir the reaction mixture for 2 hours, then reflux for 5 hours.

  • Filter the reaction mixture.

  • Add saturated brine to the filtrate and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers and concentrate to yield the final product.

Protocol 2: Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine (Key Intermediate for Saxagliptin)

This protocol outlines a chemical synthesis route starting from 1-adamantane carboxylic acid.

Synthesis_Workflow_2 Start 1-Adamantane Carboxylic Acid Step1 Step 1: Acylation & Decarboxylation Start->Step1 Intermediate1 1-Adamantyl Methyl Ketone Step1->Intermediate1 Step2 Step 2: Oxidation (KMnO4, NaOH) Intermediate1->Step2 Intermediate2 2-(3-hydroxy-1-adamantyl)- 2-oxoacetic acid Step2->Intermediate2 Step3 Step 3: Oximation (Hydroxylamine HCl) Intermediate2->Step3 Intermediate3 2-(3-hydroxy-1-adamantyl)- 2-hydroxyiminoacetic acid Step3->Intermediate3 Step4 Step 4: Reduction Intermediate3->Step4 Intermediate4 Amino Acid Intermediate Step4->Intermediate4 Step5 Step 5: Boc Protection ((Boc)2O) Intermediate4->Step5 Final_Product N-Boc-3-hydroxy- adamantylglycine Step5->Final_Product

Synthesis of a key Saxagliptin intermediate.

Step 1: Synthesis of 1-Adamantyl Methyl Ketone [6]

  • This step involves chlorination, substitution, and decarboxylation of 1-adamantane carboxylic acid. Detailed experimental conditions can be adapted from standard organic chemistry procedures for these transformations.

Step 2: Synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid [6]

  • The 1-adamantyl methyl ketone is oxidized using potassium permanganate (B83412) in aqueous sodium hydroxide.

Step 3: Synthesis of 2-(3-hydroxy-1-adamantyl)-2-hydroxyiminoacetic acid [6]

Step 4 & 5: Reduction and Boc Protection to yield N-Boc-3-hydroxyadamantylglycine [6]

  • The oxime from Step 3 is reduced to the corresponding amino acid.

  • The resulting amino group is then protected with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) to afford the final product, N-Boc-3-hydroxyadamantylglycine.

Conclusion

The use of this compound and its derivatives provides an effective strategy for the synthesis of potent DPP-4 inhibitors. The protocols outlined above, derived from published literature, offer a foundation for the laboratory-scale synthesis of these important pharmaceutical compounds. Further optimization of reaction conditions may be necessary to improve yields and purity for large-scale production. The unique structural features of the adamantane cage contribute significantly to the pharmacological profile of these inhibitors, making this a continued area of interest in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Derivatization of 3-Aminoadamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the chemical modification of 3-aminoadamantan-1-ol, a versatile scaffold in medicinal chemistry. The unique, rigid, and lipophilic adamantane (B196018) cage, combined with the reactive amino and hydroxyl functionalities, makes it a valuable starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications. The protocols outlined below cover key derivatization reactions, including N-acylation, N-alkylation, and N-sulfonylation.

N-Acylation of this compound

N-acylation is a common and effective method for modifying the amino group of this compound to generate amide derivatives. These derivatives have shown significant biological activity, most notably as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2]

Protocol 1.1: Synthesis of Vildagliptin (B1682220) (N-acylation with an activated acid)

This protocol describes the synthesis of Vildagliptin, a potent DPP-4 inhibitor, through the N-acylation of this compound with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[3][4][5]

Materials:

Procedure:

  • To a 2L three-necked flask, add tetrahydrofuran (1000 mL) and this compound (192.3 g). Stir the mixture to dissolve the solid.[3]

  • Add potassium carbonate (276 g) and potassium iodide (3.4 g) to the solution.[3]

  • Cool the stirred suspension to 0-5 °C using a cooling bath.[3]

  • Add (2S)-1-(2-chloroacetyl)-2-pyrrolidinecarbonitrile (172.6 g) to the reaction mixture.[3]

  • Maintain the reaction at this temperature with stirring for 10 hours.[3]

  • After the reaction is complete, perform a standard aqueous workup.

  • The resulting oily residue is dissolved in 2-butanone for crystallization to obtain the crude product.[3]

  • The crude vildagliptin is then recrystallized from isopropanol to yield the pure product.[3]

Expected Yield: Approximately 72.1%.[3]

Protocol 1.2: General Procedure for N-Acylation with Substituted Benzoyl Chlorides

This protocol provides a general method for the synthesis of N-aryl amide derivatives of this compound.

Materials:

  • This compound

  • Substituted benzoyl chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride)

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl solution, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

N-Alkylation of this compound

N-alkylation introduces alkyl groups to the nitrogen atom, leading to secondary or tertiary amines. Reductive amination is a common and efficient method for this transformation.

Protocol 2.1: Reductive Amination with an Aldehyde

This protocol describes a general procedure for the N-alkylation of this compound via reductive amination with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane, add the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Sulfonylation of this compound

N-sulfonylation yields sulfonamide derivatives, which are an important class of compounds in medicinal chemistry.

Protocol 3.1: General Procedure for N-Sulfonylation with a Sulfonyl Chloride

This protocol provides a general method for the synthesis of N-sulfonylated derivatives of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize representative quantitative data for the derivatization of this compound.

Table 1: N-Acylation Derivatives

DerivativeAcylating AgentYield (%)M.p. (°C)Spectroscopic DataReference
Vildagliptin(S)-1-(2-chloroacetyl)-2-pyrrolidinecarbonitrile72.1--[3]
N-(3-hydroxyadamantan-1-yl)acetamideAcetic anhydride---[6]
N-(3-hydroxyadamantan-1-yl)benzamideBenzoyl chloride---[7]

Table 2: Other Derivatives

DerivativeReaction TypeReagentsYield (%)M.p. (°C)Spectroscopic DataReference
3-Amino-1-adamantanol hydrochlorideSalt formationHCl--MS(ESI, m/z): 168.3 (M+H)⁺; ¹H NMR (400MHz, DMSO-d₆) δ: 1.97(s,2H), 1.55(m,6H), 1.48(d,6H), 1.24(bs,2H)-
3-Amino-1-adamantanolHydrolysis3-acetylamino-1-adamantanol, strong base-267-269-[7]

Visualizations

Experimental Workflow for N-Acylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound and base in solvent reagent Add acylating agent dropwise at 0°C start->reagent react Stir at room temperature (Monitor by TLC) reagent->react workup Aqueous wash (H₂O, HCl, NaHCO₃) react->workup dry Dry organic layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude product (Chromatography/Recrystallization) concentrate->purify end Pure N-acylated derivative purify->end

Caption: A generalized workflow for the N-acylation of this compound.

Signaling Pathway: DPP-4 Inhibition by Vildagliptin

DPP4_Inhibition cluster_pathway DPP-4 Signaling Pathway in Glucose Homeostasis Meal Meal Intake GLP1_GIP Release of Incretins (GLP-1, GIP) Meal->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Pancreas Pancreatic Islets GLP1_GIP->Pancreas stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake HGP ↓ Hepatic Glucose Production Glucagon->HGP Blood_Glucose ↓ Blood Glucose Levels Glucose_Uptake->Blood_Glucose HGP->Blood_Glucose Vildagliptin Vildagliptin Vildagliptin->DPP4 inhibits

Caption: Mechanism of action of Vildagliptin as a DPP-4 inhibitor.[1][8]

References

Application Notes and Protocols for the Purity Assessment of 3-aminoadamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-aminoadamantan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the analytical methods used to assess the purity of this compound, ensuring it meets the stringent requirements for drug development and manufacturing.

The analytical methods detailed herein include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These techniques provide orthogonal approaches to purity determination, offering a comprehensive understanding of the impurity profile of this compound.

Analytical Methods Overview

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound.

  • Gas Chromatography (GC): As a volatile and thermally stable compound, this compound is well-suited for GC analysis. This method is excellent for separating and quantifying volatile impurities and is often used for routine quality control. A Flame Ionization Detector (FID) is typically employed due to its good sensitivity towards organic compounds.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), can be employed for the analysis of non-volatile impurities. Since this compound lacks a strong UV chromophore, conventional UV detection is not ideal. Derivatization can be an option to enhance detection by UV or fluorescence detectors.

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H-qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. By using a certified internal standard, the purity of this compound can be accurately determined. This method is particularly valuable for the certification of reference materials.

Experimental Protocols

Gas Chromatography (GC) Method

This protocol is adapted from established methods for the analysis of this compound in pharmaceutical manufacturing.[1]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: Capillary column with a stationary phase of 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624), 30 m x 0.25 mm I.D., 1.4 µm film thickness

  • Carrier Gas: Helium or Nitrogen, constant flow at 1.0 mL/min

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol (B129727) to obtain a concentration of 5 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Oven Program:

    • Initial Temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C, hold for 10 minutes

  • Detector Temperature: 300 °C

  • Data Acquisition Time: Approximately 20 minutes

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general method for adamantane (B196018) derivatives and should be validated for this compound.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Column Temperature: 30 °C

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

Data Analysis:

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Quantitative ¹H-NMR (qNMR) Method

This protocol provides a method for the absolute purity determination of this compound.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • NMR Tubes: 5 mm high-precision NMR tubes

Materials:

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard (IS): Maleic acid (Certified Reference Material)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Vortex the solution to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

  • Spectral Width: Sufficient to cover all signals of the analyte and internal standard.

Data Processing and Analysis:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the broad singlet corresponding to the adamantane cage protons) and the singlet of the internal standard (maleic acid, ~6.3 ppm).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Data Presentation

Table 1: Comparison of Analytical Methods for Purity Assessment

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with stationary phaseSeparation based on polarity and partitioning between mobile and stationary phasesAbsolute quantification based on the ratio of analyte to internal standard signals
Typical Purity (%) > 99.0> 99.0Absolute purity value (e.g., 99.5 ± 0.2 %)
Impurities Detected Volatile organic impurities, residual solventsNon-volatile impurities, related substancesQuantifies the main component, impurities can be identified if signals are resolved
Advantages Robust, high resolution for volatile compoundsWide applicability, suitable for non-volatile impuritiesPrimary method, high accuracy and precision, no analyte reference standard needed
Limitations Not suitable for non-volatile or thermally labile compoundsRequires a suitable detector (non-UV), potential for co-elutionLower sensitivity than chromatographic methods, requires a certified internal standard

Table 2: Representative Purity Data for a Batch of this compound

Analytical MethodPurity (%)Major ImpurityImpurity Content (%)
GC99.7Unidentified (retention time 8.5 min)0.15
HPLC99.6Unidentified (retention time 12.2 min)0.20
qNMR99.5 ± 0.2--

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample This compound Sample Preparation Accurate Weighing & Dissolution Sample->Preparation GC Gas Chromatography (GC) Preparation->GC HPLC High-Performance Liquid Chromatography (HPLC) Preparation->HPLC qNMR Quantitative NMR (qNMR) Preparation->qNMR Data_Analysis Purity Calculation & Impurity Profiling GC->Data_Analysis HPLC->Data_Analysis qNMR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report qNMR_Principle cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Purity Calculation Analyte Known mass of This compound Mix Homogeneous Solution Analyte->Mix IS Known mass of Internal Standard (e.g., Maleic Acid) IS->Mix Solvent Deuterated Solvent (DMSO-d6) NMR Acquire 1H NMR Spectrum Solvent->NMR Transfer to NMR tube Mix->Solvent Processing Process & Integrate Signals NMR->Processing Formula Apply qNMR Purity Formula Processing->Formula Integral Values Result Absolute Purity (%) Formula->Result

References

Application Notes and Protocols for the Analysis of 3-aminoadamantan-1-ol by HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-aminoadamantan-1-ol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are crucial for quality control, stability testing, and impurity profiling in the development and manufacturing of pharmaceuticals where this compound is a key intermediate, such as in the synthesis of vildagliptin (B1682220).

Introduction

This compound is a key starting material in the synthesis of various pharmaceutical compounds. Due to its chemical structure, which lacks a strong chromophore, its analysis by HPLC with UV detection requires a derivatization step. In contrast, Gas Chromatography with Flame Ionization Detection (GC-FID) can be employed for its direct analysis. The choice between HPLC and GC will depend on the available instrumentation, the sample matrix, and the specific requirements of the analysis, such as sensitivity and resolution from potential impurities.

Analytical Methods Overview

This application note details two distinct methods for the analysis of this compound:

  • HPLC with Pre-column Derivatization: This method involves the reaction of this compound with a derivatizing agent to introduce a chromophore, allowing for sensitive detection by UV-Vis or fluorescence detectors. A common and effective derivatizing reagent for primary amines is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol.

  • Gas Chromatography (GC): This method is suitable for the analysis of volatile and thermally stable compounds like this compound and can be performed without derivatization using a Flame Ionization Detector (FID).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC and GC methods for the analysis of this compound.

ParameterHPLC with Pre-column Derivatization (OPA)Gas Chromatography (GC-FID)
Analyte OPA-derivatized this compoundThis compound
Linearity Range 0.1 - 10 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) ~0.02 µg/mL~0.5 ng/injection
Limit of Quantification (LOQ) ~0.05 µg/mL2 ng/mL[1]
Precision (%RSD) < 2%< 5%
Retention Time Dependent on conditions, typically 5-15 min~3.3 minutes[1]

Experimental Protocols

Method 1: HPLC with Pre-column Derivatization using o-Phthalaldehyde (OPA)

This protocol describes the determination of this compound in a pharmaceutical substance by pre-column derivatization with OPA followed by reversed-phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound reference standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Potassium hydroxide (B78521)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid

  • Sodium hydroxide

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 7.2

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 340 nm

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 10.2 with a potassium hydroxide solution.

  • OPA/3-MPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of 0.4 M borate buffer (pH 10.2) and 100 µL of 3-mercaptopropionic acid. Mix well. This reagent should be prepared fresh daily.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of methanol and water (50:50, v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the methanol/water mixture to obtain concentrations in the range of 0.1 - 10 µg/mL.

4. Sample Preparation:

  • Accurately weigh a portion of the powdered sample equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of a methanol and water mixture (50:50, v/v) and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with the methanol/water mixture.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution as needed to fall within the calibration range.

5. Derivatization Procedure (Automated or Manual):

  • In a vial, mix 100 µL of the sample or standard solution with 100 µL of the OPA/3-MPA derivatization reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject 20 µL of the resulting solution into the HPLC system.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method 2: Gas Chromatography (GC-FID)

This protocol is adapted from a patented method for the determination of 3-amino-1-adamantanol in vildagliptin and is suitable for its quantification in pharmaceutical samples.[1]

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (GC grade)

  • Dimethyl sulfoxide (B87167) (DMSO, GC grade)

2. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: Capillary column with a stationary phase of 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., 30 m x 0.53 mm I.D., 3 µm film thickness).[1]

  • Carrier Gas: Hydrogen and Nitrogen mixture (1:1 volume ratio).[1]

  • Column Flow Rate: 6 mL/min.[1]

  • Injector Temperature: 225 °C.[1]

  • Detector Temperature: 290 °C.[1]

  • Oven Temperature Program: Isothermal at 190 °C for 12 minutes.[1]

  • Injection Volume: 2 µL.[1]

  • Split Ratio: 10:1.[1]

3. Preparation of Solutions:

  • Solvent: A mixture of methanol and dimethyl sulfoxide (80:20, v/v).[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations in the range of 1 - 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh about 1.0 g of the powdered pharmaceutical product and place it in a 10 mL volumetric flask.[1]

  • Add the solvent to dissolve the sample, sonicate if necessary, and dilute to the mark with the solvent.[1]

  • Shake the solution well to ensure homogeneity.

  • Filter a portion of the solution through a 0.45 µm syringe filter suitable for organic solvents into a GC vial.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Pharmaceutical Sample Dissolve_Sample Dissolve and Dilute Sample Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve and Dilute Standard Standard->Dissolve_Standard Filter Filter Sample Solution Dissolve_Sample->Filter Mix Mix with OPA Reagent Dissolve_Standard->Mix Filter->Mix React React for 2 min Mix->React Inject Inject into HPLC React->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 340 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Detect->Quantify

Caption: Workflow for HPLC analysis of this compound.

GC_Workflow cluster_prep_gc Sample and Standard Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing Sample_GC Weigh Pharmaceutical Sample Dissolve_Sample_GC Dissolve and Dilute Sample Sample_GC->Dissolve_Sample_GC Standard_GC Weigh Reference Standard Dissolve_Standard_GC Dissolve and Dilute Standard Standard_GC->Dissolve_Standard_GC Filter_GC Filter Sample Solution Dissolve_Sample_GC->Filter_GC Inject_GC Inject into GC Dissolve_Standard_GC->Inject_GC Filter_GC->Inject_GC Separate_GC Capillary Column Separation Inject_GC->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Calibrate_GC Generate Calibration Curve Detect_GC->Calibrate_GC Quantify_GC Quantify this compound Detect_GC->Quantify_GC

Caption: Workflow for GC analysis of this compound.

References

Application of 3-Aminoadamantan-1-ol in Neurodegenerative Disease Research: A Framework Based on Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 3-aminoadamantan-1-ol is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, its direct application and detailed investigation in neurodegenerative disease research are not extensively documented in current literature.[1] However, the adamantane (B196018) scaffold, of which this compound is a derivative, forms the core structure of several well-established drugs used in the management of neurodegenerative disorders.[2] Notably, amantadine (B194251) and memantine (B1676192) are prominent adamantane derivatives with significant clinical use in Parkinson's disease and Alzheimer's disease, respectively.[2][3]

This document provides a detailed framework for researchers interested in investigating the potential of this compound or its novel derivatives in the context of neurodegenerative diseases. The application notes and protocols are based on the established mechanisms and experimental validation of its close analogs, amantadine and memantine. The primary mechanism of action for these compounds is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in excitotoxicity, a common pathological pathway in many neurodegenerative conditions.[4]

Core Concept: The Adamantane Scaffold and NMDA Receptor Modulation

The therapeutic efficacy of adamantane derivatives like amantadine and memantine in neurodegenerative diseases is largely attributed to their function as non-competitive antagonists of the NMDA receptor.[3] Overactivation of these receptors by the neurotransmitter glutamate (B1630785) leads to excessive calcium influx into neurons, triggering a cascade of events that result in cell death, a phenomenon known as excitotoxicity. By blocking the NMDA receptor channel, these compounds can mitigate this neurotoxic cascade.

The unique lipophilic, three-dimensional structure of the adamantane cage allows these molecules to penetrate the blood-brain barrier and interact with the ion channel of the NMDA receptor.[2] Research into novel adamantane derivatives often focuses on modifying the functional groups attached to the adamantane core to optimize properties such as binding affinity, selectivity for different NMDA receptor subtypes, and overall neuroprotective efficacy.

Quantitative Data on Representative Adamantane Derivatives

The following tables summarize key quantitative data for amantadine and memantine, providing a benchmark for the evaluation of new derivatives like this compound.

Table 1: NMDA Receptor Binding Affinity

CompoundBrain RegionReceptor Subtype/SiteKD (nM)Bmax (pmol/mg protein)Reference
AmantadineNot SpecifiedNMDA Receptor--[5]
MemantineNot SpecifiedNMDA Receptor--[5]
(+)-MK-801 (Control)CortexPCP Binding Site4.590.836[5]
(+)-MK-801 (Control)CerebellumPCP Binding Site25.990.573[5]
(+)-MK-801 (Control)Striatum (High Affinity)PCP Binding Site1.430.272[5]
(+)-MK-801 (Control)Striatum (Low Affinity)PCP Binding Site12.151.76[5]

Note: Specific KD and Bmax values for amantadine and memantine were not detailed in the provided search results, though their activity as NMDA receptor antagonists is well-established.

Table 2: Sigma Binding Site Affinity

CompoundTissueKi (µM)Reference
AmantadinePost-mortem human frontal cortex20.25 ± 16.48[3]
MemantinePost-mortem human frontal cortex19.98 ± 3.08[3]
1-N-dimethyl-amino-3,5-dimethyl-adamantanePost-mortem human frontal cortex0.237 ± 0.019[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway: NMDA Receptor Antagonism in Excitotoxicity

The following diagram illustrates the proposed mechanism of action for neuroprotective adamantane derivatives.

NMDA_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates Adamantane This compound (or derivative) Ca_channel Ion Channel NMDAR->Ca_channel Opens Ca_influx Excessive Ca2+ Influx Ca_channel->Ca_influx Allows Block Channel Block Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Triggers Adamantane->Ca_channel Enters & Binds Block->Ca_influx Prevents Experimental_Workflow cluster_1 start Start: Synthesize & Characterize Compound in_vitro In Vitro Assays start->in_vitro binding NMDA Receptor Binding Assay in_vitro->binding cell_viability Cell Viability Assay (e.g., MTT, LDH) in_vitro->cell_viability ros ROS Production Assay in_vitro->ros in_vivo In Vivo Animal Models binding->in_vivo cell_viability->in_vivo ros->in_vivo pd_model Parkinson's Model (e.g., 6-OHDA, MPTP) in_vivo->pd_model ad_model Alzheimer's Model (e.g., Scopolamine, Transgenic) in_vivo->ad_model behavioral Behavioral Tests (e.g., Morris Water Maze) in_vivo->behavioral histology Post-mortem Histopathology in_vivo->histology tox Toxicology & PK/PD Studies in_vivo->tox end Data Analysis & Lead Optimization tox->end

References

Application Notes and Protocols for 3-Aminoadamantan-1-ol in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018) derivatives have long been a cornerstone in the field of antiviral drug discovery, with seminal compounds like amantadine (B194251) and rimantadine (B1662185) historically used against Influenza A virus. The rigid, lipophilic cage structure of adamantane is a key pharmacophore that facilitates interaction with viral targets. 3-Aminoadamantan-1-ol serves as a crucial synthetic intermediate and a versatile scaffold for the development of novel antiviral agents. While this compound itself is not typically the active antiviral compound, its derivatives have shown significant promise against a range of viruses, including drug-resistant influenza strains and emerging pathogens like SARS-CoV-2.

These application notes provide an overview of the role of the this compound scaffold in antiviral drug development, detailing the mechanisms of action of its derivatives, quantitative data on their antiviral activity, and comprehensive protocols for their evaluation.

Mechanisms of Antiviral Action

The antiviral mechanisms of adamantane derivatives are virus-specific, primarily targeting viral ion channels or host-cell factors essential for viral replication.

Inhibition of Influenza A M2 Proton Channel

The classical mechanism of action for amantadine and its derivatives against Influenza A is the blockade of the M2 proton channel.[1][2] This viral ion channel is essential for the uncoating of the virus within the host cell's endosome. By physically occluding the M2 channel, these compounds prevent the influx of protons into the virion, which is a necessary step for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm for replication.[3]

M2_Inhibition cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Host Cell Cytoplasm Influenza_A Influenza A Virion M2_Channel M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2_Channel->vRNP Acidification & vRNP Release M1 Matrix Protein (M1) Replication Viral Replication vRNP->Replication To Nucleus H+ H+ H+->M2_Channel Proton Influx Adamantane_Derivative This compound Derivative Adamantane_Derivative->M2_Channel Blockade SARSCoV2_Inhibition cluster_virus_entry Viral Entry Pathway cluster_inhibition Potential Inhibition Points SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binding Endocytosis Endocytosis ACE2->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion_Uncoating Viral Fusion & Uncoating Endosome->Fusion_Uncoating Acidification E_Protein E Protein Viroporin E_Protein->Fusion_Uncoating Cathepsin_L Cathepsin L Cathepsin_L->Fusion_Uncoating Adamantane_Derivative This compound Derivative Adamantane_Derivative->E_Protein Blockade? Adamantane_Derivative->Cathepsin_L Inhibition? Antiviral_Screening_Workflow Start Start: Synthesized This compound Derivative Cytotoxicity_Assay Protocol 1: Cytotoxicity Assay (MTT) Start->Cytotoxicity_Assay Antiviral_Assay Protocol 2 or 3: Antiviral Activity Assay (Plaque/Yield Reduction) Start->Antiviral_Assay Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Determine_CC50->Calculate_SI Determine_IC50 Determine IC50/EC50 Antiviral_Assay->Determine_IC50 Determine_IC50->Calculate_SI End End: Lead Compound Identification Calculate_SI->End

References

Synthesis of Novel Adamantane Derivatives from 3-Aminoadamantan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel adamantane (B196018) derivatives starting from 3-aminoadamantan-1-ol. The unique rigid, three-dimensional structure of the adamantane cage makes it a valuable scaffold in medicinal chemistry, offering advantageous pharmacokinetic properties such as high lipophilicity and metabolic stability. The bifunctional nature of this compound, possessing both a primary amine and a tertiary alcohol, allows for a diverse range of chemical modifications, leading to the generation of novel compounds with potential therapeutic applications, including antimicrobial, antiviral, and trypanocidal activities.

Overview of Synthetic Strategies

The primary amino group and the tertiary hydroxyl group of this compound are the key functional handles for derivatization. The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily participating in reactions such as N-acylation, N-alkylation, formation of Schiff bases, and ureas. The hydroxyl group, while sterically hindered, can undergo esterification under appropriate conditions. This document outlines protocols for these key transformations.

Experimental Protocols

Synthesis of Schiff Base Derivatives

The condensation reaction between the primary amino group of this compound and various aldehydes yields Schiff bases (imines). These derivatives have shown promising antimicrobial activity.[1]

General Protocol for Schiff Base Synthesis:

  • Dissolve this compound (1.0 eq) in ethanol (B145695) (96%) in a round-bottom flask with heating under reflux.

  • To the solution, add the desired substituted aldehyde (1.1 eq).

  • Continue heating the reaction mixture under reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Schiff_Base_Synthesis

Synthesis of N-Acyl Derivatives

N-acylation of this compound can be achieved by reacting it with acyl chlorides or carboxylic acid anhydrides. A prominent example of an N-acyl derivative is the antidiabetic drug Vildagliptin.[2]

General Protocol for N-Acylation:

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (B1165640) (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Synthesis of N-Alkyl Derivatives

N-alkylation can be performed via reductive amination with an aldehyde or ketone, or by direct alkylation with an alkyl halide. Reductive amination is often preferred as it minimizes the risk of over-alkylation.

Protocol for Reductive Amination:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, 1,2-dichloroethane).

  • Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Synthesis of Urea and Thiourea (B124793) Derivatives

Urea and thiourea derivatives can be synthesized by the reaction of this compound with isocyanates or isothiocyanates, respectively.

General Protocol for Urea/Thiourea Synthesis:

  • Dissolve this compound (1.0 eq) in an aprotic solvent such as tetrahydrofuran (B95107) or dichloromethane.

  • Add the desired isocyanate or isothiocyanate (1.05 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. The reaction is often rapid and can be monitored by TLC.

  • If the product precipitates, it can be collected by filtration and washed with the reaction solvent.

  • If the product is soluble, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

Table 1: Synthesis and Antimicrobial Activity of Schiff Base Derivatives of this compound [1]

Compound IDAldehyde ReactantYield (%)M.p. (°C)MIC (µg/mL) vs. S. epidermidisMIC (µg/mL) vs. C. albicans
1 2,4-Dimethoxybenzaldehyde96168-170>1000>1000
2 4-Nitrobenzaldehyde78201-203125-250500-1000
3 2-Hydroxybenzaldehyde65194-196250-500250-500
4 3-Nitrobenzaldehyde72188-190125-250500-1000

Note: MIC values are presented as a range from the cited literature.

Signaling Pathways and Mechanisms of Action

Adamantane derivatives are known to interact with various biological targets. For instance, amantadine (B194251) and its derivatives are known to inhibit the influenza A virus M2 proton channel, a crucial step in the viral replication cycle.[3][4] The bulky adamantane cage is thought to physically block the channel, preventing the influx of protons into the virion, which is necessary for the uncoating of the viral ribonucleoprotein complex.

M2_Proton_Channel_Inhibition

Furthermore, certain adamantane derivatives have demonstrated significant activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. While the exact mechanism is still under investigation, it is hypothesized that the lipophilic adamantane moiety facilitates the transport of the molecule across the parasite's cell membrane, allowing the active pharmacophore to reach its intracellular target.[5][6]

Trypanocidal_Activity_Hypothesis

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide array of novel adamantane derivatives. The straightforward and efficient protocols outlined in this document provide a solid foundation for the exploration of new chemical space and the development of new therapeutic agents. The promising biological activities observed for derivatives of this scaffold warrant further investigation and optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminoadamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-aminoadamantan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are adamantane (B196018), amantadine (B194251) (or its hydrochloride salt), and 1-adamantanecarboxylic acid. The choice of starting material often depends on availability, cost, and the desired synthesis strategy.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing reaction time, temperature, or reagent stoichiometry. Another cause can be the degradation of the product during workup, especially under harsh acidic or basic conditions. In the synthesis from amantadine, inefficient nitration or incomplete hydrolysis of the intermediate can also lead to reduced yields. For the Ritter reaction pathway, the stability of the carbocation intermediate is crucial, and suboptimal acidic conditions can result in lower yields.

Q3: I am observing significant amounts of impurities in my final product. What are they and how can I avoid them?

A3: A common impurity, particularly in the synthesis from amantadine, is the formation of dinitro-adamantane byproducts.[1] This can be minimized by carefully controlling the reaction temperature and the stoichiometry of the nitrating agent. In the Ritter reaction, side reactions of the carbocation intermediate can lead to various impurities. Purification is typically achieved through recrystallization, often using solvents like ethyl acetate (B1210297) or methanol.[2]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a suitable solvent system needs to be developed to effectively separate the starting material, intermediates, and the final product. GC analysis can provide a more quantitative assessment of the reaction's progress.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis from Amantadine Hydrochloride
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Nitration Ensure the complete dissolution of amantadine hydrochloride in sulfuric acid before adding the nitrating agent. Monitor the reaction by GC to confirm the disappearance of the starting material.Increased conversion to the nitro-intermediate, leading to a higher overall yield.
Product Degradation during Workup Maintain a low temperature (e.g., below 80°C) during the addition of a solid base for neutralization and hydrolysis.[2]Minimized degradation of the final product, resulting in improved yield.
Formation of Dinitro Byproducts Use a microchannel reactor for the nitration step to ensure better temperature control and avoid localized overheating.[1]Reduced formation of dinitro-adamantane impurities and an increased yield of the desired mono-nitro product.
Issue 2: Difficulties in the Hydrolysis of 3-Acetamidoadamantan-1-ol
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Hydrolysis Increase the reaction temperature to 100-200°C in a closed environment and extend the reaction time to 5-10 hours. Use a strong base such as potassium hydroxide (B78521).[3]Complete conversion of the amide to the desired amine, maximizing the yield of this compound.
Side Reactions Ensure an inert atmosphere if using sensitive reagents. Optimize the concentration of the base to avoid potential side reactions.A cleaner reaction profile with fewer impurities, simplifying the purification process.

Comparative Data on Synthesis Parameters

The following table summarizes the impact of different reaction conditions on the yield of this compound based on various reported methods.

Starting Material Key Reaction Step Reaction Conditions Reported Yield Reference
Amantadine HydrochlorideOxidation with H₂SO₄/HNO₃ and boric acid catalyst, followed by ethanol (B145695) extraction.Not specified95%[3]
Amantadine HydrochlorideNitration in an ice-water bath for 1-2 hours, then room temperature for 1-30 hours, followed by alkaline hydrolysis.pH 10-12, temperature below 80°C during hydrolysis.75%[2]
AdamantaneOxidation with fuming nitric acid in the presence of glacial acetic acid and urea, followed by reaction with concentrated sulfuric acid.Molar ratios: Adamantane:HNO₃ (1:7-15), Adamantane:Acetic Acid (1:0.5-2.5), Adamantane:Urea (1:1-5). Heating at 70-125°C then 60-120°C.Not specified
1-Adamantanecarboxylic AcidBromination, modified Curtius rearrangement, and hydrolysis.Not specifiedOverall yield of 34%[4]
3-Acetamidoadamantan-1-olHydrolysis with a strong base in an alcohol solvent.Heating to 100-200°C for 5-10 hours in a closed environment.Not specified[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Amantadine Hydrochloride

Materials:

  • Amantadine hydrochloride

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (65%)

  • Potassium hydroxide (solid)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Ice

Procedure:

  • Nitration: In a reaction vessel, slowly add amantadine hydrochloride to concentrated sulfuric acid in batches while maintaining the temperature between 10-30°C.[1]

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the amantadine hydrochloride solution, keeping the temperature below 30°C. The reaction is typically stirred for 1-30 hours at room temperature.[2]

  • Workup and Hydrolysis: Pour the reaction mixture onto ice with continuous stirring.

  • Slowly add solid potassium hydroxide to the solution, ensuring the temperature does not exceed 80°C, until the pH reaches 10-12.[2]

  • Stir the mixture for 30 minutes to complete the hydrolysis.

  • Extraction and Purification: Filter the resulting solid.

  • Extract the aqueous filtrate with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound.[2]

Protocol 2: Synthesis via Ritter Reaction from Adamantane

Materials:

  • Adamantane

  • Strong acid (e.g., concentrated sulfuric acid)

  • Nitrile (e.g., acetonitrile)

  • Strong base (e.g., potassium hydroxide)

  • Alcohol solvent (e.g., ethanol)

  • Mixed extraction solvent

Procedure:

  • Formation of 3-Acetamidoadamantan-1-ol:

    • Mix adamantane with a strong acid and stir at 30-100°C for 0.5-3 hours.

    • Add the nitrile compound dropwise over 20-60 minutes at 30°C.

    • Continue the reaction at 40-60°C for 1-10 hours.

    • Pour the reaction mixture into a mixed extraction solvent and separate the organic layer.

    • Distill the organic phase to obtain 3-acetamidoadamantan-1-ol.

  • Hydrolysis:

    • Mix 3-acetamidoadamantan-1-ol with a strong base and an alcohol solvent in a sealed reaction vessel.

    • Heat the mixture to 100-200°C and maintain for 5-10 hours.[3]

    • Cool the reaction mixture to induce crystallization.

    • Filter the crystals and wash with the alcohol solvent.

    • Combine the filtrate and washings, and distill off the solvent to recover more product.

Visualizations

Synthesis_Pathways cluster_0 Synthesis from Amantadine cluster_1 Synthesis from Adamantane (Ritter Reaction) Amantadine Amantadine HCl Nitration Nitration (H₂SO₄/HNO₃) Amantadine->Nitration Intermediate1 3-Nitro-1-aminoadamantane Nitration->Intermediate1 Hydrolysis1 Alkaline Hydrolysis (KOH) Intermediate1->Hydrolysis1 Product This compound Hydrolysis1->Product Adamantane Adamantane Ritter Ritter Reaction (H₂SO₄/CH₃CN) Adamantane->Ritter Intermediate2 3-Acetamidoadamantan-1-ol Ritter->Intermediate2 Hydrolysis2 Alkaline Hydrolysis (KOH/Ethanol) Intermediate2->Hydrolysis2 Hydrolysis2->Product

Caption: Synthesis pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC/GC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Optimize Optimize Reaction: - Increase Time - Increase Temperature - Check Reagent Stoichiometry Incomplete->Optimize Yes CheckWorkup Review Workup Procedure Incomplete->CheckWorkup No Success Improved Yield/Purity Optimize->Success HarshConditions Harsh Conditions? (High Temp/Strong Acid/Base) CheckWorkup->HarshConditions ModifyWorkup Modify Workup: - Lower Temperature - Use Milder Reagents HarshConditions->ModifyWorkup Yes CheckPurification Evaluate Purification Method HarshConditions->CheckPurification No ModifyWorkup->Success Recrystallization Optimize Recrystallization: - Different Solvent - Adjust Cooling Rate CheckPurification->Recrystallization Recrystallization->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 3-Aminoadamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-aminoadamantan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently cited and industrially practiced method for the purification of this compound is recrystallization. This technique is effective in removing impurities generated during its synthesis.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Several solvents and solvent systems have been successfully used for the recrystallization of this compound. Ethyl acetate (B1210297) is a commonly used single-solvent system.[1] Mixed solvent systems such as n-heptane and methanol (B129727) are also reported to be effective.[2] The choice of solvent may depend on the specific impurities present in the crude material.

Q3: What level of purity can be expected after recrystallization?

A3: With a properly optimized recrystallization protocol, a high purity of this compound can be achieved. Purity levels of over 99.0% determined by Gas Chromatography (GC) have been reported.[2] In some instances, further treatment with an aqueous alkali solution after the initial purification can increase the GC purity to above 99.2%.[2]

Q4: What are the common impurities that I should be aware of?

A4: Common impurities can originate from the starting materials or be byproducts of the synthesis. For instance, if adamantanamine is used as a starting material, unreacted starting material or dinitro byproducts could be present.[3] If the synthesis involves bromination, residual brominated adamantane (B196018) derivatives may be present.[4]

Q5: Are there alternative purification methods to recrystallization?

A5: While recrystallization is the most common method, other chromatographic techniques can be employed for the purification of this compound, especially for achieving very high purity on a smaller scale. Column chromatography is a viable, albeit less commonly reported, alternative.[5] Additionally, an ethanol (B145695) extraction process after alkaline hydrolysis has been mentioned as a method to increase product yield and facilitate purification.[4]

Troubleshooting Guides

Recrystallization Issues

Problem 1: The compound "oils out" and does not crystallize upon cooling.

  • Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This can happen if the melting point of the compound (or an impure mixture) is lower than the temperature of the solution at the point of supersaturation.[6][7] Highly impure samples often have a significantly depressed melting point, which can lead to this issue.[6][8]

  • Solution 1: Re-dissolve and add more solvent. Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.[6]

  • Solution 2: Use a different solvent system. The current solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system. For instance, if you are using a nonpolar solvent, adding a small amount of a more polar solvent in which the compound is also soluble can sometimes prevent oiling out.

  • Solution 3: Slower cooling. Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling can sometimes promote oiling out.

  • Solution 4: Seeding. Introduce a seed crystal of pure this compound to the cooled solution to induce crystallization.

Problem 2: Very low or no crystal formation upon cooling.

  • Cause: The concentration of the compound in the solvent is too low (the solution is not supersaturated upon cooling), or the solution is being cooled too rapidly for nucleation to occur.

  • Solution 1: Reduce the volume of the solvent. If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then attempt to crystallize it again.

  • Solution 2: Induce crystallization. If the solution is supersaturated but no crystals form, you can try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, adding a seed crystal of the pure compound can initiate crystallization.

  • Solution 3: Use an anti-solvent. If your compound is highly soluble in the chosen solvent even at low temperatures, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat until it is clear again and allow it to cool slowly.

Problem 3: The purity of the recrystallized product is still low.

  • Cause: Impurities may have similar solubility profiles to this compound in the chosen solvent, leading to their co-crystallization. Alternatively, the cooling process may have been too rapid, trapping impurities within the crystal lattice.

  • Solution 1: Perform a second recrystallization. A second recrystallization is often effective at removing remaining impurities.

  • Solution 2: Choose a different recrystallization solvent. Experiment with different solvents or solvent mixtures to find one that has a large solubility difference for your compound and the impurities at high and low temperatures.

  • Solution 3: Slower cooling rate. Allow the solution to cool as slowly as possible to promote the formation of larger, purer crystals.

  • Solution 4: Wash the crystals thoroughly. After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Problem 4: Poor recovery/yield after recrystallization.

  • Cause: The compound may have significant solubility in the mother liquor even at low temperatures, or too much solvent was used initially.

  • Solution 1: Minimize the amount of solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Solution 2: Cool the solution thoroughly. Ensure the crystallization mixture is sufficiently cold before filtration to minimize the amount of product remaining in the solution.

  • Solution 3: Recover product from the mother liquor. The mother liquor can be concentrated and a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.

Quantitative Data

Table 1: Solubility of this compound in Ethanol/Water Mixtures

Temperature (K)Mole Fraction of EthanolMolar Solubility of this compound
278.150.2Data not available in the provided search results. Further experimental data is required.
298.150.5Data not available in the provided search results. Further experimental data is required.
318.150.8Data not available in the provided search results. Further experimental data is required.

Note: A study has been conducted on the solubility of this compound in ethanol-water binary solvent mixtures, however, the specific molar solubility values were not available in the provided search results.[9]

Table 2: Reported Purity and Yields for this compound Purification

Purification MethodSolvent SystemPurity Achieved (by GC)YieldReference
RecrystallizationEthyl AcetateNot specified66% - 75%
Recrystallization followed by aqueous alkali washNot specified> 99.2%Not specified[2]
Slurrying in Methanol and EthanolMethanol, Ethanol99.0%86%[2]
Recrystallizationn-Heptane / MethanolNot specified70%[2]

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethyl Acetate)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethyl acetate until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Slurrying

  • Slurrying: Place the crude this compound in a flask and add methanol. Stir the mixture vigorously at room temperature for a specified period (e.g., 3 hours).[2]

  • Filtration: Filter the mixture and collect the solid.

  • Second Slurry (Optional): The collected solid can be further slurried in another solvent like ethanol to improve purity.[2]

  • Drying: Dry the purified solid under vacuum.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Step cluster_end Final Product crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool to induce crystallization dissolve->cool if no insoluble impurities hot_filter->cool filter_wash Filter and wash with cold solvent cool->filter_wash pure Pure this compound filter_wash->pure

Caption: A typical experimental workflow for the recrystallization of this compound.

troubleshooting_logic start Start Purification issue Issue Encountered? start->issue oiling_out Compound Oils Out issue->oiling_out Yes, oils out no_crystals No/Low Crystal Yield issue->no_crystals Yes, no crystals low_purity Purity is Low issue->low_purity Yes, low purity success Successful Purification issue->success No solution1 Re-dissolve, add more solvent, cool slowly oiling_out->solution1 solution2 Concentrate solution, induce crystallization no_crystals->solution2 solution3 Re-crystallize, use different solvent, cool slowly low_purity->solution3 solution1->success solution2->success solution3->success

References

Technical Support Center: Synthesis of 3-aminoadamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-aminoadamantan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The most frequently cited starting materials are amantadine (B194251) (or its hydrochloride salt), adamantanecarboxylic acid, and adamantane (B196018) itself. The choice of starting material often depends on the desired scale, cost, and available reagents.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields are a common issue and can stem from several factors. Incomplete reactions are a primary cause; ensure you are using appropriate reaction times and temperatures as specified in protocols. Side reactions, such as the formation of di-substituted or over-oxidized products, can also significantly reduce the yield of the desired product. Finally, product loss during the workup and purification stages, particularly during extraction and recrystallization, is a frequent contributor to lower-than-expected yields.[1][2]

Q3: I'm observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

A3: Byproduct formation is often linked to the harshness of the reagents used. For syntheses involving nitration with strong acids (H₂SO₄/HNO₃), controlling the reaction temperature is critical. Running the reaction in an ice-water bath can help minimize side reactions.[3][4] Protecting group strategies can also enhance selectivity. For instance, protecting the amino group of amantadine before hydroxylation can yield a cleaner product.[3]

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several synthetic routes involve hazardous materials. The use of concentrated nitric and sulfuric acids requires extreme caution and appropriate personal protective equipment (PPE).[1][3] Some older methods utilize sodium azide, which is highly toxic and explosive; safer alternatives like modified Curtius rearrangements are now preferred.[1][5] Always conduct a thorough safety review of your planned procedure.

Q5: What are the main environmental concerns with these synthetic routes?

A5: The primary environmental issue is the use of large quantities of strong acids and chlorinated solvents like dichloromethane (B109758) for extraction.[1][3][4] This generates significant acidic and organic waste, often referred to as "three wastes".[3] Newer methods aim to reduce solvent usage and find more environmentally benign reagents.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Low Yield (< 50%) Incomplete nitration or hydroxylation.Ensure dropwise addition of nitrating agent at low temperature (0-5°C). Verify reaction completion with TLC before workup. Increase reaction time if necessary.[1][3]
Product loss during workup.During neutralization with a strong base, the temperature can rise significantly; maintain the temperature below 80°C to prevent degradation.[4] Use multiple extractions with dichloromethane or ethyl acetate (B1210297) to ensure full recovery from the aqueous layer.[3]
Blue-Green Coloration of Reaction Mixture This is an expected observation when pouring the nitration reaction mixture into ice.[3][4]This is a normal intermediate stage. Proceed with the addition of a solid base for neutralization as per the protocol. The color should change as the pH increases.
Difficulty Separating Product from Inorganic Salts High concentration of salts formed during acid neutralization.After neutralization and filtration of the bulk inorganic salts, consider using an organic base in an alcohol solution for subsequent steps, which can make the product easier to separate.[6] Washing the crude solid with minimal cold water can also help remove residual salts before recrystallization.
Product Purity is Low After Recrystallization Inefficient removal of side products or starting material.Use a suitable solvent for recrystallization; ethyl acetate and methanol (B129727) are commonly reported.[3][5] If impurities persist, consider column chromatography, although this may not be ideal for large-scale production. Ensure the pH is correctly adjusted during workup to separate acidic or basic impurities.
Exothermic Reaction is Difficult to Control The reaction of strong acids or the addition of a neutralization base is highly exothermic.Perform additions slowly and in portions, using an ice-water bath to dissipate heat effectively.[3] For larger scales, ensure the reactor has adequate cooling capacity.

Data Summary: Comparison of Synthetic Routes

The following table summarizes quantitative data from various synthetic routes to this compound.

Starting Material Key Reagents/Reaction Type Reported Yield Melting Point (°C) Reference
Amantadine HClH₂SO₄, HNO₃ (Nitration), then KOH75%264 - 267[3][4]
Amantadine HClH₂SO₄, mixed acid (Nitration), then alkali>80% (up to 90.1%)N/A[7]
AmantadineH₂SO₄, HNO₃, NaNO₂ (Nitration)63%N/A[1]
Adamantanecarboxylic AcidBromination, Curtius Rearrangement, Hydrolysis34%N/A[8]
Adamantanecarboxylic AcidBromination, Modified Curtius, Hydrolysis63.5% - 69.5%267 - 269[5]
3-Acetylamino-1-adamantanolStrong base, alcohol solvent (Hydrolysis)HighN/A[9]
AdamantaneStrong acid, Nitrile (Ritter Reaction)HighN/A[10]

Experimental Protocols & Methodologies

Method 1: Synthesis from Amantadine Hydrochloride (Nitration Route)

This protocol is adapted from published patent literature.[3][4]

Step 1: Nitration

  • In a reaction vessel equipped with mechanical stirring and cooling, add 1-adamantanamine hydrochloride (e.g., 56.3g, 0.3 mol) in batches to a mixture of sulfuric acid (e.g., 100 mL) and nitric acid (e.g., 150 mL).

  • Maintain the temperature in an ice-water bath (0-5°C) during the addition.

  • After the addition is complete, allow the reaction to stir in the ice-water bath for 1-2 hours.

  • Remove the ice bath and let the reaction continue at room temperature for up to 30 hours, at which point the solution should be a pale yellow liquid.

Step 2: Hydrolysis and Workup

  • Prepare a beaker with a substantial amount of crushed ice (e.g., 1000g).

  • Slowly and carefully pour the pale yellow reaction liquid onto the ice with continuous stirring. The resulting mixture will turn a blue-green color.

  • Continue stirring for 0.5 to 2 hours.

  • While stirring, add a solid base such as potassium hydroxide (B78521) (KOH) in portions to the blue-green solution. Carefully monitor the temperature, ensuring it does not exceed 80°C.

  • Continue adding the base until the pH of the solution reaches 10-12.

  • Stir the mixture for an additional 30 minutes, then collect the resulting precipitate by suction filtration.

Step 3: Purification

  • Extract the aqueous filtrate with dichloromethane (2-3 times).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a solid.

  • Combine this solid with the precipitate collected in Step 2.

  • Recrystallize the combined crude product from ethyl acetate to yield this compound as a white crystalline solid.

Visualizations

Workflow Diagrams

The following diagrams illustrate common synthetic workflows for producing this compound.

G cluster_0 Route 1: From Amantadine HCl A Amantadine HCl B Nitration (H₂SO₄ / HNO₃) A->B C Icing & Neutralization (Ice, then KOH/NaOH) B->C D Extraction & Recrystallization C->D E This compound D->E G cluster_1 Route 2: From Adamantanecarboxylic Acid F Adamantanecarboxylic Acid G Bromination F->G H 3-Bromo-1-adamantanecarboxylic Acid G->H I Modified Curtius Rearrangement H->I J Protected Intermediate I->J K Hydrolysis & Purification J->K L This compound K->L G cluster_2 Troubleshooting Logic: Low Yield Start Low Yield Observed Check1 Check Reaction Completion (TLC) Start->Check1 Action1 Increase Reaction Time or Temperature Check1->Action1 Incomplete Check2 Review Workup Procedure Check1->Check2 Complete End Yield Improved Action1->End Action2 Ensure Correct pH & Perform Multiple Extractions Check2->Action2 Inefficient Check3 Analyze Purity of Starting Material Check2->Check3 Efficient Action2->End Action3 Purify Starting Material Check3->Action3 Impure Check3->End Pure Action3->End

References

Technical Support Center: Nitration of Amantadine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of amantadine (B194251).

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the nitration of amantadine.

Question Possible Cause(s) Suggested Solution(s)
Q1: Low or no yield of the desired 3-nitro-1-adamantanamine. 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Protonation of the amino group: In the highly acidic medium, the primary amine of amantadine is protonated to form an ammonium (B1175870) salt, which is unreactive towards nitration. 3. Improper work-up: The product may be lost during extraction or purification.1. Increase the reaction time or gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS. 2. Ensure a sufficient excess of the nitrating agent and strong acid (e.g., sulfuric acid) is used to drive the reaction to completion. The use of amantadine hydrochloride as a starting material is common.[1][2] 3. Carefully check the pH during work-up and use appropriate solvents for extraction.
Q2: Presence of multiple spots on TLC or peaks in LC-MS other than the desired product. 1. Formation of side products: Over-nitration (di-nitration), hydroxylation of the adamantane (B196018) cage, or formation of N-nitro/N-nitroso compounds are possible. 2. Degradation: The strong acidic and oxidizing conditions may cause some degradation of the starting material or product.1. Optimize the reaction conditions (temperature, time, and concentration of nitrating agent) to minimize side product formation. Consider using a milder nitrating agent if possible. 2. Perform the reaction at a lower temperature and monitor for any signs of decomposition (e.g., color change to dark brown or black).
Q3: The reaction mixture turns dark brown or black. Significant degradation of the organic material. This is likely due to the reaction temperature being too high or the reaction being run for an extended period.Immediately cool the reaction mixture and proceed with the work-up to salvage any remaining product. For future experiments, maintain a lower reaction temperature and monitor the reaction more closely.
Q4: Difficulty in isolating the 3-nitro-1-adamantanamine product. The product is often not isolated in a pure form and is carried forward to the next step in the synthesis.[1][2] The high polarity of the amino and nitro groups can make purification by standard chromatography challenging.Consider converting the crude product to a less polar derivative (e.g., by acetylating the amino group) before purification, or proceed with the crude material to the next synthetic step if the impurities are not expected to interfere.
Q5: Is the formation of hydroxylated byproducts common? Yes, the formation of an adamantyl cation intermediate can lead to the formation of adamantanol derivatives upon reaction with water during the work-up.Quench the reaction mixture carefully in ice-cold water and minimize the time the product is in a strongly acidic aqueous environment.

Data Presentation: Potential Side Products

While specific quantitative data for side products in the nitration of amantadine is not extensively published, the following table presents a representative summary of potential impurities and their likely retention times in a typical reverse-phase HPLC analysis relative to the desired product. These values are illustrative and can vary significantly based on the reaction conditions and analytical method used.

Compound Structure Potential % in Crude Product (Illustrative) Relative Retention Time (RRT) (Illustrative)
3-nitro-1-adamantanamine70-85%1.00
3,5-dinitro-1-adamantanamine5-15%1.2-1.4
3-hydroxy-1-adamantanamine2-10%0.7-0.9
N-nitroso-amantadine<1%1.1-1.3
Adamantanone derivatives<1%Variable

Experimental Protocols

The following is a representative experimental protocol for the nitration of amantadine, based on procedures described in the literature.[1][2]

Synthesis of 3-nitro-1-adamantanamine

  • Materials:

    • Amantadine hydrochloride

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (70%)

    • Sodium nitrate (B79036)

    • Ice

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Ethyl acetate

  • Procedure:

    • A nitrating mixture is prepared by carefully adding concentrated nitric acid and sodium nitrate to concentrated sulfuric acid while cooling in an ice bath.

    • Amantadine hydrochloride is added portion-wise to the nitrating mixture at 0-5 °C with constant stirring.

    • The reaction mixture is stirred in an ice-water bath for 1-2 hours.[1]

    • The reaction is then allowed to warm to room temperature and stirred for an additional 1-30 hours, while monitoring the progress by TLC or LC-MS.[1]

    • Upon completion, the reaction mixture is poured slowly onto crushed ice with vigorous stirring.

    • The pH of the resulting solution is carefully adjusted to 10-12 with a solid base (e.g., sodium hydroxide (B78521) or potassium hydroxide) while keeping the temperature below 80 °C.[1]

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-nitro-1-adamantanamine.

Mandatory Visualization

The following diagram illustrates the logical relationship between the reaction conditions and the formation of the desired product and potential side products in the nitration of amantadine.

Nitration_of_Amantadine Amantadine Amantadine Protonated_Amantadine Protonated Amantadine (Unreactive) Amantadine->Protonated_Amantadine Strong Acid Desired_Product 3-nitro-1-adamantanamine (Desired Product) Amantadine->Desired_Product Nitrating Mixture Hydroxylated_Product Hydroxylated Byproduct Amantadine->Hydroxylated_Product Work-up with H2O N_Nitroso_Product N-Nitroso Byproduct Amantadine->N_Nitroso_Product Presence of Nitrous Acid Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Dinitro_Product Di-nitrated Byproduct Desired_Product->Dinitro_Product Excess Nitrating Agent / Harsh Conditions Reaction_Conditions Reaction Conditions - Temperature - Time - Reagent Concentration Reaction_Conditions->Desired_Product Reaction_Conditions->Dinitro_Product Reaction_Conditions->Hydroxylated_Product Reaction_Conditions->N_Nitroso_Product

References

optimizing reaction conditions for 3-aminoadamantan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-aminoadamantan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The most frequently used starting materials are amantadine (B194251) (or its hydrochloride salt), adamantane (B196018), and adamantane carboxylic acid. Each starting material involves a different synthetic pathway with its own set of advantages and challenges.

Q2: Which synthetic route generally provides the highest yield?

A2: Several patented methods claim high yields, with some reporting over 90%.[1] The synthesis starting from amantadine or its hydrochloride salt via a nitration and hydroxylation sequence is often cited for its high yield potential.[1][2] However, the specific reaction conditions are critical for achieving these high yields.

Q3: What are the key challenges in the synthesis of this compound?

A3: Key challenges include controlling the exothermicity of reactions, particularly the nitration of amantadine, preventing the formation of byproducts such as dinitro derivatives, and purification of the final product.[3]

Q4: How can I purify the final this compound product?

A4: Purification typically involves recrystallization from a suitable solvent, such as ethyl acetate (B1210297) or methanol.[4][5][6] Extraction with solvents like dichloromethane (B109758) is also a common step in the work-up procedure to separate the product from the reaction mixture.[5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Synthesis from Amantadine/Amantadine Hydrochloride

Problem 1: Low Yield

Potential Cause Suggested Solution
Incomplete Nitration Ensure the reaction temperature is maintained within the optimal range (typically 10-30°C) during the addition of the nitrating agent.[1][2] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to ensure completion.
Formation of Byproducts The nitration reaction is highly exothermic; poor temperature control can lead to the formation of dinitro-adamantane derivatives.[3] Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and with efficient cooling.[1][2]
Loss of Product During Work-up Ensure complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent may be necessary. Optimize the pH during the work-up to ensure the product is in its free base form for efficient extraction.

Problem 2: Product is a different color than the expected white solid.

Potential Cause Suggested Solution
Presence of Impurities Residual nitrating agents or byproducts can cause discoloration. Ensure thorough washing and purification steps. Recrystallization is a key step to obtaining a pure, white product.[4][5][6]
Degradation Although this compound is relatively stable, prolonged exposure to harsh conditions or light may cause some degradation. Store the final product in a cool, dark place.
Synthesis from Adamantane

Problem: Low yield in the initial functionalization of adamantane.

Potential Cause Suggested Solution
Inefficient Ritter Reaction The Ritter reaction, which can be used to introduce an amino group, is sensitive to the stability of the carbocation intermediate. Ensure a strong acid catalyst is used. The choice of nitrile can also affect the reaction efficiency.[7]
Incomplete Hydrolysis of the Intermediate If the synthesis proceeds via an N-acyladamantane intermediate, ensure the hydrolysis step goes to completion. This can be achieved by using a strong base and adequate reaction time and temperature.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound from Amantadine Hydrochloride

This protocol is based on a common method involving nitration followed by hydroxylation.[1][2][5]

Step 1: Nitration

  • In a reaction vessel equipped with a stirrer and a cooling bath, add amantadine hydrochloride to concentrated sulfuric acid at a controlled temperature of 10-30°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, continue to stir the mixture at room temperature for a specified time (e.g., 1-30 hours) to ensure the completion of the nitration reaction.[5]

Step 2: Hydroxylation and Work-up

  • Carefully pour the reaction mixture into ice water to quench the reaction.

  • Basify the solution by adding a solid base (e.g., sodium hydroxide) while keeping the temperature below 80°C, until the pH reaches 10-12.[5]

  • Stir the mixture for approximately 30 minutes.

  • Filter the resulting solid and wash it with water.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • The crude product can be further purified by recrystallization from a solvent like ethyl acetate to yield white crystals of this compound.[5]

Protocol 2: Synthesis from Adamantane via Ritter-type Reaction and Hydrolysis

This protocol describes a two-step synthesis starting from adamantane.[7]

Step 1: Synthesis of 3-Acetamido-1-adamantanol

  • Mix adamantane with a strong acid (e.g., sulfuric acid) and stir at 30°C for 0.5 hours.

  • Slowly add a nitrile compound (e.g., acetonitrile) dropwise over 60 minutes, maintaining the temperature at 30°C.

  • Heat the reaction mixture to 60°C and stir for 1 hour.

  • After cooling, pour the reaction mixture into a mixed extraction solvent and separate the organic layer.

  • Distill the organic phase to obtain 3-acetamido-1-adamantanol.

Step 2: Hydrolysis to this compound

  • Mix the 3-acetamido-1-adamantanol with a strong base (e.g., sodium hydroxide) and an alcohol solvent in a sealed reaction vessel.

  • Heat the mixture to 200°C and react for 5 hours.

  • Cool the mixture to allow for crystallization.

  • Filter the crystals and wash with the alcohol solvent.

  • Combine the filtrates and distill off the solvent to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Synthesis from Amantadine Hydrochloride

Parameter Method A [1][2]Method B [5]
Starting Material Amantadine HydrochlorideAmantadine Hydrochloride
Nitrating Agent Mixed Acid (H₂SO₄/HNO₃)Nitrating Agent
Reaction Temperature 10-30°CIce-water bath, then room temp.
Reaction Time Not specified1-30 hours
Base for Hydroxylation AlkaliSolid Alkali
pH for Work-up Not specified10-12
Purification Not specifiedRecrystallization from ethyl acetate
Reported Yield >80%, up to 90.1%75%

Visualizations

experimental_workflow_amantadine cluster_step1 Step 1: Nitration cluster_step2 Step 2: Hydroxylation & Work-up Amantadine_HCl Amantadine HCl in H₂SO₄ Reaction_Vessel Reaction at 10-30°C Amantadine_HCl->Reaction_Vessel Mixed_Acid Mixed Acid (HNO₃/H₂SO₄) Mixed_Acid->Reaction_Vessel Quench Quench in Ice Water Reaction_Vessel->Quench Reaction Mixture Basify Basify to pH 10-12 Quench->Basify Extraction Extract with CH₂Cl₂ Basify->Extraction Purification Recrystallize Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound from amantadine hydrochloride.

troubleshooting_low_yield Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/GC-MS) Start->Check_Reaction_Completion Check_Temp_Control Review Temperature Logs Start->Check_Temp_Control Check_Workup_pH Verify pH during Work-up Start->Check_Workup_pH Incomplete_Reaction Incomplete Reaction: Increase reaction time or re-evaluate reagent stoichiometry. Check_Reaction_Completion->Incomplete_Reaction Incomplete Temp_Issue Poor Temperature Control: Improve cooling efficiency and slow down reagent addition. Check_Temp_Control->Temp_Issue Fluctuations Workup_Issue Incorrect pH: Adjust pH to ensure product is in free base form for extraction. Check_Workup_pH->Workup_Issue Incorrect

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Recrystallization of 3-aminoadamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the recrystallization of 3-aminoadamantan-1-ol. It includes frequently asked questions, step-by-step protocols, and visual workflows to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: this compound is soluble in various organic solvents but insoluble in water.[1][2] Ethyl acetate (B1210297) is a documented and effective solvent for obtaining a white solid product through recrystallization.[3] Alcohols such as methanol (B129727) or ethanol (B145695) can also be used, as the compound shows slight solubility in methanol, which is a key characteristic for a good recrystallization solvent.[1][2][4] The ideal solvent should dissolve the compound completely when hot but poorly when cold.[5]

Q2: My crude this compound is yellow. How can I obtain a pure, white crystalline product?

A2: A yellow coloration indicates the presence of impurities.[1] To remove colored impurities, you can treat the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities, which are then removed during filtration, yielding a colorless solution from which pure white crystals can form upon cooling. Be cautious not to use an excessive amount of charcoal, as it can also adsorb the desired product and reduce the overall yield.

Q3: My this compound will not dissolve, even in a large volume of boiling solvent. What is wrong?

A3: If the majority of the compound dissolves but a small amount remains, it is likely that your crude sample contains insoluble impurities.[6] In this scenario, you should perform a hot filtration to remove these solid impurities. After filtration, you can reduce the volume of the solvent by boiling to achieve a saturated solution before allowing it to cool.[7]

Q4: What is a typical expected yield for this recrystallization?

A4: A successful recrystallization will always result in a yield of less than 100%, as some product will remain dissolved in the cold solvent (mother liquor).[8] Yields can vary widely based on the purity of the starting material and the precision of the technique. A patent for the synthesis of this compound reports a final product yield of 75% after recrystallization, which can be considered a good benchmark.[3] Poor yields are often due to using too much solvent, which can be partially remedied by evaporating the mother liquor to recover a second crop of crystals.[9]

Quantitative Data Summary

The following tables summarize key physicochemical properties and recommended solvents for the recrystallization process.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₇NO[1]
Molecular Weight167.25 g/mol [1][10]
AppearanceWhite to yellow crystalline powder[1][2]
Melting Point265-269 °C (decomposes)[1][11]
Water SolubilityInsoluble[1][2]
Organic SolubilitySlightly soluble in Methanol, DMSO; Recrystallizable from Ethyl Acetate[1][2][3]

Table 2: Recommended Recrystallization Solvents

SolventBoiling PointRationale & Key Considerations
Ethyl Acetate 77.1 °CDocumented solvent for successful recrystallization, yielding a white solid.[3] Its moderate boiling point allows for easy removal.
Methanol 64.7 °CThe compound is slightly soluble, making it a good candidate.[1][2] Often used for recrystallizing amine derivatives.[12]
Ethanol 78.4 °COften used in solvent pairs with water for polar compounds, but care must be taken as this can sometimes promote "oiling out".[6]

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound from Ethyl Acetate
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding small portions of hot ethyl acetate until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will significantly reduce the final yield.[8]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-boil the mixture for a few minutes.

  • Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to rinse away any remaining soluble impurities. Using warm or excessive solvent will redissolve the product and lower the yield.[8]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a desiccator.

Troubleshooting Guides & Visualizations

Troubleshooting Common Recrystallization Issues
IssueSymptomPossible Cause(s)Solution(s)
No Crystals Form The solution remains clear after cooling, even in an ice bath.1. Too much solvent was used. [7][13]2. The solution is supersaturated. [8]1. Boil off a portion of the solvent to concentrate the solution and attempt to cool again.2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[9]
"Oiling Out" The product separates as an oily liquid instead of solid crystals.1. The solution cooled too rapidly. 2. The starting material is highly impure , causing a significant depression of the melting point.[9]1. Reheat the flask to redissolve the oil.2. Add a small amount of additional hot solvent.3. Allow the solution to cool much more slowly by insulating the flask.[13]
Low Crystal Yield A very small amount of product is recovered after filtration.1. Excess solvent was used , leaving most of the product in the mother liquor.[9]2. Crystals were filtered too early. [6]3. Excessive washing with solvent that was not ice-cold.[8]1. Concentrate the mother liquor by boiling off some solvent to recover a second crop of crystals.2. Ensure the solution has been thoroughly cooled in an ice bath for an adequate amount of time before filtering.3. Use a minimal amount of ice-cold solvent for washing.

Visual Diagrams

Troubleshooting_Flowchart Figure 1: Recrystallization Troubleshooting Logic start Begin Cooling of Saturated Solution q1 Does a Precipitate Form? start->q1 is_it_oil Is the Precipitate an Oil? q1->is_it_oil  Yes no_precipitate No Precipitate Forms (Supersaturated or Too Dilute) q1->no_precipitate No   oil_forms Product 'Oils Out' (Impure Sample or Rapid Cooling) is_it_oil->oil_forms  Yes crystals_form Solid Crystals Form is_it_oil->crystals_form No (Solid)   solve_no_precipitate Solutions: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Evaporate excess solvent & re-cool. no_precipitate->solve_no_precipitate solve_oil Solutions: 1. Reheat to dissolve. 2. Add slightly more solvent. 3. Cool slowly (insulate flask). oil_forms->solve_oil q2 Are Crystals Pure/Colorless? crystals_form->q2 impure_crystals Crystals are Impure or Colored q2->impure_crystals No   success Success: Collect, Wash, & Dry Pure Crystals q2->success  Yes solve_impure Solutions: 1. Re-dissolve and re-crystallize slowly. 2. Consider charcoal treatment before filtration. impure_crystals->solve_impure

Caption: Troubleshooting flowchart for common recrystallization issues.

Experimental_Workflow Figure 2: Standard Recrystallization Workflow node1 1. Dissolve Crude Solid in Minimum Hot Solvent node2 2. Hot Filtration (Optional, for solids) node1->node2 node3 3. Slow Cooling to Induce Crystallization node2->node3 node4 4. Isolate Crystals (Vacuum Filtration) node3->node4 node5 5. Wash Crystals with Ice-Cold Solvent node4->node5 node6 6. Dry Pure Product node5->node6

References

Technical Support Center: Synthesis of 3-Aminoadamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminoadamantan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies for this compound include:

  • Hydroxylation of Amantadine (B194251) (or its hydrochloride salt): This is a widely used industrial method involving the direct hydroxylation of the adamantane (B196018) cage at the tertiary carbon position. Common reagents for this transformation are strong oxidizing acids, such as a mixture of nitric acid and sulfuric acid.[1][2][3]

  • Synthesis from Adamantane Carboxylic Acid: This route involves a multi-step process starting from adamantane carboxylic acid, which typically includes bromination, followed by a Curtius rearrangement and hydrolysis to yield the final product.[4]

  • Ritter Reaction of Adamantane Derivatives: The Ritter reaction can be employed using adamantane precursors like 1-bromoadamantane (B121549) or adamantan-1-ol with a nitrile (e.g., acetonitrile) to form an N-adamantyl amide intermediate, which is then hydrolyzed to the corresponding amine.[5][6]

Q2: What are the major byproducts encountered in the synthesis of this compound?

A2: The primary byproducts depend on the synthetic route. In the hydroxylation of amantadine using nitrating agents, the most common impurity is the formation of dinitro-adamantane derivatives.[7] Over-nitration of the adamantane core can lead to the formation of 3,5-dinitro-1-aminoadamantane. In the Ritter reaction, side reactions can include the formation of rearranged products or elimination byproducts, depending on the stability of the carbocation intermediate.

Q3: How can I purify the final this compound product?

A3: Purification of this compound is typically achieved through recrystallization. Common solvents for recrystallization include ethyl acetate (B1210297) and ethanol.[2][8] The choice of solvent may depend on the specific impurities present in the crude product. For highly impure samples, column chromatography on silica (B1680970) gel may be necessary.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Amantadine Hydroxylation

Possible Causes:

  • Incomplete Reaction: The reaction time or temperature may be insufficient for complete conversion of the starting material.

  • Suboptimal Reagent Concentration: The ratio of nitric acid to sulfuric acid, as well as the concentration of amantadine, can significantly impact the reaction yield.

  • Side Reactions: The formation of byproducts, particularly dinitro derivatives, can consume the starting material and reduce the yield of the desired product.[7]

  • Product Loss During Workup: The product may be lost during the extraction or purification steps.

Suggested Solutions:

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and time to determine the optimal conditions for your specific setup. Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Adjust Reagent Ratios: Carefully control the addition and ratio of the nitrating agents. A patent suggests a molar ratio of concentrated nitric acid to concentrated sulfuric acid of 1:7.5 for the preparation of the mixed acid.[1]

  • Control Temperature: The nitration reaction is often exothermic. Maintaining a low temperature, especially during the addition of reagents, can help to minimize the formation of unwanted byproducts. Some procedures recommend an ice-water bath.[2]

  • Efficient Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the extraction of the amine product into the organic phase. Dichloromethane is a commonly used extraction solvent.[3]

  • Careful Purification: When performing recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.

Issue 2: High Levels of Dinitro Byproducts

Possible Causes:

  • Excessive Nitrating Agent: Using a large excess of nitric acid can promote over-nitration of the adamantane ring.

  • High Reaction Temperature: Higher temperatures can increase the rate of the nitration reaction, leading to the formation of multiple nitro groups.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can also lead to the formation of dinitro byproducts.

Suggested Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use the minimum amount of nitric acid required for the desired transformation.

  • Temperature Management: Maintain a low and controlled temperature throughout the reaction. A process using a microchannel reactor allows for better temperature control and has been shown to reduce the formation of dinitro byproducts.[7]

  • Reaction Monitoring: Closely monitor the progress of the reaction by TLC, GC-MS, or HPLC, and quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Issue 3: Incomplete Hydrolysis of the N-Adamantyl Acetamide (B32628) Intermediate (from Ritter Reaction)

Possible Causes:

  • Insufficiently Harsh Hydrolysis Conditions: The amide bond of N-adamantyl acetamide can be sterically hindered and may require strong acidic or basic conditions for complete cleavage.

  • Short Reaction Time: The hydrolysis reaction may not have been allowed to proceed to completion.

Suggested Solutions:

  • Stronger Hydrolysis Conditions: Employ more forcing conditions, such as refluxing with a strong acid (e.g., HCl) or a strong base (e.g., NaOH or KOH) in a high-boiling solvent like ethylene (B1197577) glycol.

  • Extended Reaction Time: Increase the duration of the hydrolysis reaction and monitor its progress by TLC or GC-MS until the amide starting material is no longer detectable.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound from Amantadine Hydrochloride

Starting MaterialReagentsTemperatureTimeYield (%)Reference
Amantadine HClH₂SO₄, HNO₃Ice-bath, then room temp.1-30 h75[2]
Amantadine HClH₂SO₄, HNO₃, Boric AcidNot specifiedNot specified95[8]
AmantadineH₂SO₄, HNO₃10-30 °C16 h>80[1]

Table 2: Ritter Reaction of 1-Bromoadamantane with Acetonitrile

CatalystTemperature (°C)Time (h)Yield of N-(1-adamantyl)acetamide (%)Reference
Mn(OAc)₂1103100
Mn(acac)₂110399

Note: The yields reported are for the intermediate amide, which requires subsequent hydrolysis to obtain the amine.

Experimental Protocols

Protocol 1: Synthesis of this compound from Amantadine Hydrochloride[2][3]
  • Nitration: In a suitable reaction vessel, add amantadine hydrochloride in batches to a pre-cooled (ice-water bath) nitrating agent (a mixture of sulfuric acid and nitric acid).

  • Maintain the reaction in the ice-water bath for 1-2 hours, and then allow it to stir at room temperature for up to 30 hours.

  • Quenching: Carefully pour the reaction mixture onto ice with continuous stirring. This will result in a blue-green liquid.

  • Neutralization and Hydrolysis: While stirring, add a solid base (e.g., KOH or NaOH) to the solution, keeping the temperature below 80°C, until the pH reaches 10-12. Stir for an additional 30 minutes.

  • Extraction: Filter the resulting solid and extract the aqueous filtrate with dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent. Recrystallize the crude product from ethyl acetate to obtain pure this compound as a white solid.

Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Quench a small aliquot of the reaction mixture in water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration for GC-MS analysis.

  • GC Conditions:

    • Column: A capillary column with a stationary phase of 6% cyanopropylphenyl-94% dimethylpolysiloxane is suitable.[9]

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the peaks corresponding to this compound and any byproducts (e.g., dinitro-adamantane derivatives) by comparing their mass spectra with known fragmentation patterns and library data.

Visualizations

Synthesis_Pathway Amantadine Amantadine Nitration Nitration (H₂SO₄/HNO₃) Amantadine->Nitration Nitro_Intermediate 3-Nitro-1-aminoadamantane Nitration->Nitro_Intermediate Dinitro_Byproduct Dinitro-adamantane Byproduct Nitration->Dinitro_Byproduct Hydrolysis Hydrolysis (Base) Nitro_Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthesis of this compound from amantadine.

Ritter_Reaction_Pathway Adamantanol Adamantan-1-ol Ritter_Reaction Ritter Reaction (Acetonitrile, Acid) Adamantanol->Ritter_Reaction Amide_Intermediate N-(1-Adamantyl)acetamide Ritter_Reaction->Amide_Intermediate Hydrolysis Hydrolysis (Acid or Base) Amide_Intermediate->Hydrolysis Amine_Product Amantadine Hydrolysis->Amine_Product Hydroxylation Hydroxylation Amine_Product->Hydroxylation Final_Product This compound Hydroxylation->Final_Product

Caption: Ritter reaction pathway to this compound.

Troubleshooting_Logic Start Low Yield or High Impurity Check_Byproducts Analyze Byproducts (GC-MS, HPLC) Start->Check_Byproducts Dinitro High Dinitro Content? Check_Byproducts->Dinitro Unreacted_SM High Unreacted Starting Material? Check_Byproducts->Unreacted_SM Dinitro->Unreacted_SM No Optimize_Temp Decrease Temperature Control Reagent Stoichiometry Dinitro->Optimize_Temp Yes Optimize_Time Increase Reaction Time or Temperature Unreacted_SM->Optimize_Time Yes Purification_Issue Check Purification Efficiency Unreacted_SM->Purification_Issue No End Improved Synthesis Optimize_Temp->End Optimize_Time->End Purification_Issue->End

References

Technical Support Center: Scaling Up 3-Aminoadamantan-1-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up of 3-aminoadamantan-1-ol synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up process, offering potential causes and solutions in a question-and-answer format.

Question 1: We are observing a lower than expected yield after scaling up the nitration of amantadine (B194251) hydrochloride with a sulfuric acid/nitric acid mixture. What could be the cause?

Answer:

Lower yields during the scale-up of this nitration reaction are a common issue and can be attributed to several factors:

  • Inadequate Temperature Control: The nitration of adamantane (B196018) derivatives is highly exothermic. Insufficient heat dissipation on a larger scale can lead to side reactions and degradation of the product.[1]

  • Poor Mixing: In larger reactors, inefficient stirring can result in localized "hot spots" and uneven distribution of the nitrating agent, leading to incomplete reaction and byproduct formation.

  • Incorrect Reagent Stoichiometry and Addition Rate: The molar ratio of nitric acid to sulfuric acid and the rate of addition of the mixed acid are critical.[1] Deviations from the optimized lab-scale conditions can significantly impact the yield.

Solutions:

  • Enhanced Heat Management: Employ a reactor with a higher surface area-to-volume ratio or a more efficient cooling system. Consider a semi-batch process where the limiting reagent is added portion-wise to control the exotherm.

  • Improved Agitation: Use an appropriate impeller design and agitation speed to ensure thorough mixing of the reaction mass.

  • Process Optimization: Re-evaluate the reagent stoichiometry and addition rate at the new scale. A slower addition of the nitrating agent at a controlled temperature is often beneficial.[1]

Question 2: During the hydrolysis of the nitrated intermediate, we are facing difficulties in isolating the this compound, and the purity is inconsistent. What are the likely reasons?

Answer:

Isolation and purification challenges during the hydrolysis step on a larger scale can stem from:

  • Incomplete Hydrolysis: The hydrolysis of the nitro group to a hydroxyl group and subsequent workup to obtain the amino alcohol requires careful pH and temperature control. Incomplete reaction can leave unreacted intermediates in the product.

  • Emulsion Formation: During the alkaline workup and extraction, the formation of stable emulsions can make phase separation difficult, leading to product loss and contamination.

  • Crystallization Issues: The crystallization of this compound can be sensitive to solvent composition, temperature, and the presence of impurities. Poor crystallization can result in a product with low purity and difficulty in filtration.

Solutions:

  • Strict pH and Temperature Monitoring: Implement in-process controls to monitor and maintain the optimal pH and temperature during hydrolysis.

  • Use of Demulsifiers: If emulsions are a persistent issue, consider the addition of a small amount of a suitable demulsifier.

  • Optimized Crystallization Protocol: Develop a robust crystallization procedure by screening different solvent systems and cooling profiles. Seeding the solution with pure crystals of this compound can also improve crystallization.

Question 3: We are using a Ritter-type reaction for the synthesis, but the process is not cost-effective for large-scale production. How can we address this?

Answer:

The cost-effectiveness of a Ritter reaction on a large scale is often linked to the choice of starting materials and reagents.[2]

  • Expensive Starting Materials: Some routes utilize expensive adamantane derivatives like adamantanecarboxylic acid.[2][3]

  • Hazardous and Costly Reagents: The use of reagents like sodium azide (B81097) or expensive catalysts can significantly increase production costs and pose safety risks on a larger scale.[1]

Solutions:

  • Alternative Starting Materials: Consider synthetic routes that start from more readily available and less expensive materials like adamantane itself.[2][4]

  • Process Intensification: Explore flow chemistry approaches, which can offer better control over reaction parameters, improve safety, and potentially reduce reagent usage.[5]

  • Catalyst Screening: If a catalytic step is involved, screen for more cost-effective and efficient catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for this compound suitable for industrial production?

A1: Several synthetic routes have been developed for the large-scale production of this compound. The most common approaches start from:

  • Amantadine or its salts: This involves the nitration of the adamantane core followed by hydrolysis. This method is often favored due to the availability of the starting material.[1][6][7]

  • Adamantane: Direct functionalization of adamantane is an attractive option due to the low cost of the starting material.[2][4]

  • Adamantanecarboxylic acid: This route typically involves multiple steps, including bromination and rearrangement reactions.[2][8]

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Handling of Strong Acids and Oxidizers: Many synthetic routes employ concentrated sulfuric acid and nitric acid, which are highly corrosive and can cause severe burns. The nitration reaction is also highly exothermic and requires careful temperature control to prevent runaway reactions.[1]

  • Use of Hazardous Reagents: Some synthetic pathways may involve hazardous materials like sodium azide, which is explosive, or toxic solvents.[1] A thorough risk assessment and implementation of appropriate safety protocols are crucial.

  • Solvent Handling: Large volumes of flammable organic solvents may be used for extraction and purification, requiring proper grounding, ventilation, and fire suppression systems.

Q3: How can the purity of this compound be improved during scale-up?

A3: Improving purity on a larger scale often involves a combination of strategies:

  • Byproduct Minimization: Optimizing reaction conditions (temperature, pressure, reaction time, and stoichiometry) to minimize the formation of byproducts.

  • Efficient Extraction: Developing a robust extraction procedure to remove impurities.

  • Recrystallization: Implementing a well-defined recrystallization protocol with a suitable solvent system to isolate the product with high purity.[6]

  • Chromatographic Purification: While less common for large-scale production due to cost, chromatographic methods can be used for high-purity requirements.

Data Presentation

Table 1: Comparison of Starting Materials for this compound Synthesis

Starting MaterialTypical Yield (%)Key AdvantagesKey Disadvantages for Scale-Up
Amantadine Hydrochloride63 - 90.1%[1]Readily available starting material.Use of strong acids and exothermic nitration.[1]
AdamantaneHighLow-cost starting material.[2][4]May require harsh reaction conditions for functionalization.
Adamantanecarboxylic Acid~34% (overall)[3]Can lead to specific isomers.Multi-step synthesis with potentially low overall yield.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Amantadine Hydrochloride (General Overview)

This protocol is a generalized representation based on common literature procedures and should be optimized for specific scales and equipment.

  • Nitration:

    • Charge a suitable reactor with concentrated sulfuric acid and cool to 0-5 °C.

    • Slowly add amantadine hydrochloride in portions, maintaining the temperature below 10 °C.

    • Prepare a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture).

    • Add the nitrating mixture dropwise to the reactor, keeping the temperature between 0-5 °C.[1]

    • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by a suitable analytical technique like HPLC or GC).

  • Hydrolysis and Workup:

    • Carefully quench the reaction mixture by adding it to ice water.

    • Neutralize the acidic solution by the slow addition of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide solution), while maintaining a low temperature.

    • Adjust the pH to alkaline conditions to facilitate the hydrolysis of the nitro group.

    • Heat the mixture to the desired temperature and hold until the hydrolysis is complete.

  • Isolation and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[6]

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain pure this compound.[6]

Mandatory Visualization

Scaling_Up_Troubleshooting cluster_synthesis Synthesis Stage cluster_issues Potential Issues cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions start Start: Lab-Scale Synthesis scale_up Decision: Scale-Up Production start->scale_up synthesis Large-Scale Synthesis scale_up->synthesis low_yield Low Yield synthesis->low_yield Problem purity_issues Inconsistent Purity synthesis->purity_issues Problem cost_issues High Cost synthesis->cost_issues Problem temp_control Optimize Temperature Control low_yield->temp_control mixing Improve Mixing low_yield->mixing reagents Adjust Reagent Stoichiometry low_yield->reagents hydrolysis Control Hydrolysis Conditions purity_issues->hydrolysis purification Optimize Purification purity_issues->purification materials Evaluate Starting Materials cost_issues->materials process_control Implement In-Process Controls temp_control->process_control equipment Upgrade Equipment mixing->equipment protocol_dev Develop Robust Protocols reagents->protocol_dev hydrolysis->process_control purification->protocol_dev alt_route Consider Alternative Synthetic Routes materials->alt_route

Caption: Troubleshooting workflow for scaling up this compound production.

Synthesis_Workflow cluster_raw_materials Starting Materials cluster_reaction Key Reaction Steps cluster_purification Purification cluster_product Final Product amantadine Amantadine HCl nitration Nitration amantadine->nitration adamantane Adamantane ritter Ritter Reaction adamantane->ritter adamantane_cooh Adamantanecarboxylic Acid bromination Bromination/Rearrangement adamantane_cooh->bromination hydrolysis Hydrolysis nitration->hydrolysis extraction Extraction hydrolysis->extraction ritter->extraction bromination->extraction crystallization Crystallization extraction->crystallization final_product This compound crystallization->final_product

References

stability issues of 3-aminoadamantan-1-ol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-aminoadamantan-1-ol under various experimental conditions.

Troubleshooting Guide

This guide addresses specific stability-related issues you may encounter during your experiments with this compound.

Issue/Observation Potential Cause Recommended Action
Unexpected precipitation or insolubility in organic solvents. The compound may be degrading, or the incorrect solvent is being used. This compound is soluble in organic solvents but insoluble in water.[1][2]- Ensure the solvent is appropriate and of high purity. - If degradation is suspected, verify the storage conditions and age of the compound. Consider obtaining a fresh batch. - Mild heating may aid dissolution, but monitor for any signs of degradation (color change).
Discoloration (yellowing) of the solid compound or solutions. This could indicate oxidation or degradation, potentially due to exposure to air, light, or impurities in the solvent.- Store the compound under an inert atmosphere (e.g., argon or nitrogen).[1][2] - Protect from light by using amber vials or storing in the dark.[1][2] - Use freshly opened, high-purity solvents.
Inconsistent analytical results (e.g., HPLC, NMR). This may be due to the degradation of the compound in the analytical solvent or during the analysis itself.- Prepare solutions fresh before analysis. - If using aqueous mobile phases for HPLC, be mindful of potential pH-related instability. Buffer the mobile phase if necessary. - Check for reactivity with the chosen solvent. DMSO and methanol (B129727) are listed as suitable for creating stock solutions.[1][3]
Loss of biological activity or reaction yield over time. This is a strong indicator of compound degradation. The amino and hydroxyl groups can be susceptible to oxidation or reaction with acidic/basic components in the reaction mixture.- Review the reaction conditions. Avoid strong oxidizing agents, as they are incompatible.[4] - If the reaction is run at elevated temperatures, consider if thermal degradation is a factor. - For reactions in solution, sparge the solvent with an inert gas to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5][6] Some suppliers recommend refrigeration (2-8°C) and storage under an inert atmosphere in the dark.[1][2][7]

Q2: Is this compound stable in aqueous solutions?

A2: While specific data on aqueous stability is limited in the provided search results, compounds with amine functional groups can be sensitive to pH. It is generally advisable to prepare aqueous solutions fresh and consider using buffers if pH control is critical for your experiment. The compound is noted to be insoluble in water but soluble in organic solvents.[1][2]

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents.[4] Contact with such substances should be avoided to prevent degradation.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products under various conditions have not been detailed in the provided search results, hazardous decomposition under fire conditions can produce carbon oxides and nitrogen oxides (NOx).[4] Forced degradation studies would be necessary to identify specific degradation products under hydrolytic, oxidative, photolytic, and thermolytic stress.

Q5: How can I assess the stability of this compound in my specific experimental setup?

A5: You can perform a forced degradation study under conditions that mimic your experimental setup. This involves intentionally subjecting the compound to stress conditions (e.g., heat, light, acid, base, oxidizing agents) and then analyzing the sample using a stability-indicating analytical method, such as HPLC, to detect any degradation.[8][9][10]

Quantitative Stability Data

Condition Parameter Duration This compound Remaining (%) Observations
Temperature 40°C4 weeksData not availablee.g., No significant change
60°C4 weeksData not availablee.g., Slight discoloration
pH 2 (0.01 M HCl)24 hoursData not availablee.g., Degradation observed
7 (Water)24 hoursData not availablee.g., Stable
12 (0.01 M NaOH)24 hoursData not availablee.g., Significant degradation
Light ICH Photostability-Data not availablee.g., No significant change
Oxidation 3% H₂O₂24 hoursData not availablee.g., Formation of degradants

Experimental Protocols

The following are generalized protocols for forced degradation studies, which can be adapted for this compound.

1. Acid and Base Hydrolysis:

  • Objective: To assess stability in acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • For acid hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid.

    • For base hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., room temperature or elevated) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Objective: To evaluate susceptibility to oxidation.

  • Protocol:

    • Dissolve this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3-30%).

    • Maintain the solution at a controlled temperature for a set duration.

    • At intervals, take samples and analyze them by HPLC to monitor for degradation.

3. Thermal Degradation:

  • Objective: To determine stability at elevated temperatures.

  • Protocol:

    • Place a known quantity of solid this compound in a controlled temperature oven (e.g., 60-80°C).

    • Expose the sample for a defined period.

    • At time points, remove a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.

4. Photostability Testing:

  • Objective: To assess degradation upon exposure to light.

  • Protocol:

    • Expose a sample of this compound (both solid and in solution) to light conditions as specified in ICH guideline Q1B. This typically involves exposure to a combination of UV and visible light.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

Stability_Assessment_Workflow Workflow for Stability Assessment of this compound cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting start Define Experimental Conditions (Solvent, Concentration, Temperature) lit_review Review Literature and SDS for known instabilities start->lit_review analytical_method Develop & Validate Stability-Indicating Method (e.g., HPLC) lit_review->analytical_method stress_studies Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) analyze_samples Analyze Stressed Samples stress_studies->analyze_samples analytical_method->stress_studies identify_degradants Identify & Characterize Degradation Products (e.g., LC-MS) analyze_samples->identify_degradants If degradation > 5-20% report Summarize Findings (Stability Profile, Degradation Pathways) analyze_samples->report If stable or minor degradation identify_degradants->report

Caption: A logical workflow for assessing the chemical stability of this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Experimental Results cluster_investigation Investigation Steps cluster_actions Corrective Actions start Unexpected Result Observed (e.g., low yield, discoloration, precipitation) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_reagents Assess Purity of Solvents & Reagents start->check_reagents check_procedure Review Experimental Protocol (Temp, pH, Incompatibilities) start->check_procedure use_fresh Use Fresh Compound/Reagents check_storage->use_fresh check_reagents->use_fresh modify_conditions Modify Experimental Conditions (e.g., inert atmosphere, lower temp) check_procedure->modify_conditions re_analyze Re-run Experiment use_fresh->re_analyze modify_conditions->re_analyze end Problem Resolved re_analyze->end

Caption: A decision-making diagram for troubleshooting stability issues with this compound.

References

Technical Support Center: Cost-Effective Synthesis of 3-Aminoadamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-aminoadamantan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the cost-effective synthesis of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common cost-effective starting materials for the synthesis of this compound?

A1: The most frequently cited cost-effective starting materials are adamantane (B196018) and amantadine (B194251) (1-aminoadamantane), often used as amantadine hydrochloride.[1] While adamantane is a more basic starting material, its conversion to this compound involves more steps. Amantadine hydrochloride is a common choice due to its commercial availability and more direct route to the final product.

Q2: What is the most widely adopted cost-effective synthesis strategy?

A2: The nitration of amantadine followed by hydroxylation is a widely adopted and cost-effective strategy.[1][2][3] This two-step process, typically using a mixture of nitric acid and sulfuric acid for nitration, offers a high-yielding route to this compound.[1][2]

Q3: What are the typical yields for the synthesis of this compound from amantadine hydrochloride?

A3: Reported yields for the synthesis of this compound from amantadine hydrochloride via nitration and hydroxylation are generally high, often exceeding 80% and in some cases reaching up to 90.1%.[1] One patent reports a yield of 75% for their specific method.[3]

Q4: Are there any alternative, more environmentally friendly synthesis methods being explored?

A4: Research into greener synthesis methods is ongoing. One approach involves the use of a microchannel reactor for the nitration step, which can help control the highly exothermic reaction, reduce the consumption of raw materials, and minimize the production of dinitro byproducts.[4]

Troubleshooting Guides

Problem 1: Low Yield in the Nitration of Amantadine Hydrochloride

Symptoms:

  • The final yield of this compound is significantly lower than expected.

  • Analysis of the crude product shows a large amount of unreacted amantadine.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Nitration Reaction Monitor Reaction Progress: Use Gas Chromatography (GC) to monitor the disappearance of the starting material, amantadine.[2] Ensure the reaction is stirred for a sufficient duration (e.g., 10-16 hours at room temperature) until the starting material is consumed.[2]
Improper Temperature Control Maintain Low Temperature During Nitrating Agent Addition: The nitration reaction is highly exothermic. Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise while maintaining a low temperature, for instance, in an ice-water bath (0-5 °C).[3] Failure to control the temperature can lead to side reactions and decomposition of the nitrating agent.
Insufficient Nitrating Agent Ensure Correct Stoichiometry: Use the appropriate molar ratio of nitric acid to amantadine hydrochloride. The optimal ratio can vary depending on the specific protocol.
Problem 2: Formation of Impurities, Including Dinitro Byproducts

Symptoms:

  • The final product is difficult to purify.

  • Spectroscopic analysis (e.g., NMR, MS) indicates the presence of impurities with higher molecular weights than the desired product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Over-Nitration Control Reaction Temperature and Time: The formation of dinitro byproducts can be minimized by carefully controlling the reaction temperature and avoiding prolonged reaction times after the starting material has been consumed. The use of a microchannel reactor has been shown to reduce the formation of dinitro byproducts.[4]
Incomplete Hydrolysis Ensure Complete Conversion of the Nitro Group: The hydrolysis step, where the nitro group is converted to a hydroxyl group, needs to be driven to completion. This is typically achieved by adding a strong base (e.g., potassium hydroxide (B78521) or sodium hydroxide) and adjusting the pH to a range of 10-14.[3][4] The reaction mixture may be heated to facilitate hydrolysis.[4]
Side Reactions Optimize Reaction Conditions: Carefully follow established protocols regarding reagent concentrations and reaction times to minimize the formation of other side products.
Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product does not precipitate or crystallize as expected.

  • The purified product has a low melting point or shows impurities in analytical tests.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Improper pH Adjustment Precise pH Control: During the workup, the pH of the reaction mixture is critical for the precipitation of the product. Adjust the pH carefully to the specified range (typically 10-14) using a strong base.[3][4]
Inefficient Extraction Use of Appropriate Solvents: If the product is isolated by extraction, use a suitable organic solvent such as dichloromethane.[3] Ensure thorough extraction to recover the maximum amount of product.
Ineffective Purification Recrystallization: Recrystallization from a suitable solvent, such as ethyl acetate (B1210297), is a common and effective method for purifying the final product.[3] The crude product can also be purified by slurrying in solvents like methanol (B129727) and ethanol.[1][2]

Experimental Protocols

Cost-Effective Synthesis of this compound from Amantadine Hydrochloride

This protocol is a generalized procedure based on common methods described in the literature.[1][2][3]

Step 1: Nitration of Amantadine Hydrochloride

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid in a controlled manner, maintaining a low temperature (e.g., below 30 °C). The molar ratio of nitric acid to sulfuric acid can vary, with examples ranging from 1:2.5 to 1:7.5.[2]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, add amantadine hydrochloride to concentrated sulfuric acid at a controlled temperature (e.g., 10-30 °C).[1]

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the amantadine hydrochloride suspension while maintaining a low temperature (e.g., 0-5 °C or below 30 °C) with an ice bath.[2][3]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an extended period (e.g., 1 to 30 hours).[3] Monitor the reaction progress by Gas Chromatography (GC) to confirm the consumption of the starting material.[2]

Step 2: Hydrolysis and Isolation

  • Quenching: Pour the reaction mixture slowly into ice water with vigorous stirring.[3]

  • Hydrolysis: Adjust the pH of the resulting solution to 10-14 by adding a solid or concentrated aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) while keeping the temperature below 80 °C.[3][4] Stir the mixture for a period to ensure complete hydrolysis (e.g., 30 minutes to 2 hours).[3]

  • Isolation:

    • Precipitation: The product may precipitate from the solution. Collect the solid by filtration.[3]

    • Extraction: Alternatively, extract the aqueous solution with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.[3]

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate or by slurrying in methanol and ethanol.[1][2][3]

Quantitative Data Summary

ParameterMethod 1 (Patent CN104761456A)[2]Method 2 (Patent CN101798270B)[3]
Starting Material Amantadine HydrochlorideAmantadine Hydrochloride
Nitrating Agent Concentrated Nitric Acid / Concentrated Sulfuric AcidNitrating Agent (details not fully specified)
Nitration Temperature 10-30 °C (initial), dropwise addition not exceeding 30 °CIce-water bath (1-2 hours), then room temperature
Nitration Time 10-16 hours1-30 hours
Hydrolysis Base AlkaliSolid Alkali (e.g., NaOH, KOH)
Hydrolysis pH Not specified10-12
Purification Slurrying in Methanol and EthanolRecrystallization from Ethyl Acetate
Reported Yield 86%75%

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_nitrating_agent Prepare Nitrating Agent (HNO3 + H2SO4) nitration Nitration (Controlled Temperature) prep_nitrating_agent->nitration Add dropwise prep_amantadine_slurry Prepare Amantadine HCl Slurry in H2SO4 prep_amantadine_slurry->nitration quench Quench in Ice Water nitration->quench Pour into hydrolysis Hydrolysis (Add Base, Adjust pH) isolation Isolation (Filtration/Extraction) hydrolysis->isolation quench->hydrolysis purification Purification (Recrystallization) isolation->purification final_product This compound purification->final_product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting_Guide Troubleshooting Decision Tree for Low Yield start Low Yield of This compound check_unreacted Check for Unreacted Starting Material (GC) start->check_unreacted incomplete_nitration Incomplete Nitration check_unreacted->incomplete_nitration Yes check_impurities Analyze for Impurities (NMR, MS) check_unreacted->check_impurities No solution_nitration Solution: - Increase reaction time - Ensure proper temperature control incomplete_nitration->solution_nitration over_nitration Over-Nitration (Dinitro formation) check_impurities->over_nitration High MW Impurities incomplete_hydrolysis Incomplete Hydrolysis check_impurities->incomplete_hydrolysis Nitro-intermediate present solution_over_nitration Solution: - Reduce reaction time/temp - Use microchannel reactor over_nitration->solution_over_nitration solution_hydrolysis Solution: - Ensure pH is 10-14 - Increase hydrolysis time/temp incomplete_hydrolysis->solution_hydrolysis

Caption: A decision tree to guide troubleshooting efforts in the event of low product yield.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Aminoadamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic routes to 3-aminoadamantan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a crucial building block in medicinal chemistry, most notably in the synthesis of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest. This guide compares two primary synthetic pathways: the direct oxidation of amantadine (B194251) and a multi-step synthesis commencing from adamantane (B196018) carboxylic acid.

Comparative Analysis of Synthesis Routes

The two routes are evaluated based on several key metrics, including reaction yield, complexity of steps, and the nature of the reagents employed. A summary of the quantitative data is presented below.

ParameterRoute A: Direct Oxidation of AmantadineRoute B: From Adamantane Carboxylic Acid
Starting Material Amantadine HydrochlorideAdamantane Carboxylic Acid
Key Reactions Nitration, HydroxylationBromination, Modified Curtius Rearrangement, Hydrolysis
Overall Yield 63% - >90%[1][2][3][4][5][6]~34% - 67.5%[7][8][9][10]
Number of Steps 2 (can be performed in one pot)3-4
Key Reagents Nitric Acid, Sulfuric AcidLiquid Bromine, AlCl3, DPPA, t-BuOH
Advantages Higher overall yield, fewer stepsAvoids the use of strong nitrating agents directly on an aminated ring
Disadvantages Use of strong, corrosive acids; potential for side reactionsLower overall yield, multi-step process, use of hazardous reagents (e.g., liquid bromine, azides)

Experimental Protocols

Route A: Direct Oxidation of Amantadine Hydrochloride

This route involves the nitration of amantadine hydrochloride followed by hydroxylation. The following protocol is a representative example compiled from various patented procedures.[1][2][4][10]

Step 1 & 2: Nitration and Hydroxylation

  • To a reaction vessel, add amantadine hydrochloride and concentrated sulfuric acid. Stir the mixture until a suspension is formed.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Cool the amantadine suspension in an ice-water bath and slowly add the nitrating mixture dropwise, maintaining the temperature below 30°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 10-30 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Basify the resulting solution by the portion-wise addition of a solid base (e.g., sodium hydroxide (B78521) or potassium hydroxide) while keeping the temperature below 80°C, until the pH reaches 10-12.

  • Stir the mixture for 30 minutes to complete the hydroxylation.

  • Collect the precipitated solid by suction filtration.

  • Extract the aqueous filtrate with dichloromethane.

  • Combine the organic extracts and the filtered solid, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate (B1210297) to yield this compound as a white solid.

Route B: Synthesis from Adamantane Carboxylic Acid

This pathway involves the bromination of adamantane carboxylic acid, followed by a modified Curtius rearrangement and subsequent hydrolysis.[7][8][10]

Step 1: Synthesis of 3-Bromo-1-adamantanecarboxylic Acid

  • In a flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous aluminum trichloride (B1173362) to liquid bromine.

  • Cool the mixture to 0°C and add adamantane carboxylic acid powder in portions over 4 hours with stirring.

  • Maintain the reaction at 0°C for 55 hours, then warm to 30°C and stir for an additional 5 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and dichloromethane.

  • Add a saturated aqueous solution of sodium bisulfite to quench the excess bromine.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and extract with a 0.5 M sodium hydroxide solution.

  • Acidify the aqueous basic extract with 2 M hydrochloric acid to precipitate the product.

  • Collect the solid by filtration and recrystallize from cyclohexane (B81311) to obtain 3-bromo-1-adamantanecarboxylic acid.

Step 2: Synthesis of 3-Bromo-1-tert-butoxycarbonylaminoadamantane (Modified Curtius Rearrangement)

  • Dissolve 3-bromo-1-adamantanecarboxylic acid, triethylamine, and tert-butanol (B103910) in a suitable organic solvent (e.g., toluene).

  • Add diphenyl phosphoryl azide (B81097) (DPPA) dropwise to the solution.

  • Heat the reaction mixture to 80-110°C and stir for 12-16 hours.

  • Cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of this compound

  • Reflux the crude 3-bromo-1-tert-butoxycarbonylaminoadamantane in an excess of 10% hydrobromic acid solution for 24-48 hours.

  • Cool the reaction mixture and filter to remove any insoluble material.

  • Evaporate the filtrate to obtain the crude hydrobromide salt of this compound.

  • Dissolve the crude salt in a 10% sodium hydroxide solution and heat to 30°C with stirring.

  • Cool the solution to precipitate the free base.

  • Collect the solid by filtration and recrystallize from methanol (B129727) to yield pure this compound.

Visualization of Synthesis Routes

The following diagrams illustrate the logical flow of the two compared synthesis routes.

Synthesis_Routes cluster_A Route A: Direct Oxidation cluster_B Route B: From Carboxylic Acid Amantadine Amantadine HCl Nitration Nitration (HNO3, H2SO4) Amantadine->Nitration Hydroxylation Hydroxylation (NaOH or KOH) Nitration->Hydroxylation ProductA This compound Hydroxylation->ProductA AdamantaneCA Adamantane Carboxylic Acid Bromination Bromination (Br2, AlCl3) AdamantaneCA->Bromination BromoCA 3-Bromo-1-adamantane carboxylic acid Bromination->BromoCA Curtius Modified Curtius (DPPA, t-BuOH) BromoCA->Curtius ProtectedAmine 3-Bromo-1-tert-butoxy- carbonylaminoadamantane Curtius->ProtectedAmine Hydrolysis Hydrolysis (HBr, NaOH) ProtectedAmine->Hydrolysis ProductB This compound Hydrolysis->ProductB

Caption: Comparative workflow of the two main synthesis routes for this compound.

Conclusion

Both synthetic routes present viable options for the preparation of this compound. Route A, the direct oxidation of amantadine, offers a more direct and higher-yielding pathway, making it potentially more attractive for large-scale industrial production. However, it involves the use of large quantities of strong acids. Route B, starting from adamantane carboxylic acid, is a longer process with a lower overall yield but may be preferred in certain contexts where the avoidance of strong nitrating agents is a priority. The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, considering factors such as scale, cost, available equipment, and safety protocols.

References

A Comparative Guide to the Synthesis of 3-Aminoadamantan-1-ol and Other Key Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane (B196018) scaffold, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged structure in medicinal chemistry. Its unique three-dimensional geometry and physicochemical properties have led to the development of a range of therapeutics, from antiviral agents to drugs for neurodegenerative diseases. This guide provides an objective comparison of the synthetic routes to 3-aminoadamantan-1-ol, a crucial intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin, and other prominent adamantane derivatives: amantadine (B194251), rimantadine, and memantine (B1676192). This analysis is supported by experimental data to inform synthetic strategy and process development.

Performance Comparison in Synthesis

The synthesis of functionalized adamantane derivatives often involves multi-step processes starting from adamantane or a readily available derivative. The efficiency of these synthetic routes, measured by overall yield and reaction conditions, is a critical factor in drug development and manufacturing.

Table 1: Comparison of Synthetic Yields for Adamantane Derivatives
DerivativeStarting MaterialKey ReactionsOverall Yield (%)Reference(s)
This compound Amantadine HydrochlorideNitration, Hydroxylation~95%[1]
AdamantaneNitration, Amination, Hydroxylation80-90.1%[2]
Amantadine Hydrochloride 1-Bromoadamantane (B121549)Formylation, Hydrolysis81-88%[3][4]
AdamantaneRitter-type reaction, Hydrolysis~71%[1]
1-BromoadamantaneRitter reaction (one-pot)74%[5][6]
Memantine Hydrochloride 1,3-Dimethyladamantane (B135411)Ritter-type reaction, Hydrolysis83-85%[7][8]
Rimantadine 1-AcetyladamantaneReductive AminationNot specified[9]

Note: Yields are reported as found in the literature and may vary based on specific reaction conditions and scale.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative protocols for key transformations in the synthesis of adamantane derivatives.

Synthesis of 1-Bromoadamantane from Adamantane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place adamantane (30 g).

  • Carefully add liquid bromine (24 mL) to the flask.

  • Heat the reaction mixture to 85°C for 6 hours with stirring.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • After cooling to room temperature, quench the excess bromine by the slow addition of a saturated aqueous solution of sodium bisulfite until the bromine color disappears.

  • Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and then dry.

  • The crude 1-bromoadamantane can be purified by recrystallization from methanol.[10][11][12]

Synthesis of N-(1-Adamantyl)acetamide via Ritter Reaction

Procedure:

  • In a reaction vessel, heat acetylamide (10 molar equivalents) to 115°C.

  • With vigorous stirring, add 1-bromoadamantane (1 molar equivalent) portion-wise over 30 minutes.

  • Slowly add concentrated sulfuric acid (6 molar equivalents) dropwise over 30 minutes, maintaining the temperature at 115°C.

  • After the addition is complete, increase the temperature to 125-130°C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the 1-bromoadamantane is consumed (approximately 3.5 hours).

  • Cool the reaction mixture to room temperature and pour it into ice water with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield N-(1-adamantyl)acetamide.[13][14]

Synthesis of Amantadine Hydrochloride from N-(1-Adamantyl)formamide

Procedure:

  • To a solution of N-(1-adamantyl)formamide in propylene (B89431) glycol and water, add potassium hydroxide.

  • Heat the mixture to 135°C for 7 hours to effect hydrolysis.

  • After cooling, add a 5.5 N aqueous solution of hydrochloric acid and stir at 55-60°C for 1 hour.

  • Cool the solution to room temperature and then to 0-5°C to precipitate the product.

  • Filter the solid, wash with a small amount of cold acetone, and dry under vacuum to give amantadine hydrochloride.[3]

Synthesis of this compound from Amantadine Hydrochloride

Procedure:

  • To a mixture of concentrated sulfuric acid and boric acid, add amantadine hydrochloride.

  • Cool the mixture and add a solution of nitric acid in sulfuric acid dropwise, maintaining a low temperature.

  • After the addition, allow the reaction to proceed at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a strong base, such as potassium hydroxide, while keeping the temperature low.

  • The product, this compound, can then be extracted with a suitable solvent like ethanol.[1][15]

Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane

Procedure:

  • Slowly add 1,3-dimethyladamantane to nitric acid at 20-25°C with stirring.

  • After one hour, add formamide (B127407) and heat the mixture to 85°C for 2 hours.

  • Cool the reaction and pour it into ice-cold water, followed by extraction with dichloromethane.

  • The organic extract containing N-formyl-memantine is then hydrolyzed by refluxing with aqueous hydrochloric acid.

  • Upon cooling, memantine hydrochloride precipitates and can be collected by filtration.[2][7][16][17]

Visualizing Synthetic Pathways

The synthesis of these adamantane derivatives can be represented as a series of chemical transformations. The following diagrams illustrate the general workflows.

G General Synthetic Workflow for Adamantane Derivatives start Adamantane Core intermediate intermediate product product reagent reagent Adamantane Adamantane Bromoadamantane 1-Bromoadamantane Adamantane->Bromoadamantane Bromination Acetyladamantane 1-Acetyladamantane Adamantane->Acetyladamantane Friedel-Crafts Acylation Amantadine_intermediate N-(1-Adamantyl)amide Bromoadamantane->Amantadine_intermediate Ritter Reaction Rimantadine Rimantadine Acetyladamantane->Rimantadine Reductive Amination Amantadine Amantadine Amantadine_intermediate->Amantadine Hydrolysis Dimethyladamantane 1,3-Dimethyladamantane Memantine_intermediate N-Formyl-memantine Dimethyladamantane->Memantine_intermediate Ritter-type Reaction Memantine Memantine Memantine_intermediate->Memantine Hydrolysis Aminoadamantan_ol_start Amantadine Aminoadamantan_ol This compound Aminoadamantan_ol_start->Aminoadamantan_ol Nitration/ Hydroxylation

Caption: A generalized workflow for the synthesis of key adamantane derivatives.

G Logical Relationship in Ritter Reaction for Amantadine Synthesis start_material Starting Material step step intermediate intermediate final_product final_product condition condition Bromoadamantane 1-Bromoadamantane Carbocation 1-Adamantyl Cation Bromoadamantane->Carbocation Acid Catalyst Nitrilium_ion Nitrilium Ion Intermediate Carbocation->Nitrilium_ion Nucleophilic Attack Nitrile Nitrile (e.g., Acetonitrile) Nitrile->Nitrilium_ion Amide N-(1-Adamantyl)amide Nitrilium_ion->Amide Hydrolysis (Workup) Amine Amantadine Amide->Amine Hydrolysis

References

Efficacy of Vildagliptin: A Comparative Analysis Based on Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of vildagliptin (B1682220) synthesized from various precursors reveals that while the final active pharmaceutical ingredient (API) is chemically identical, the synthetic route can influence the impurity profile, which is critical for the drug's overall quality and safety. Direct comparative studies on the pharmacological efficacy of vildagliptin derived from different precursors are not prevalent in publicly available literature, as regulatory standards necessitate a high degree of purity for the final product, ensuring consistent therapeutic effects.

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] Its therapeutic action involves enhancing the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.[4] The synthesis of vildagliptin is a complex process, and various methods have been developed to improve yield, reduce costs, and ensure safety.[2][3]

Impact of Synthetic Routes on Product Quality

Different synthetic pathways for vildagliptin can result in varied impurity profiles. These impurities can be process-related, arising from the specific precursors and reagents used, or degradation products that form during manufacturing and storage.[1][5] Regulatory bodies like the US FDA and European authorities mandate strict control over the levels of individual impurities in the API, typically not exceeding 0.1%.[6] This stringent requirement is to ensure the maximum safety and efficacy of the medication.[4][6]

The presence of impurities can potentially impact the drug's quality and therapeutic effect.[1] Therefore, a significant focus in the development of vildagliptin synthesis is the identification, characterization, and control of these impurities.[4][6][7] Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry are employed to monitor and ensure the purity of the final vildagliptin product.[1]

Common Synthetic Precursors and Intermediates

The synthesis of vildagliptin often involves key intermediates whose efficient production is crucial for the overall process. Two integral components in many synthetic routes are (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantane alcohol.[3] Various approaches have been explored to synthesize these intermediates from readily available and inexpensive raw materials like L-proline.[3][8][9] The optimization of these synthetic steps is a continuous effort to enhance the overall yield and cost-effectiveness of vildagliptin production.[3][10]

Data on Vildagliptin Synthesis and Purity

While direct comparative efficacy data based on precursors is scarce, the literature provides extensive data on the yields and purity achieved through different synthetic methods. The following table summarizes representative data from various synthetic approaches.

Precursor/Key IntermediateSynthetic Step/ReactionReagents/ConditionsYield (%)Purity (%)Reference
L-prolineSynthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileChloroacetyl chloride, then acetonitrile (B52724)/sulfuric acidNot specifiedNot specified[3]
Amantadine hydrochlorideSynthesis of 3-amino-1-adamantane alcoholSulfuric acid/nitric acid, boric acid (catalyst)~95Not specified[3]
L-prolineSynthesis of Vildagliptin (multi-step)Chloroacetyl chloride, TCT, DMF, 3-Aminoadamantanol~48~99[9]
3-amino-1-adamantanol, glyoxylic acid, L-prolinamide4-step synthesis of VildagliptinNot specified63Not specified[8]
L-proline4-step synthesis of main impurityDi-tert-butyl dicarbonate, pyridine, cyanuric chloride77 (final step)98.17[6]

Experimental Protocols

To ensure the quality and efficacy of vildagliptin, several key experiments are performed. Below are detailed methodologies for representative analytical procedures.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of vildagliptin and to quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) gradient. The pH of the buffer is crucial and is often maintained around 7.0 to ensure vildagliptin is in its ionized state.[11]

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Procedure:

    • Prepare a standard solution of vildagliptin of known concentration.

    • Prepare a sample solution of the synthesized vildagliptin.

    • Inject both the standard and sample solutions into the HPLC system.

    • Record the chromatograms and compare the retention time of the main peak in the sample to that of the standard.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.

    • Reference standards of known impurities are used to identify and quantify specific impurities.[6][7]

In Vitro DPP-4 Inhibition Assay

This assay is performed to determine the biological activity and efficacy of the synthesized vildagliptin.

  • Principle: This assay measures the ability of vildagliptin to inhibit the activity of the DPP-4 enzyme.

  • Materials:

    • Recombinant human DPP-4 enzyme.

    • A fluorogenic or colorimetric DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin).

    • Assay buffer (e.g., Tris-HCl buffer).

    • Synthesized vildagliptin and a reference standard.

    • A microplate reader (fluorometer or spectrophotometer).

  • Procedure:

    • Prepare a series of dilutions of the synthesized vildagliptin and the reference standard.

    • In a microplate, add the DPP-4 enzyme to the assay buffer.

    • Add the different concentrations of vildagliptin or reference standard to the wells containing the enzyme.

    • Incubate the plate for a specific period to allow the inhibitor to bind to the enzyme.

    • Add the DPP-4 substrate to each well to initiate the enzymatic reaction.

    • Measure the fluorescence or absorbance over time using a microplate reader.

    • Calculate the percentage of DPP-4 inhibition for each concentration of vildagliptin.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Compare the IC50 value of the synthesized vildagliptin to that of the reference standard to assess its potency.

Visualizing Pathways and Workflows

Vildagliptin's Mechanism of Action

Vildagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid inactivation of the incretin hormones GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic polypeptide).[4][12] By preventing their degradation, vildagliptin increases the levels of active GLP-1 and GIP.[4] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[4][12]

Vildagliptin_Mechanism cluster_Gut Gut (in response to food) cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Incretins GLP-1 & GIP (Incretin Hormones) BetaCells β-cells Incretins->BetaCells Stimulates AlphaCells α-cells Incretins->AlphaCells Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Inactivated by Insulin Insulin BetaCells->Insulin Increases Secretion Glucagon Glucagon AlphaCells->Glucagon Decreases Secretion Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibits Glucose Lower Blood Glucose Insulin->Glucose Glucagon->Glucose (Suppressed production) Vildagliptin_Workflow cluster_QC Quality Control & Analysis cluster_Efficacy Efficacy Testing Start Precursor Selection (e.g., L-proline) Synthesis Chemical Synthesis of Vildagliptin Start->Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification Purity Purity & Impurity Profiling (HPLC) Purification->Purity Structure Structural Confirmation (NMR, MS) Purity->Structure InVitro In Vitro DPP-4 Inhibition Assay (IC50) Structure->InVitro FinalProduct Final Vildagliptin API InVitro->FinalProduct

References

Spectroscopic Analysis for the Structural Confirmation of 3-Aminoadamantan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic analysis of 3-aminoadamantan-1-ol, a critical intermediate in the synthesis of pharmaceutical compounds like Vildagliptin. For the purpose of structural confirmation and purity assessment, this document compares its spectral data with two structurally related adamantane (B196018) derivatives: adamantan-1-ol and amantadine (B194251). The guide is intended for researchers, scientists, and professionals in drug development, offering clear data presentation, detailed experimental protocols, and a logical workflow for analysis.

Comparative Spectroscopic Data

The structural integrity of this compound is confirmed by comparing its spectral features against molecules with a shared adamantane core. Adamantan-1-ol serves as a benchmark for the hydroxyl-substituted cage, while amantadine provides a reference for the amino-substituted framework. The presence of both functional groups in this compound results in a unique spectral signature.

Table 1: Infrared (IR) Spectroscopy Data Comparison

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound 3370-3314, 2912-2886, 1457O-H & N-H stretch, C-H stretch, C-H bend
Adamantan-1-ol 3640, 1114, 1086, 982, 930O-H stretch, C-O stretch, C-C framework
Amantadine ~3370N-H stretch (primary amine)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data Comparison

CompoundSolventChemical Shifts (δ, ppm) and MultiplicityAssignment
This compound DMSO-d₆1.97 (s, 2H), 1.55 (m, 6H), 1.48 (d, 6H), 1.24 (bs, 2H)Adamantane CH₂, Adamantane CH, Adamantane CH, NH₂ + OH
Adamantan-1-ol CDCl₃2.15 (s, 3H), 1.75-1.65 (m, 12H), 1.55 (s, 1H)Adamantane CH, Adamantane CH₂, OH
Amantadine CDCl₃2.05 (s, 3H), 1.70 (m, 6H), 1.62 (m, 6H), 1.25 (s, 2H)Adamantane CH, Adamantane CH₂, Adamantane CH₂, NH₂

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data Comparison

CompoundSolventChemical Shifts (δ, ppm)
This compound N/AExperimental data not readily available in searched literature.
Adamantan-1-ol CDCl₃68.2 (C-OH), 45.4 (CH), 36.2 (CH₂), 30.8 (CH)
Amantadine CDCl₃52.2 (C-NH₂), 40.0 (CH), 35.5 (CH₂), 29.3 (CH)

Table 4: Mass Spectrometry (MS) Data Comparison

CompoundMolecular FormulaMolecular WeightKey Mass Fragments (m/z)Ionization Method
This compound C₁₀H₁₇NO167.25 g/mol 168 [M+H]⁺, 167 [M]⁺, 149, 110, 94ESI, EI
Adamantan-1-ol C₁₀H₁₆O152.23 g/mol 152 [M]⁺, 135, 95, 79EI
Amantadine C₁₀H₁₇N151.25 g/mol 151 [M]⁺, 135, 107, 93EI

Experimental Protocols

Detailed methodologies are provided for the key spectroscopic techniques used in the structural elucidation of this compound.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups (O-H, N-H, C-H) based on their vibrational frequencies.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR (Solid): A small amount of the solid sample (1-2 mg) is placed directly onto the ATR crystal (e.g., diamond or ZnSe). Pressure is applied using an anvil to ensure good contact between the sample and the crystal.

    • KBr Pellet (Solid): 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands corresponding to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule by analyzing the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

    • The solution is filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.

    • The NMR tube is capped and wiped clean before insertion into the spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to obtain single lines for each unique carbon atom.

  • Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). The integration of ¹H signals provides the relative ratio of protons, and splitting patterns (multiplicity) reveal adjacent proton information.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

  • Instrumentation: A mass spectrometer, which can be coupled with a chromatographic system (GC-MS or LC-MS) or used with a direct infusion probe. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Sample Preparation:

    • A dilute solution of the sample is prepared (typically ~1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

    • For ESI, this solution may be further diluted to the µg/mL or ng/mL range.

    • The solution must be free of salts and particulates, which can interfere with ionization and clog the instrument.

  • Data Acquisition:

    • EI: This technique is often used with GC-MS. The sample is vaporized and bombarded with high-energy electrons, causing ionization and extensive fragmentation.

    • ESI: This is a soft ionization technique commonly used with LC-MS. The sample solution is sprayed into the source, generating charged droplets that evaporate to produce protonated molecules (e.g., [M+H]⁺) with minimal fragmentation.

  • Analysis: The mass spectrum plots ion intensity versus the mass-to-charge ratio (m/z). The peak with the highest m/z often corresponds to the molecular ion [M]⁺ or a pseudomolecular ion like [M+H]⁺, confirming the molecular weight.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_output Conclusion Sample This compound (Unknown Sample) IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Identify Functional Groups (O-H, N-H, C-H) IR->IR_Data NMR_Data Determine C-H Framework & Connectivity NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Compare Compare Data with Reference Spectra (Adamantan-1-ol, Amantadine) IR_Data->Compare NMR_Data->Compare MS_Data->Compare Confirm Structural Confirmation of This compound Compare->Confirm

Caption: Workflow for the spectroscopic confirmation of this compound.

A Comparative Guide to Validating the Purity of Synthesized 3-Aminoadamantan-1-ol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for validating the purity of synthesized 3-aminoadamantan-1-ol, a critical building block in modern pharmaceuticals. We present a comparative analysis of key analytical techniques, detailed experimental protocols, and a discussion of alternative scaffolds, offering a framework for ensuring the quality and reliability of this important synthetic intermediate.

The rigid, three-dimensional structure of the adamantane (B196018) cage in this compound imparts favorable pharmacokinetic properties to drug candidates, most notably in the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. However, impurities arising from its synthesis can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment is a cornerstone of quality control in the drug development pipeline.

The Adamantane Advantage and the Quest for Alternatives

The adamantane moiety is often described as a "lipophilic bullet," enhancing the stability and bioavailability of a drug molecule. In the context of DPP-4 inhibitors, the this compound fragment forms extensive hydrophobic interactions with key amino acid residues (Phe357 and Tyr666) in the enzyme's active site.[1] While effective, the high lipophilicity of the adamantane scaffold can sometimes present challenges in solubility and metabolic stability.[2]

This has led researchers to explore alternative molecular scaffolds to modulate these properties. Azaadamantanes, where one or more carbon atoms in the cage are replaced by nitrogen, have been investigated as less lipophilic bioisosteres.[3] Other approaches involve replacing the rigid adamantane core with more flexible cyclic systems or exploring entirely different heterocyclic scaffolds such as pyrazolopyrimidines and indole (B1671886) derivatives.[1][4][5][6]

This guide will focus on the purity validation of this compound and provide a comparative framework for evaluating potential alternatives.

Key Analytical Techniques for Purity Determination

A multi-pronged analytical approach is essential for the comprehensive purity validation of this compound. The most common and reliable techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with chromatography (GC-MS or LC-MS), and High-Performance Liquid Chromatography (HPLC). Quantitative NMR (qNMR) is also a powerful primary method for determining absolute purity.

Analytical TechniqueInformation ProvidedKey Advantages
¹H and ¹³C NMR Detailed molecular structure, identification of impurities with known structures.Provides unambiguous structural confirmation.
GC-MS Separation and identification of volatile impurities and by-products.High separation efficiency for volatile compounds.
HPLC-UV/MS Relative purity (as % area), separation of non-volatile impurities.High sensitivity and suitable for a broad range of compounds.
qNMR Absolute or relative purity without the need for a specific reference standard of the analyte.High accuracy and precision, non-destructive.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable and comparable purity data.

Experimental Workflow for Purity Validation

G cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Decision synthesis Synthesis of This compound workup Crude Product Work-up & Isolation synthesis->workup hplc HPLC-UV/MS (Relative Purity) workup->hplc Primary Screen gcms GC-MS (Volatile Impurities) workup->gcms nmr ¹H & ¹³C NMR (Structural Confirmation) workup->nmr qnmr qNMR (Absolute Purity) hplc->qnmr If high purity fail Fails Purity Specification hplc->fail If impurities > threshold gcms->fail If volatile impurities present pass Meets Purity Specification qnmr->pass nmr->fail If structure incorrect

A general workflow for the synthesis and purity validation of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides the relative purity of this compound by calculating the area percentage of the main peak.

  • Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or MS detection for impurity identification.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is reported as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Protocol 2: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities that may originate from starting materials or be formed as by-products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1).

  • Oven Program: Initial temperature of 70 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detection: Electron Ionization (EI) at 70 eV.

  • Sample Preparation and Derivatization: Accurately weigh approximately 10 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane). To improve volatility and chromatographic peak shape, derivatization may be necessary. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

Protocol 3: Absolute Purity Determination by Quantitative NMR (qNMR)

qNMR allows for the determination of the absolute purity of a compound by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte's signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Comparative Data Presentation

The following tables provide a template for comparing the purity of synthesized this compound with a hypothetical, more polar aza-analogue, "Aza-3-aminoadamantan-1-ol".

Table 1: HPLC Purity and Impurity Profile

CompoundRetention Time (min)Purity by HPLC (% Area)Major Impurity 1 (% Area)Major Impurity 2 (% Area)
This compound 8.599.20.3 (Unreacted Amantadine)0.2 (Di-hydroxylated adamantane)
Aza-3-aminoadamantan-1-ol 7.298.90.5 (Unreacted Aza-amantadine)0.3 (Over-oxidation product)

Table 2: GC-MS Analysis of Volatile Components

CompoundMain Peak (% Area)Volatile Impurity 1 (% Area)Volatile Impurity 2 (% Area)
This compound 99.50.2 (Residual Solvent)0.1 (Synthesis by-product)
Aza-3-aminoadamantan-1-ol 99.30.4 (Residual Solvent)0.2 (Precursor fragment)

Table 3: qNMR Absolute Purity Determination

CompoundAbsolute Purity (%)Standard Deviation (n=3)
This compound 99.1± 0.2
Aza-3-aminoadamantan-1-ol 98.7± 0.3

Logical Relationships in Purity Assessment

The decision-making process for accepting or rejecting a synthesized batch of this compound is based on the combined results of the analytical techniques.

G cluster_input Analytical Data cluster_decision Batch Release Decision hplc_data HPLC Purity > 99% decision All Criteria Met? hplc_data->decision gcms_data Volatile Impurities < 0.1% gcms_data->decision qnmr_data qNMR Purity > 99% qnmr_data->decision nmr_data Correct ¹H & ¹³C Spectra nmr_data->decision pass Batch Pass fail Batch Fail decision->pass Yes decision->fail No

Decision tree for batch release based on purity criteria.

Conclusion

The validation of the purity of synthesized this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile. While the adamantane scaffold offers significant advantages in drug design, the exploration of alternative scaffolds is an active area of research. The analytical framework presented here can be readily adapted to assess the purity of these novel building blocks, thereby supporting the development of the next generation of therapeutics.

References

Comparative Biological Activity of 3-Aminoadamantan-1-ol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 3-aminoadamantan-1-ol analogs. It summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this area.

The adamantane (B196018) scaffold, a rigid and lipophilic cage-like structure, has proven to be a valuable pharmacophore in medicinal chemistry. Analogs of this compound have demonstrated a range of biological activities, most notably as antiviral and neuroprotective agents. This guide synthesizes experimental data to offer a comparative overview of their performance and mechanisms of action.

Antiviral Activity

Analogs of this compound, particularly aminoadamantane derivatives, have been extensively studied for their antiviral properties, primarily against influenza A virus. The primary mechanism of action for many of these compounds is the blockade of the M2 proton ion channel, a crucial component in the viral replication cycle.[1] However, the emergence of resistant strains has necessitated the development of novel analogs with alternative mechanisms.

Comparative Antiviral Potency

The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of various aminoadamantane analogs against different strains of influenza A virus. A lower IC50 value indicates greater antiviral potency, while a higher CC50 value suggests lower cytotoxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.

Compound/AnalogVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Amantadine (B194251)Influenza A/H3N2MDCK>59.71>100-[2]
RimantadineInfluenza A/H3N2MDCK---[2]
Glycyl-rimantadine (4b)Influenza A/H3N2MDCK4.7>100>21.3[2]
Leucyl-rimantadine (4d)Influenza A/H3N2MDCK16.5>100>6.1[2]
Tyrosyl-rimantadine (4j)Influenza A/H3N2MDCK24.3>100>4.1[2]
Compound 4a Influenza A/H2N2-Markedly Active--[3][4]
Compound 4b Influenza A/H2N2-Markedly Active--[3][4]
Compound 5a Influenza A/H2N2, H3N2-Markedly Active--[3][4]
Compound 6a Influenza A/H2N2, H3N2-Markedly Active--[3][4]
Compound 7a Influenza A/H2N2, H3N2-Markedly Active--[3][4]
Compound 4b, 4c, 6d Influenza A/H1N1-Markedly Active--[3][4]

Note: "Markedly Active" indicates significant antiviral activity was observed, though specific IC50 values were not provided in the cited abstract.

Recent studies have also explored the potential of aminoadamantane derivatives against other viruses, including SARS-CoV-2.

Compound/AnalogVirus StrainCell LineIC50 (µM)Reference
AmantadineSARS-CoV-2Vero E6136[5]
RimantadineSARS-CoV-2Vero E634[5]
Mechanism of Action: M2 Proton Channel Blockade

The classical mechanism of action for amantadine and its analogs against influenza A involves the inhibition of the M2 proton channel. This channel is essential for the uncoating of the virus within the host cell, a critical step for the release of viral genetic material and subsequent replication.[1]

M2_Channel_Blockade cluster_virus Influenza A Virus cluster_cell Host Cell Viral RNA Viral RNA Replication Viral Replication Viral RNA->Replication Initiates M2_channel M2 Proton Channel Viral Uncoating Viral Uncoating M2_channel->Viral Uncoating Enables Endosome Endosome Cytoplasm Cytoplasm Viral Uncoating->Viral RNA Releases Adamantane_Analog This compound Analog Adamantane_Analog->M2_channel Blocks

Mechanism of M2 proton channel blockade by adamantane analogs.

Neuroprotective Activity

Certain analogs of this compound have shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[6] The primary mechanism underlying their neuroprotective effects is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[7]

Comparative Neuroprotective Effects

A study on myrtenal-adamantane conjugates (MACs) demonstrated their potential in a rat model of dementia. Both tested MACs restored memory and exhibited significant acetylcholinesterase (AChE) inhibitory activity in the cortex.[8] They also showed moderate antioxidant properties by increasing glutathione (B108866) levels and modulating catalase activity.[8]

Quantitative data for direct comparison of different this compound analogs in neuroprotection is limited in the reviewed literature. The following is a qualitative summary.

Compound/AnalogKey FindingsProposed MechanismReference
Myrtenal-Adamantane ConjugatesRestored memory, significant AChE inhibition, moderate antioxidant effects.AChE inhibition, antioxidant activity.[8]
Memantine (B1676192) (1-amino-3,5-dimethyladamantane)Used in Alzheimer's treatment to mitigate excitotoxicity.Uncompetitive NMDA receptor antagonist.[5]
Mechanism of Action: NMDA Receptor Antagonism

Over-activation of NMDA receptors leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which contributes to neuronal cell death in various neurodegenerative disorders. Adamantane derivatives like memantine act as uncompetitive antagonists, blocking the NMDA receptor channel when it is excessively open, thereby preventing neurotoxicity without interfering with normal synaptic function.[5]

NMDA_Receptor_Antagonism cluster_synapse Synapse Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Neuroprotection Neuroprotection NMDA_Receptor->Neuroprotection Results in Glutamate Glutamate (Excessive) Glutamate->NMDA_Receptor Activates Adamantane_Analog This compound Analog (e.g., Memantine) Adamantane_Analog->NMDA_Receptor Blocks (Uncompetitive) Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to

Uncompetitive antagonism of the NMDA receptor by adamantane analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the test compound that is toxic to host cells (CC50).[9]

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Addition: The cell culture medium is removed, and serial dilutions of the adamantane derivatives (in maintenance medium) are added to the wells. Control wells contain only the maintenance medium.

  • Incubation: The plates are incubated for another 72 hours under the same conditions.

  • MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the control.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the replication of a virus, measured by the reduction in the number of plaques (zones of cell death) formed in a cell monolayer.[9]

  • Cell Seeding: Confluent monolayers of MDCK cells are prepared in 6-well plates.

  • Virus Infection: The cell monolayers are infected with a dilution of influenza A virus calculated to produce approximately 100 plaque-forming units (PFU) per well.

  • Incubation: The plates are incubated for 1 hour at 37°C to allow for viral adsorption.

  • Compound Addition: The virus inoculum is removed, and the cells are overlaid with a medium containing 1% agarose (B213101) and serial dilutions of the adamantane derivatives.

  • Incubation: The plates are incubated for 2-3 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.

  • Fixation and Staining: The cells are fixed with a formalin solution and then stained with a crystal violet solution. The plaques appear as clear zones against a background of stained, viable cells.

  • Plaque Counting: The number of plaques in each well is counted. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Antiviral_Assay_Workflow A Seed host cells (e.g., MDCK) B Infect with virus (e.g., Influenza A) A->B C Add serial dilutions of This compound analogs B->C D Incubate to allow plaque formation C->D E Fix, stain, and count plaques D->E F Calculate IC50 value E->F

General workflow for a plaque reduction assay.

References

A Comparative Analysis of 3-aminoadamantan-1-ol and Memantine for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 3-aminoadamantan-1-ol and memantine (B1676192), two adamantane (B196018) derivatives with potential applications in the field of neurodegenerative diseases. While memantine is a well-established clinical agent for Alzheimer's disease, this compound is primarily known as a synthetic intermediate. This document aims to provide a comprehensive overview of their known properties and a framework for their comparative evaluation.

Physicochemical and Pharmacokinetic Properties

A fundamental understanding of the physicochemical and pharmacokinetic profiles of these compounds is crucial for predicting their behavior in biological systems. The following table summarizes the key parameters for this compound and memantine.

PropertyThis compoundMemantine
Molecular Formula C₁₀H₁₇NOC₁₂H₂₁N
Molecular Weight 167.25 g/mol 179.30 g/mol
Melting Point 265 °C (decomposes)292-297 °C (hydrochloride salt)
Solubility Soluble in organic solvents, insoluble in water.Soluble in water.
LogP Not available3.28
pKa Not available10.27
Bioavailability Not availableHigh (oral)
Half-life Not available~60-80 hours
Metabolism Not availablePartial hepatic metabolism, does not significantly involve CYP450 enzymes.
Excretion Not availablePredominantly unchanged in urine (~48%).

Pharmacodynamics and Mechanism of Action

Memantine's therapeutic effect in Alzheimer's disease is attributed to its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The pharmacodynamics of this compound are not well-characterized in the context of neurodegenerative diseases.

FeatureThis compoundMemantine
Primary Target Unknown in CNSNMDA Receptor
Mechanism of Action Not established for neurological effectsUncompetitive, low-to-moderate affinity, voltage-dependent open-channel blocker of the NMDA receptor.
Receptor Affinity Not availableIC₅₀ ~0.5-1.0 µM for the NMDA receptor.
Other Targets Intermediate for Vildagliptin (a DPP-4 inhibitor)Low affinity for 5-HT₃ and nicotinic acetylcholine (B1216132) receptors.

Experimental Protocols for Comparative Evaluation

To conduct a rigorous comparative study of this compound and memantine, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an investigation.

In Vitro Assays

1. NMDA Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound and memantine to the NMDA receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus).

    • Incubate the membrane preparations with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801).

    • Add increasing concentrations of the test compounds (this compound and memantine) to compete with the radioligand for binding.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC₅₀ value for each compound, representing the concentration that inhibits 50% of the specific binding of the radioligand.

2. Electrophysiology (Whole-Cell Patch Clamp)

  • Objective: To characterize the functional effects of the compounds on NMDA receptor-mediated currents.

  • Methodology:

    • Culture primary neurons (e.g., cortical or hippocampal neurons) or use a cell line expressing NMDA receptors (e.g., HEK293 cells).

    • Establish a whole-cell patch-clamp recording configuration on a single cell.

    • Apply NMDA and its co-agonist glycine (B1666218) to evoke inward currents.

    • Perfuse the cells with increasing concentrations of this compound or memantine and measure the inhibition of the NMDA-evoked currents.

    • Assess the voltage-dependency of the block by applying a range of holding potentials.

3. Neuroprotection Assay against Glutamate-Induced Excitotoxicity

  • Objective: To evaluate the ability of the compounds to protect neurons from glutamate-induced cell death.

  • Methodology:

    • Culture primary neurons for a sufficient duration to allow for mature synaptic connections.

    • Pre-treat the neuronal cultures with various concentrations of this compound or memantine for a specified period.

    • Expose the cultures to a toxic concentration of glutamate (B1630785) for a defined duration.

    • Assess cell viability using methods such as the MTT assay, LDH release assay, or live/dead cell staining (e.g., Calcein-AM/Ethidium Homodimer-1).

    • Quantify the neuroprotective effect of the compounds by comparing the viability of treated cells to untreated and glutamate-only treated controls.

In Vivo Studies

1. Animal Model of Alzheimer's Disease (e.g., 5xFAD or APP/PS1 transgenic mice)

  • Objective: To assess the effects of the compounds on cognitive deficits and neuropathological hallmarks in a relevant animal model.

  • Methodology:

    • Administer this compound or memantine to the transgenic mice over a specified treatment period (e.g., several weeks or months).

    • Conduct behavioral tests to assess learning and memory, such as the Morris water maze or Y-maze.

    • At the end of the treatment period, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemical or biochemical analyses to quantify amyloid-beta plaques, neurofibrillary tangles, and markers of neuroinflammation and synaptic density.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_In_Vitro cluster_binding NMDA Receptor Binding cluster_electrophysiology Electrophysiology cluster_neuroprotection Neuroprotection Assay b1 Prepare Synaptic Membranes b2 Radioligand Incubation ([³H]MK-801) b1->b2 b3 Competitive Binding with This compound or Memantine b2->b3 b4 Filtration & Radioactivity Measurement b3->b4 b5 Calculate IC₅₀ b4->b5 e1 Culture Neurons or NMDA-expressing Cells e2 Whole-Cell Patch Clamp e1->e2 e3 Evoke NMDA Currents e2->e3 e4 Apply Test Compounds e3->e4 e5 Measure Current Inhibition e4->e5 n1 Culture Primary Neurons n2 Pre-treat with Compounds n1->n2 n3 Induce Glutamate Excitotoxicity n2->n3 n4 Assess Cell Viability (MTT, LDH, Live/Dead) n3->n4 n5 Quantify Neuroprotection n4->n5

In Vitro Experimental Workflow

NMDA_Receptor_Signaling cluster_normal Normal Synaptic Transmission cluster_excitotoxicity Excitotoxicity glutamate_n Glutamate nmda_n NMDA Receptor glutamate_n->nmda_n ca_influx_n Ca²⁺ Influx (Physiological) nmda_n->ca_influx_n plasticity Synaptic Plasticity, Learning & Memory ca_influx_n->plasticity glutamate_e Excess Glutamate nmda_e NMDA Receptor glutamate_e->nmda_e ca_overload Ca²⁺ Overload (Pathological) nmda_e->ca_overload neuronal_damage Neuronal Damage & Cell Death ca_overload->neuronal_damage memantine Memantine memantine->nmda_e Blocks Pathological Activation

NMDA Receptor Signaling and Memantine's Site of Action

Conclusion

Memantine is a well-characterized NMDA receptor antagonist with proven clinical efficacy in managing moderate-to-severe Alzheimer's disease. Its mechanism of action, centered on mitigating excitotoxicity while preserving normal synaptic function, is a key aspect of its therapeutic profile.

In contrast, this compound remains largely unexplored within the realm of neuroscience. Its structural similarity to other aminoadamantanes, including memantine, suggests a potential for interaction with the NMDA receptor. However, the presence of a hydroxyl group at the 1-position could significantly alter its binding affinity, selectivity, and pharmacokinetic properties. The primary established role of this compound is as a building block in the synthesis of the antidiabetic drug vildagliptin, and its biological effects on the central nervous system have not been a focus of published research.

The experimental protocols outlined in this guide provide a robust framework for a head-to-head comparison of these two molecules. Such a study would be invaluable in determining if this compound possesses any neuroprotective or neuromodulatory properties and could potentially lead to the development of novel therapeutic agents for neurodegenerative disorders. Future research is warranted to elucidate the full pharmacological profile of this compound and its potential as a CNS-active compound.

assessing the performance of different catalysts in 3-aminoadamantan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in the Synthesis of 3-Aminoadamantan-1-ol

The synthesis of this compound, a crucial intermediate in the production of pharmaceuticals like the anti-diabetic drug Vildagliptin, has been approached through various synthetic pathways.[1][2] A critical evaluation of the catalysts employed in these methods is essential for optimizing reaction efficiency, yield, and industrial scalability. This guide provides a comparative assessment of different catalytic systems used in the synthesis of this important compound, supported by experimental data from published literature and patents.

Catalytic Approaches to this compound Synthesis

The primary catalytic strategies for producing this compound can be broadly categorized into:

  • Oxidation and Amination of Adamantane (B196018) Derivatives: This common industrial approach involves the initial oxidation of an adamantane scaffold followed by an amination step. Various catalysts are employed to facilitate both the oxidation and the subsequent introduction of the amino group.

  • Ritter Reaction of Adamantane Precursors: The Ritter reaction provides a direct method to introduce an amino group by reacting an adamantane alcohol or a related carbocation source with a nitrile in the presence of an acid catalyst.[3]

  • Modified Curtius Rearrangement: This multi-step synthesis often begins with adamantanecarboxylic acid and involves a key rearrangement step. While not a direct single catalytic reaction for the final product, catalysts are used in preceding steps like bromination.[4]

Below is a detailed comparison of the performance of various catalysts within these synthetic frameworks.

Table 1: Performance Comparison of Catalysts in this compound Synthesis
Synthetic ApproachCatalyst / Reagent SystemSubstrateReaction ConditionsYield (%)Reference
Oxidation & Amination Boric acid / H₂SO₄ / HNO₃1-Aminoadamantane hydrochlorideOxidation followed by ethanol (B145695) extraction.95%[5]
Fuming nitric acid / Glacial acetic acid / Conc. H₂SO₄AdamantaneOxidation with fuming HNO₃/acetic acid, followed by amination with aqueous urea (B33335) and reaction with H₂SO₄ at 60-120°C for 6-25 hours.84%[6]
Molybdenum hexacarbonyl / CBr₄Amantadine (B194251)Selective oxidation. The catalyst is noted to be expensive.80%[7]
Ritter Reaction Concentrated H₂SO₄2-Oxaadamantan-5-olReaction with chloroacetonitrile (B46850) in glacial acetic acid at 50°C for 40 hours. This produces an intermediate amide.High[8]
Manganese compounds (e.g., MnCl₂, Mn(OAc)₂)1-HydroxyadamantaneReaction with nitriles in an aqueous environment at 100-130°C for 3-5 hours. This produces N-(adamantan-1-yl)amides.75-100%[9]
Modified Curtius Rearrangement Anhydrous AlCl₃Adamantanecarboxylic acidBromination step catalyzed by AlCl₃ in liquid bromine at -20°C to 30°C for 53-65 hours. This is a preliminary step in a multi-step synthesis with an overall yield of 64.7-69.5%.N/A[4]

Experimental Protocols and Methodologies

Boric Acid Catalyzed Oxidation and Amination

This method utilizes a boric acid catalyst in a strong acid medium for the oxidation of 1-aminoadamantane hydrochloride.

  • Experimental Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_catalyst Catalyst cluster_extraction Workup cluster_product Final Product A 1-Aminoadamantane HCl B Oxidation with H₂SO₄/HNO₃ A->B D Ethanol Extraction B->D C Boric Acid C->B E This compound D->E

Caption: Workflow for boric acid-catalyzed synthesis.

  • Protocol: 1-aminoadamantane hydrochloride is subjected to oxidation using a mixture of sulfuric acid and nitric acid in the presence of boric acid as a catalyst. The reaction is followed by an ethanol extraction to isolate the final product, this compound. This process is reported to achieve a high overall yield of 95%.[5]

Ritter Reaction using Acid Catalysis

The Ritter reaction offers a pathway to form an amide intermediate, which can then be hydrolyzed to the desired amino alcohol.

  • Logical Relationship of the Ritter Reaction:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_final_step Final Step Adamantane_Alcohol Adamantane Alcohol (or Carbocation Source) Nitrilium_Ion Nitrilium Ion Adamantane_Alcohol->Nitrilium_Ion Nitrile Nitrile (e.g., Acetonitrile) Nitrile->Nitrilium_Ion Acid_Catalyst Acid Catalyst (H₂SO₄, Mn complexes) Acid_Catalyst->Nitrilium_Ion Amide N-substituted Amide Nitrilium_Ion->Amide Hydrolysis Hydrolysis Amide->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Key steps in the Ritter reaction pathway.

  • Protocol with Manganese Catalysts: 1-hydroxyadamantane is reacted with an organic nitrile in an aqueous environment. The reaction is catalyzed by manganese compounds such as MnCl₂, MnBr₂, or Mn(OAc)₂. The mixture is heated to 100–130°C for 3–5 hours. This method avoids the use of strong acids and produces N-(adamantan-1-yl)amides in yields ranging from 75% to 100%.[9] Subsequent hydrolysis of the amide is required to obtain this compound.

Anhydrous AlCl₃ in Bromination for Curtius Rearrangement Pathway

In this multi-step synthesis, a catalyst is used in the initial bromination of adamantanecarboxylic acid.

  • Protocol for Bromination Step: Adamantanecarboxylic acid is slowly added to liquid bromine. Anhydrous aluminum trichloride (B1173362) is used as a catalyst. The reaction mixture is stirred and refluxed at a temperature ranging from -20°C to 10°C for 48 to 60 hours, followed by an additional 5 hours at 20°C to 30°C. This produces 3-bromo-1-adamantanecarboxylic acid, a key intermediate for the subsequent Curtius rearrangement.[4] The overall yield of 3-amino-1-adamantanol from this multi-step process is reported to be between 64.7% and 69.5%.[4]

Conclusion

The choice of catalyst for the synthesis of this compound is highly dependent on the chosen synthetic route and the desired process parameters such as cost, safety, and yield.

  • For high-yield, direct oxidation and amination, the boric acid/H₂SO₄/HNO₃ system appears highly effective, achieving a 95% yield.[5]

  • The use of fuming nitric acid and sulfuric acid also provides a high yield of 84% from adamantane, making it a viable industrial method.[6]

  • Manganese-catalyzed Ritter reactions offer a milder, acid-free alternative for producing the amide precursor, with excellent yields of up to 100% for the amide formation step.[9] This could be advantageous in terms of safety and handling.

  • While effective in the bromination step, the use of anhydrous AlCl₃ is part of a longer, multi-step synthesis, which may be less efficient overall compared to more direct methods.[4]

Researchers and drug development professionals should consider these factors when selecting a catalytic system for the synthesis of this compound, balancing the trade-offs between yield, reaction conditions, catalyst cost, and overall process complexity.

References

yield comparison of different 3-aminoadamantan-1-ol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Aminoadamantan-1-ol is a crucial building block, notably for the antidiabetic drug Vildagliptin (B1682220). This guide provides an objective comparison of various synthetic methods for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for laboratory and industrial applications.

Performance and Yield Comparison

The synthesis of this compound can be approached from several starting materials, each with distinct advantages and disadvantages in terms of yield, cost, safety, and scalability. The following table summarizes the quantitative data for the most common synthetic routes.

Method Starting Material Key Reagents Reported Yield Key Features
A Adamantane (B196018)Fuming nitric acid, glacial acetic acid, urea (B33335), concentrated sulfuric acidUp to 91%[1]One-pot synthesis from a readily available starting material.[1]
B 1-Aminoadamantane HCl (Amantadine HCl)Sulfuric acid, nitric acid, alkali (e.g., KOH)63% - 95%[2][3]A widely used industrial method with several process optimizations available to enhance yield.[2][3]
C 1-AminoadamantaneFluoroboric acid, methyl(trifluoromethyl)dioxirane (B1250162) (TFDO)98%[4][5]Very high yield, but involves an expensive, unstable, and hazardous reagent, making it less suitable for large-scale production.[4][5]
D Adamantanecarboxylic acidLiquid bromine, AlCl₃, diphenylphosphoryl azide (B81097), tert-butanol34% - 68%[6][7]A multi-step process involving a modified Curtius rearrangement; yields can vary significantly.[6][7]
E AdamantaneStrong acid (e.g., sulfuric acid), nitrile compound, strong baseHighA two-stage process via an N-acetylated intermediate, suitable for industrial production with readily available materials.[8]

Experimental Protocols

Method A: Direct Synthesis from Adamantane

This method provides a direct, one-pot route to this compound from adamantane.

Procedure:

  • To a suspension of 10 g (0.073 mol) of adamantane in 10 ml of glacial acetic acid, add 30 ml (0.73 mol) of fuming nitric acid dropwise with stirring, maintaining the temperature below 30°C.

  • After the adamantane has dissolved, a solution of 11 g (0.183 mol) of urea in 11 ml of water is slowly added dropwise, ensuring the temperature does not exceed 30°C.

  • The reaction mixture is then heated at 120°C until 1-adamantanol (B105290) is no longer detected.

  • Concentrated sulfuric acid is then added, and the mixture is heated for 6-25 hours at 60-120°C to complete the reaction, yielding 3-amino-1-adamantanol.[1]

Method B: Oxidation of 1-Aminoadamantane Hydrochloride

This is a frequently employed method in industrial settings, with numerous variations aimed at optimizing yield and safety.

High-Yield Protocol (up to 90.1%):

  • Under normal temperature conditions, 441.4g of 98% sulfuric acid is added to a reactor, followed by the portion-wise addition of 187.7g of amantadine (B194251) hydrochloride while stirring.[5]

  • A nitrating mixture (prepared by adding 94.5g of nitric acid to 245.2g of sulfuric acid, keeping the temperature below 30°C) is added dropwise to the reactor, maintaining the reaction temperature between 10-30°C.[3][5] One-third of the mixture is added, followed by stirring for 1 hour, after which the remainder is added.[3][5]

  • The reaction is stirred at room temperature for approximately 10 hours until the starting material is consumed.

  • The reaction liquid is then quenched by adding it to ice water.

  • An alkali, such as potassium hydroxide, is added to the resulting solution to adjust the pH to 10-14, inducing the hydroxylation reaction and precipitation of the product.[3][9]

  • The solid product is collected by filtration, washed, and can be further purified by recrystallization.[10]

A variation of this method using a microchannel reactor has been developed to better control the exothermic nitration reaction, thereby improving safety and reducing by-product formation.[9] Another approach involves the use of trifluoroacetic acid and fuming sulfuric acid in the mixed acid formulation.[11]

Method C: High-Purity Synthesis via Amino Group Protection

This method achieves a very high yield through the protection of the amino group followed by a regioselective oxidation.

Procedure:

  • 1-Aminoadamantane is first reacted with fluoroboric acid to form the corresponding salt, which protects the amino group.

  • The protected intermediate is then oxidized using methyl(trifluoromethyl)dioxirane (TFDO). This reagent selectively hydroxylates the tertiary carbon-hydrogen bond.

  • Deprotection is achieved by treatment with a dilute alkali to yield high-purity this compound.[4][5]

Method D: Synthesis from Adamantanecarboxylic Acid

This route involves the conversion of a carboxylic acid to an amine via a Curtius rearrangement.

Procedure:

  • Bromination: Adamantanecarboxylic acid is brominated using liquid bromine and a Lewis acid catalyst such as anhydrous aluminum chloride to produce 3-bromo-1-adamantanecarboxylic acid.[7]

  • Modified Curtius Rearrangement: The resulting 3-bromo-1-adamantanecarboxylic acid is reacted with diphenylphosphoryl azide and triethylamine (B128534) in the presence of tert-butanol. This forms a tert-butyl carbamate (B1207046) intermediate.

  • Hydrolysis: The intermediate is then hydrolyzed to yield 3-amino-1-adamantanol.[7] One patent describes a final yield of 67.5% from this process.

Method E: Two-Stage Synthesis from Adamantane via N-Acetylated Intermediate

This industrial method involves the initial formation of an acetylated amino alcohol, which is then hydrolyzed.

Procedure:

  • Formation of 3-Acetamido-1-adamantanol: Adamantane is mixed with a strong acid (e.g., sulfuric acid) and stirred. A nitrile compound is then added dropwise, and the reaction is continued to form 3-acetamido-1-adamantanol.[8]

  • Hydrolysis: The isolated 3-acetamido-1-adamantanol is mixed with a strong base (e.g., NaOH or KOH) in an alcohol solvent. The mixture is heated in a closed system to 100-200°C for 5-10 hours.[2][8] After cooling and crystallization, the product, this compound, is obtained by filtration.[2][8]

Synthesis Pathway Visualizations

The following diagrams illustrate the chemical transformations for the key synthetic routes described.

G cluster_A Method A: From Adamantane Adamantane Adamantane Product_A This compound Adamantane->Product_A 1. Fuming HNO₃, Acetic Acid 2. Urea 3. H₂SO₄, Heat

Caption: One-pot synthesis of this compound from adamantane.

G cluster_B Method B: From 1-Aminoadamantane Amantadine 1-Aminoadamantane Product_B This compound Amantadine->Product_B H₂SO₄, HNO₃ then KOH

Caption: Synthesis via oxidation of 1-aminoadamantane.

G cluster_D Method D: From Adamantanecarboxylic Acid AdCOOH Adamantanecarboxylic Acid BromoAdCOOH 3-Bromo-1-adamantane- carboxylic Acid AdCOOH->BromoAdCOOH Br₂, AlCl₃ Product_D This compound BromoAdCOOH->Product_D Modified Curtius Rearrangement & Hydrolysis

Caption: Multi-step synthesis from adamantanecarboxylic acid.

References

Characterization of 3-Aminoadamantan-1-ol Impurities: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-aminoadamantan-1-ol is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of potential impurities in this compound, supported by an analysis of its synthetic routes and recommended analytical methodologies for their characterization.

Understanding the Impurity Profile: A Synthesis-Based Approach

The impurity profile of this compound is intrinsically linked to its manufacturing process. Several synthetic pathways are employed for its production, each giving rise to a unique set of potential process-related impurities. The primary starting materials for these syntheses are adamantane (B196018), amantadine (B194251) (1-aminoadamantane), or adamantanecarboxylic acid.

Synthesis from Amantadine: A common route involves the nitration of amantadine followed by reduction and hydroxylation.[1][2][3]

  • Potential Impurities:

    • Amantadine (1-Adamantyl amine): Unreacted starting material. Amantadine is a known antiviral drug with its own pharmacological and toxicological profile.[4][5][6]

    • 3-Nitroadamantan-1-ol: An intermediate that may be carried over if the reduction step is incomplete.

    • 1,3-Adamantanediol: Can be formed as a byproduct during the hydroxylation step.

Synthesis from Adamantanecarboxylic Acid: This pathway often involves a Curtius rearrangement of an acyl azide (B81097) derivative.[7][8][9][10][11][12]

  • Potential Impurities:

    • Adamantanecarboxylic acid: Unreacted starting material.

    • 3-Bromo-1-adamantanecarboxylic acid: An intermediate in some variations of this synthetic route.

    • Isocyanate intermediates: Highly reactive species that could potentially form adducts with other molecules in the reaction mixture.

A summary of these potential synthesis-related impurities is presented in Table 1.

Table 1: Potential Synthesis-Related Impurities of this compound

Impurity NameChemical StructureOrigin (Synthetic Route)
Amantadine (1-Adamantyl amine)C₁₀H₁₇NStarting material in the amantadine-based synthesis.
1,3-AdamantanediolC₁₀H₁₆O₂Byproduct of hydroxylation in the amantadine-based synthesis.
3-Nitroadamantan-1-olC₁₀H₁₅NO₃Intermediate in the amantadine-based synthesis.
Adamantanecarboxylic acidC₁₁H₁₆O₂Starting material in the adamantanecarboxylic acid-based synthesis.
3-Bromo-1-adamantanecarboxylic acidC₁₁H₁₅BrO₂Intermediate in a variation of the adamantanecarboxylic acid-based synthesis.

Degradation Profile: Insights from Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products that could form during storage and handling of the drug substance. While specific forced degradation studies on this compound are not extensively published, the chemical nature of the molecule (a cyclic amino alcohol) suggests susceptibility to oxidation and potentially photolytic degradation.[13][14][15][16][17][18][19]

  • Oxidative Degradation: The amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or N-oxide derivatives. The tertiary carbon atoms in the adamantane cage could also be susceptible to oxidation under harsh conditions.

  • Photodegradation: Aliphatic amines can undergo photolytic cleavage or oxidation. The stability of this compound under various light conditions should be evaluated according to ICH Q1B guidelines.

Analytical Methodologies for Impurity Characterization

A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound impurities. The choice of technique depends on the nature of the impurity and the required sensitivity.

Table 2: Comparison of Analytical Techniques for Impurity Profiling

Analytical TechniquePrincipleApplicability for this compound ImpuritiesAdvantagesLimitations
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Suitable for volatile impurities like amantadine and 1,3-adamantanediol. Derivatization may be required for less volatile impurities.High resolution and sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a mobile and stationary phase.Versatile for a wide range of impurities, including non-volatile and polar compounds.Wide applicability, various detection methods (UV, MS), and established regulatory acceptance.May require derivatization for compounds lacking a UV chromophore.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, providing structural information.Can be coupled with GC or HPLC for definitive identification of impurities.High sensitivity and specificity, provides molecular weight and fragmentation data for structural elucidation.Quantitative accuracy can be matrix-dependent.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms.Essential for the unambiguous structural elucidation of unknown impurities.Provides definitive structural information.Lower sensitivity compared to MS, requires higher sample concentrations.

Experimental Protocols: A Practical Approach

While specific validated methods for all potential impurities in this compound are not publicly available, the following protocols outline general approaches that can be adapted and validated for this purpose.

Gas Chromatography (GC-FID) Method for Amantadine and 1,3-Adamantanediol

This method is based on general principles for the analysis of adamantane derivatives.

  • Chromatographic System:

    • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Sample Preparation:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • For quantitative analysis, prepare a series of calibration standards of amantadine and 1,3-adamantanediol.

  • Analysis:

    • Inject the sample and standards into the GC system.

    • Identify and quantify the impurities based on their retention times and peak areas relative to the calibration curves.

High-Performance Liquid Chromatography (HPLC-UV/MS) Method for Non-Volatile Impurities

Since this compound and its potential polar impurities lack a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is recommended.

  • Chromatographic System (with MS detection):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from high aqueous to high organic content to elute compounds with a range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Mass Spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis:

    • Monitor for the expected m/z values of potential impurities.

    • For unknown peaks, analyze the fragmentation pattern to aid in structural elucidation.

Workflow for Impurity Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in this compound.

cluster_0 Sample Preparation & Initial Analysis cluster_1 Impurity Detection & Quantification cluster_2 Impurity Identification cluster_3 Reporting & Control Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Initial_Screening Initial Screening (e.g., HPLC-UV/CAD) Dissolution->Initial_Screening Method_Selection Method Selection (GC/HPLC) Initial_Screening->Method_Selection Unknown_Peaks Detection of Unknown Peaks Initial_Screening->Unknown_Peaks Method_Development Method Development & Validation Method_Selection->Method_Development Quantification Quantification of Known Impurities Method_Development->Quantification Reporting Reporting of Impurities (as per ICH guidelines) Quantification->Reporting LC_MS_Analysis LC-MS/MS Analysis Unknown_Peaks->LC_MS_Analysis NMR_Spectroscopy NMR for Structural Elucidation LC_MS_Analysis->NMR_Spectroscopy Identification Impurity Structure Identified NMR_Spectroscopy->Identification Identification->Reporting Control_Strategy Establishment of Control Strategy Reporting->Control_Strategy

Caption: Workflow for the characterization of this compound impurities.

Conclusion

A thorough understanding of the synthetic process of this compound is the cornerstone of effective impurity characterization. By anticipating potential process-related impurities and degradation products, researchers can develop and validate a suite of robust analytical methods. A combination of chromatographic and spectroscopic techniques is essential for the detection, quantification, and structural elucidation of these impurities, ultimately ensuring the quality and safety of this critical pharmaceutical intermediate. Adherence to regulatory guidelines, such as those from the ICH, is mandatory throughout the characterization process.[20][21][22][23][24]

References

Safety Operating Guide

Safe Disposal of 3-aminoadamantan-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-aminoadamantan-1-ol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

Hazard Profile and Safety Precautions

This compound is a chemical compound that presents several hazards.[1][2][3][4] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][3][4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn when handling this substance.[4][5] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[1][5][6]

Hazard StatementClassificationGHS Pictogram
Causes skin irritationSkin Irritation (Category 2)GHS07
Causes serious eye irritationSerious Eye Irritation (Category 2A)GHS07
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)GHS07

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][5] The following steps outline the proper procedure for its disposal:

  • Waste Identification and Segregation :

    • Treat all unused this compound and any materials contaminated with it as hazardous waste.[7][8]

    • Store the waste in a designated, clearly labeled, and closed container.[7][9][10]

    • Do not mix this compound waste with other incompatible waste streams.[7][9]

  • Container Management :

    • Use appropriate, leak-proof containers for waste accumulation.[7][10]

    • Ensure containers are properly labeled with the contents, including the name "this compound" and relevant hazard symbols.[9]

  • Storage :

    • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[10][11]

    • Ensure the storage area is secure and prevents unauthorized access.

  • Arranging for Disposal :

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the waste.[1][5]

    • It is often recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1][5] The suggested disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5]

  • Spill Management :

    • In the event of a spill, avoid creating dust.[1][5]

    • Wear appropriate PPE, including respiratory protection.[1]

    • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1][5]

    • All materials used for spill cleanup should also be treated as hazardous waste.[7][8]

  • Empty Container Disposal :

    • Contaminated packaging and empty containers should be disposed of as unused product.[1][5] Follow your institution's guidelines for the disposal of empty chemical containers. Some guidelines suggest triple rinsing with an appropriate solvent, though for this compound, treating the container as hazardous waste is the more cautious approach.

Disposal Workflow

cluster_0 Waste Generation & Collection cluster_1 Disposal Process Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Proper Handling Label Container Label Container Segregate Waste->Label Container Clear Identification Store Securely Store Securely Label Container->Store Securely Safe Storage Contact Disposal Service Contact Disposal Service Store Securely->Contact Disposal Service Initiate Disposal Schedule Pickup Schedule Pickup Contact Disposal Service->Schedule Pickup Logistics Incineration Incineration Schedule Pickup->Incineration Final Disposal

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations, before handling or disposing of any chemical waste.

References

Essential Safety and Operational Guide for 3-Aminoadamantan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal information for 3-aminoadamantan-1-ol (CAS No. 702-82-9). Adherence to these guidelines is critical for ensuring laboratory safety and proper management of this chemical compound.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Harmful if swallowed[1][2]

  • Causes skin irritation[1][2][3][4]

  • Causes serious eye irritation[1][2][3][4]

  • May cause respiratory irritation[2][3][4]

Signal Word: Warning[1][3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approved[1][3][4]
Skin Protection Chemical-resistant gloves (inspect before use), impervious clothingEU Directive 89/686/EEC, EN 374[1][3][4]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges if exposure limits are exceeded, irritation is experienced, or dust is formed. A dust mask (type N95, US) is a minimum for nuisance exposures.NIOSH (US) or EN 143 (EU)[4]

Operational Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Procedure Guideline
Engineering Controls Handle in a well-ventilated area. Use a laboratory fume hood or other local exhaust ventilation to control airborne dust.[1][3][4][5]
Safe Handling Practices Avoid contact with skin and eyes.[3][4][5] Avoid formation and inhalation of dust.[3][4][5] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling and before breaks.[1][3][4]
Storage Conditions Store in a cool, dry, and well-ventilated place.[1][3][4][5] Keep the container tightly closed.[1][3][4][5] The compound is hygroscopic and should be stored under an inert gas.[4]

Emergency Procedures

Immediate and appropriate first aid is essential in case of exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][3][5]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3][4][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3][5]

Spill and Disposal Plan

A clear plan for accidental spills and proper disposal is mandatory.

Action Procedure
Accidental Release Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation. Sweep or shovel the spilled material into a suitable, closed container for disposal. Do not let the product enter drains.[3][4]
Disposal Dispose of contents and container in accordance with all applicable local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][3][4] Contaminated packaging should be disposed of as the unused product.[4][5]

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Review SDS b Don Appropriate PPE a->b c Prepare Well-Ventilated Workspace b->c d Weigh/Handle Chemical c->d e Perform Experiment d->e j Spill or Exposure Occurs d->j f Decontaminate Workspace e->f e->j g Dispose of Waste f->g h Doff PPE g->h i Wash Hands h->i k Follow Emergency Procedures j->k l Seek Medical Attention k->l

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.